DBCO-PEG4-NHS ester
Description
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H39N3O10/c38-30(11-12-31(39)36-25-28-7-2-1-5-26(28)9-10-27-6-3-4-8-29(27)36)35-16-18-44-20-22-46-24-23-45-21-19-43-17-15-34(42)47-37-32(40)13-14-33(37)41/h1-8H,11-25H2,(H,35,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCXYKNJTKJNTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H39N3O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
649.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Dual-Action Mechanism of DBCO-PEG4-NHS Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
DBCO-PEG4-NHS ester stands as a cornerstone in modern bioconjugation, offering a powerful and versatile tool for linking molecules with precision and stability. This heterobifunctional linker leverages two distinct and highly specific chemical reactions at its core, enabling the seamless construction of complex biomolecular architectures such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2] This technical guide delves into the intricate mechanisms of action that underpin the functionality of this compound, providing detailed experimental protocols and quantitative data to empower researchers in their scientific endeavors.
Core Mechanism: A Tale of Two Reactive Ends
The functionality of this compound is rooted in its two terminal reactive groups: the dibenzocyclooctyne (DBCO) group and the N-hydroxysuccinimide (NHS) ester. These groups are separated by a hydrophilic polyethylene glycol (PEG4) spacer, which plays a crucial role in enhancing solubility, reducing steric hindrance, and improving the pharmacokinetic properties of the resulting conjugate.[3][4][5]
The Amine-Reactive NHS Ester: Forging Stable Amide Bonds
The NHS ester moiety provides a highly efficient method for conjugating the linker to molecules containing primary amines, such as the side chains of lysine residues in proteins or amine-modified oligonucleotides. The reaction proceeds via nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the NHS ester. This leads to the formation of a stable and irreversible amide bond, with the concomitant release of N-hydroxysuccinimide as a byproduct. This reaction is most efficient at a pH range of 7.2 to 8.5.
Below is a diagram illustrating the reaction between an NHS ester and a primary amine.
Caption: NHS ester reaction with a primary amine.
The Azide-Reactive DBCO Group: Powering Copper-Free Click Chemistry
The DBCO group is the linchpin of the second conjugation step, participating in a highly specific and bioorthogonal reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click chemistry" reaction occurs between the strained alkyne of the DBCO ring and an azide-functionalized molecule. The inherent ring strain of the cyclooctyne significantly lowers the activation energy of the [3+2] cycloaddition, allowing the reaction to proceed rapidly and efficiently at physiological temperatures without the need for a cytotoxic copper(I) catalyst. This bioorthogonality ensures that the reaction is highly selective for the azide partner, avoiding side reactions with other functional groups present in biological systems. The result is a stable triazole linkage.
The following diagram illustrates the SPAAC reaction.
Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
The Integrated Mechanism: A Step-by-Step Workflow
The dual-action mechanism of this compound allows for a sequential and controlled approach to bioconjugation. A typical experimental workflow involves two main stages:
-
Amine Conjugation: The molecule of interest containing a primary amine is first reacted with the NHS ester end of the this compound linker.
-
Copper-Free Click Chemistry: The resulting DBCO-functionalized molecule is then introduced to a second molecule bearing an azide group, initiating the SPAAC reaction to form the final conjugate.
This sequential process is visualized in the experimental workflow diagram below.
Caption: Sequential conjugation workflow using this compound.
Quantitative Data Summary
The efficiency and kinetics of the reactions involving this compound are critical for successful bioconjugation. The following table summarizes key quantitative parameters.
| Parameter | Value | Conditions | Reference(s) |
| NHS Ester Reaction | |||
| Optimal pH Range | 7.2 - 8.5 | Aqueous buffer | |
| Reaction Time | 30 minutes to 2 hours | Room temperature or 4°C | |
| Molar Excess of NHS Ester | 10- to 50-fold | Dependent on protein concentration | |
| Half-life of NHS Ester Hydrolysis | 4-5 hours at pH 7.0, 0°C; 10 minutes at pH 8.6, 4°C | Aqueous buffer | |
| SPAAC Reaction | |||
| Reaction Rate Constant | 10-2 - 1 M-1s-1 | ||
| Reaction Time | < 4 to 12 hours | 4°C to 37°C | |
| Molar Excess of DBCO or Azide | 1.5 - 3.0 fold |
Detailed Experimental Protocols
The following are generalized protocols for the two key reactions involving this compound. Optimization may be required for specific applications.
Protocol 1: Conjugation of this compound to an Amine-Containing Protein
Materials:
-
Protein solution (1-5 mg/mL in amine-free buffer)
-
This compound
-
Anhydrous DMSO or DMF
-
Amine-free reaction buffer (e.g., PBS, HEPES, Borate, pH 7.2-8.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the amine-free reaction buffer at a concentration of 1-5 mg/mL.
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM. NHS esters are moisture-sensitive, so allow the vial to equilibrate to room temperature before opening.
-
Reaction: Add the this compound stock solution to the protein solution. The molar excess of the NHS ester will depend on the protein concentration; a 10- to 50-fold molar excess is common.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes.
-
Purification: Remove excess, unreacted this compound and byproducts using a suitable purification method, such as size-exclusion chromatography or dialysis.
Protocol 2: Copper-Free Click Chemistry with an Azide-Containing Molecule
Materials:
-
DBCO-functionalized molecule (from Protocol 1)
-
Azide-containing molecule
-
Reaction buffer (e.g., PBS)
Procedure:
-
Prepare Reactants: Dissolve the DBCO-functionalized molecule and the azide-containing molecule in the reaction buffer.
-
Reaction: Mix the two solutions. A 1.5- to 3.0-fold molar excess of one component can be used to drive the reaction to completion.
-
Incubation: Incubate the reaction mixture for 4 to 12 hours at room temperature or 4°C. Longer incubation times may improve efficiency.
-
Purification: The resulting conjugate can be purified using standard methods such as chromatography if necessary.
By understanding the distinct yet complementary mechanisms of its reactive ends, researchers can effectively harness the power of this compound to construct novel and impactful biomolecular conjugates for a wide array of applications in research, diagnostics, and therapeutics.
References
Navigating the Stability of DBCO-PEG4-NHS Ester: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the stability and optimal storage conditions for DBCO-PEG4-NHS ester, a critical heterobifunctional crosslinker in bioconjugation, diagnostics, and drug development. This document is intended for researchers, scientists, and professionals in the field who utilize click chemistry and bioconjugation techniques.
This compound is a valuable tool that combines the highly selective, copper-free click chemistry of a dibenzocyclooctyne (DBCO) group with the amine-reactive functionality of an N-hydroxysuccinimide (NHS) ester, all connected by a hydrophilic polyethylene glycol (PEG4) spacer. Understanding the stability of both reactive moieties is paramount for successful and reproducible conjugation outcomes. This guide synthesizes available data on the compound's stability under various conditions and provides detailed experimental protocols for its assessment.
Executive Summary
The stability of this compound is primarily dictated by the chemical lability of its two functional ends: the NHS ester and the DBCO group. The NHS ester is highly susceptible to hydrolysis, a reaction that is significantly influenced by pH and temperature. The DBCO group, while generally more stable, can be compromised by strongly acidic conditions and certain reducing agents. Proper storage and handling are therefore crucial to maintain the reagent's efficacy.
Physicochemical Properties and Storage Recommendations
This compound is typically a pale yellow oil or solid with good solubility in common organic solvents such as DMSO and DMF.[1][2] The PEG4 linker enhances its water solubility compared to linkers without a PEG spacer.[3]
Table 1: General Properties and Recommended Storage of this compound
| Property | Value/Recommendation | Source(s) |
| Appearance | Yellow to slightly orange oil or solid | [1][2] |
| Molecular Weight | ~649.69 g/mol | |
| Solubility | DMSO, DMF, DCM, Chloroform | |
| Recommended Storage | -20°C, desiccated, under inert gas | |
| Shipping Conditions | Typically shipped on blue ice or frozen | |
| Handling | Allow to warm to room temperature before opening to prevent moisture condensation. |
Stability Profile of the NHS Ester Moiety
The NHS ester is the more sensitive component of the this compound molecule. Its primary degradation pathway is hydrolysis, which cleaves the ester bond, rendering it incapable of reacting with primary amines. The rate of hydrolysis is highly dependent on the pH of the solution.
pH-Dependent Hydrolysis
In aqueous solutions, the NHS ester exhibits a clear trend of decreasing stability with increasing pH. Alkaline conditions significantly accelerate the rate of hydrolysis.
Table 2: Half-life of NHS Ester Hydrolysis at Various pH and Temperature Conditions
| pH | Temperature | Half-life | Source(s) |
| 7.0 | 0°C | 4 - 5 hours | |
| 8.6 | 4°C | 10 minutes | |
| 8.0 | Room Temperature | 210 minutes (for a porphyrin-NHS ester) | |
| 8.5 | Room Temperature | 180 minutes (for a porphyrin-NHS ester) | |
| 9.0 | Room Temperature | 125 minutes (for a porphyrin-NHS ester) |
Impact of Moisture
Given its susceptibility to hydrolysis, it is critical to protect this compound from moisture during storage and handling. The solid reagent should be stored under desiccated conditions, and solutions should be prepared in anhydrous solvents like DMSO or DMF immediately before use. Stock solutions in anhydrous solvents can be stored for a few days at low temperatures.
Stability Profile of the DBCO Moiety
The dibenzocyclooctyne (DBCO) group is generally more robust than the NHS ester but is not without its own set of instabilities.
Acid Sensitivity
The DBCO group is known to undergo an inactivating rearrangement under strongly acidic conditions, such as in the presence of 95% trifluoroacetic acid (TFA), which is often used in peptide synthesis. This rearrangement is thought to be an acid-catalyzed 5-endo-dig cycloisomerization.
Reactivity with Reducing Agents and Other Nucleophiles
The stability of the DBCO group can also be compromised by certain reducing agents and nucleophiles. For instance, DBCO has shown instability in the presence of TCEP (tris(2-carboxyethyl)phosphine) over a 24-hour period. Therefore, if reducing conditions are necessary, alternative reducing agents like DTT may be more suitable, or exposure to TCEP should be minimized. The DBCO group can also be degraded by radicals.
Long-Term Stability in Solution
While specific long-term stability data for the free this compound is limited, studies on DBCO-conjugated proteins provide some insight. For example, a DBCO-modified goat IgG was found to lose approximately 3-5% of its reactivity towards azides over a period of 4 weeks when stored at 4°C or -20°C. This suggests good stability of the DBCO group once conjugated and stored under appropriate conditions.
Experimental Protocols for Stability Assessment
To empirically determine the stability of this compound in a specific buffer or under particular conditions, a stability study can be performed. The following are generalized protocols for assessing stability using HPLC and NMR.
HPLC-Based Stability Assay
This method monitors the degradation of the parent compound over time by measuring the decrease in its peak area in an HPLC chromatogram.
Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in an anhydrous organic solvent (e.g., DMSO or DMF) at a known concentration (e.g., 10 mM).
-
Incubation: Dilute the stock solution into the aqueous buffer of interest (e.g., phosphate-buffered saline at various pH values) to a final concentration suitable for HPLC analysis (e.g., 1 mM). Incubate the solutions at a controlled temperature.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot of the reaction mixture.
-
Quenching (Optional): If necessary, the reaction can be quenched by adding a primary amine (e.g., Tris buffer) to react with any remaining NHS ester.
-
HPLC Analysis: Analyze the aliquots by reverse-phase HPLC using a C18 column. The mobile phase can be a gradient of water and acetonitrile with a suitable additive like 0.1% TFA. Monitor the elution profile using a UV detector at a wavelength where DBCO has a strong absorbance (around 309 nm).
-
Data Analysis: Integrate the peak area of the intact this compound at each time point. Plot the natural logarithm of the peak area against time. The degradation rate constant (k) can be determined from the slope of the resulting line, and the half-life (t₁/₂) can be calculated using the equation: t₁/₂ = 0.693 / k.
NMR-Based Stability Assay
NMR spectroscopy can be used to monitor the degradation of this compound by observing changes in the chemical shifts and intensities of specific protons on the molecule over time.
Protocol:
-
Sample Preparation: Dissolve a known amount of this compound in a deuterated solvent (e.g., DMSO-d6) to prepare a stock solution.
-
Reaction Initiation: Add the aqueous buffer of interest (prepared in D₂O) to the NMR tube containing the stock solution to initiate the degradation process.
-
NMR Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals.
-
Spectral Analysis: Monitor the intensity of characteristic peaks of the intact this compound. For example, the aromatic protons of the DBCO group and the protons of the succinimidyl ring can be observed. The appearance of new peaks corresponding to the hydrolyzed product can also be monitored.
-
Quantification: The relative integration of the peaks corresponding to the intact compound and its degradation products can be used to determine the rate of degradation.
Visualizations
To better illustrate the chemical processes and experimental workflows discussed, the following diagrams are provided.
Figure 1: Reaction and hydrolysis pathways of this compound.
Figure 2: Experimental workflow for HPLC-based stability assessment.
Conclusion and Best Practices
The dual reactivity of this compound makes it a powerful tool, but this also necessitates careful consideration of its stability. To ensure optimal performance and reproducibility in bioconjugation experiments, the following best practices are recommended:
-
Storage: Always store this compound at -20°C or lower, under desiccated conditions and preferably under an inert atmosphere.
-
Handling: Equilibrate the reagent to room temperature before opening the vial to prevent moisture condensation.
-
Solution Preparation: Prepare solutions in anhydrous solvents like DMSO or DMF immediately prior to use. Avoid preparing large stock solutions in aqueous buffers.
-
Reaction Conditions: For reactions with primary amines, use a pH range of 7-9. Be aware that at higher pH values, the rate of hydrolysis increases significantly, so shorter reaction times may be necessary.
-
Buffer Selection: Avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete with the intended reaction. Also, avoid strongly acidic conditions and the presence of potent reducing agents like TCEP to maintain the integrity of the DBCO group.
-
Validation: When working with a new batch of reagent or under new experimental conditions, it is advisable to perform a stability test to confirm its reactivity.
By adhering to these guidelines, researchers can maximize the efficiency and success of their experiments involving this compound.
References
An In-depth Technical Guide to DBCO-PEG4-NHS Ester for Copper-Free Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of DBCO-PEG4-NHS ester, a key reagent in copper-free click chemistry. It details its chemical properties, reaction mechanisms, and applications in bioconjugation, with a focus on antibody-drug conjugates (ADCs), fluorescent labeling, and surface modification for biosensors.
Introduction to this compound
This compound is a heterobifunctional crosslinker that enables the covalent attachment of a dibenzocyclooctyne (DBCO) moiety to primary amine-containing molecules.[1] This is achieved through the reaction of its N-hydroxysuccinimide (NHS) ester with primary amines, such as those found on the side chains of lysine residues in proteins.[2][3] The incorporated DBCO group can then specifically and efficiently react with azide-containing molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a form of copper-free click chemistry.[4][5]
The polyethylene glycol (PEG4) linker enhances the solubility and biocompatibility of the resulting conjugate and provides a flexible spacer to minimize steric hindrance. These properties make this compound an invaluable tool in various bioconjugation applications, including the development of targeted therapies, advanced drug delivery systems, and sensitive diagnostic assays.
Physicochemical Properties and Specifications
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Formula | C₃₄H₃₉N₃O₁₀ |
| Molecular Weight | 649.7 g/mol |
| Appearance | Yellow to slightly orange oil |
| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform |
| Purity | ≥98% (HPLC) |
| Storage Conditions | -20°C, dark, dry, inert gas |
Reaction Mechanisms and Kinetics
This compound participates in two sequential reactions: the NHS ester-amine reaction for labeling and the DBCO-azide cycloaddition for conjugation.
NHS Ester Reaction with Primary Amines
The NHS ester moiety reacts with primary amines at a pH range of 7-9 to form a stable amide bond. This reaction is favored in non-amine-containing buffers such as phosphate-buffered saline (PBS). The hydrolysis of the NHS ester is a competing reaction, and its rate increases with pH.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The DBCO group reacts with an azide-functionalized molecule in a [3+2] cycloaddition to form a stable triazole linkage. This reaction is highly specific and bioorthogonal, meaning it does not interfere with biological processes. A key advantage of SPAAC is that it does not require a cytotoxic copper(I) catalyst, making it suitable for applications in living systems. The reaction proceeds efficiently at room temperature with reaction times typically ranging from 4 to 17 hours, depending on the specific azide used.
Quantitative Data on Stability and Reactivity
The stability and reactivity of this compound and its conjugates are critical for successful bioconjugation.
| Parameter | Condition | Value/Observation |
| NHS Ester Half-life | pH 7 | 4-5 hours |
| pH 8 | 1 hour | |
| pH 8.6 | 10 minutes | |
| DBCO Stability | Standard TFA cleavage conditions (SPPS) | Undergoes inactivating rearrangement |
| In immune phagocytes | Degraded at neutral pH | |
| Deprotection with ammonium hydroxide | Stable for 2 hours at 65°C or overnight at room temperature | |
| Deprotection with AMA | Slight degradation after 2 hours at room temperature | |
| DBCO-functionalized Antibody Reactivity | Stored at 4°C or -20°C | Loss of 3-5% reactivity over four weeks |
| Conjugation Yield (DBCO-NHS esters with IgG) | 5 to 10-fold molar excess of DBCO per antibody | Highest conjugation yield in the subsequent click chemistry reaction |
Experimental Protocols
Detailed methodologies for key applications of this compound are provided below.
Protocol for Antibody Labeling with this compound
This protocol describes the labeling of an antibody with this compound.
Materials:
-
Antibody in a non-amine-containing buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Antibody Preparation: Ensure the antibody solution is free from amine-containing buffers and stabilizers like BSA. If necessary, perform a buffer exchange using a desalting column. The recommended antibody concentration is 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution. Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound using a desalting column equilibrated with PBS.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified antibody-DBCO conjugate at 280 nm (for protein concentration) and ~310 nm (for DBCO concentration).
Protocol for Oligonucleotide Conjugation
This protocol outlines the conjugation of an amine-modified oligonucleotide with this compound.
Materials:
-
Amine-modified oligonucleotide
-
This compound
-
PBS
-
DMSO
-
5 M NaCl
-
Cold absolute ethanol
-
75% ethanol
Procedure:
-
Reaction Setup: In a microcentrifuge tube, mix the following:
-
5 µL of 4 mM stock solution of the amine-modified oligonucleotide (final concentration: 0.5 mM)
-
15 µL PBS
-
15 µL DMSO
-
5 µL of this compound (final concentration: 10 mM)
-
-
Incubation: Incubate the mixture for 2 hours at room temperature with shaking at 350 rpm in the dark.
-
Precipitation:
-
Add 5 M NaCl to the reaction solution in a 1:10 ratio.
-
Add cold (-30°C) absolute ethanol in a 3:1 ratio to the reaction solution.
-
Mix well and incubate at -30°C for 60 minutes.
-
-
Pelleting: Centrifuge the solution at 14,000 rpm for 15 minutes at 4°C to pellet the DNA.
-
Washing: Carefully remove the supernatant and wash the pellet three times with 100 µL of 75% ethanol.
-
Resuspension: Resuspend the dried pellet in the desired buffer.
Protocol for Protein Immobilization on a Biosensor Surface
This protocol describes the immobilization of a protein onto an amine-functionalized biosensor surface.
Materials:
-
Amine-functionalized magnetic beads (as a model for a biosensor surface)
-
This compound
-
HEPES buffer (20 mM)
-
TBS (50 mM Tris, 150 mM NaCl, pH 7.5)
-
BSA solution (2 mg/mL in TBS)
-
Azide-functionalized protein
Procedure:
-
Bead Preparation: Equilibrate the amino magnetic beads in 20 mM HEPES buffer and wash three times.
-
DBCO Functionalization:
-
Resuspend the beads in HEPES buffer.
-
Add this compound to a final concentration of 2 mM.
-
Rotate end-over-end at room temperature for 30 minutes.
-
Wash the beads four times with TBS.
-
-
Blocking: Block the beads by incubating with 2 mg/mL BSA in TBS for 30 minutes at 4°C with rotation. Wash twice with TBS.
-
Protein Immobilization:
-
Add the azide-functionalized protein to the DBCO-functionalized beads.
-
Incubate overnight at 4°C with rotation.
-
Wash the beads to remove unbound protein: twice with TBST, twice with high salt buffer (50 mM Tris, 0.5 M NaCl), and three times with TBS.
-
Visualizations of Workflows and Pathways
The following diagrams illustrate key experimental workflows and a relevant signaling pathway where this compound can be applied.
Caption: Workflow for ADC synthesis using this compound.
Caption: Workflow for protein immobilization on a biosensor surface.
Caption: ERK/MAP Kinase Pathway and an application of a DBCO-conjugate.
Conclusion
This compound is a versatile and powerful reagent for bioconjugation, enabling the straightforward and efficient labeling of amine-containing molecules for subsequent copper-free click chemistry reactions. Its biocompatibility, high reactivity, and the stability of the resulting conjugates make it an ideal choice for a wide range of applications in research, diagnostics, and drug development. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers to successfully implement this technology in their work.
References
- 1. Bioorthogonal protein-DNA conjugation methods for force spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DBCO-PEG4-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. A bio-orthogonal functionalization strategy for site-specific coupling of antibodies on vesicle surfaces after self-assembly - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY01136F [pubs.rsc.org]
- 4. glenresearch.com [glenresearch.com]
- 5. docs.aatbio.com [docs.aatbio.com]
The Pivotal Role of the PEG4 Spacer in DBCO Linkers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the development of targeted therapeutics and advanced molecular probes relies on the precise and stable linkage of molecules. Dibenzocyclooctyne (DBCO) linkers have become a cornerstone in this field, enabling copper-free click chemistry through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction's biocompatibility and efficiency have made it invaluable for applications ranging from antibody-drug conjugates (ADCs) to live-cell imaging. A critical component of modern DBCO linkers is the incorporation of a polyethylene glycol (PEG) spacer, typically a discrete chain of four ethylene glycol units (PEG4). This technical guide provides an in-depth exploration of the multifaceted role of the PEG4 spacer, detailing its impact on the physicochemical properties, reactivity, and overall performance of DBCO linkers, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.
Core Functions of the PEG4 Spacer
The inclusion of a PEG4 spacer in a DBCO linker is not a minor modification; it is a strategic design choice that imparts several crucial advantages that address common challenges in bioconjugation.
Enhanced Hydrophilicity and Solubility
One of the most significant contributions of the PEG4 spacer is the dramatic improvement in the aqueous solubility of the DBCO moiety.[1][2] The DBCO group itself is inherently hydrophobic, which can lead to challenges with aggregation and handling in the aqueous buffers required for most biological experiments.[3] The ethylene glycol units of the PEG4 spacer are hydrophilic, effectively creating a hydration shell around the linker and any attached hydrophobic molecules, such as cytotoxic drugs or fluorescent dyes.[4] This enhanced solubility prevents aggregation and precipitation during conjugation reactions and storage, ensuring a more homogeneous and effective product.[1]
Reduced Steric Hindrance and Improved Reaction Kinetics
The flexible and defined length of the PEG4 spacer provides critical spatial separation between the DBCO group and the molecule to which it is attached. This separation minimizes steric hindrance, which can otherwise impede the efficiency of the SPAAC reaction by blocking the approach of the azide-containing binding partner. By extending the reactive DBCO group away from the bulk of the parent molecule, the PEG4 spacer can lead to enhanced reaction kinetics. The second-order rate constant for the reaction between DBCO and an azide is on the order of 10-2 to 1 M-1s-1. While direct comparative kinetic studies between PEGylated and non-PEGylated DBCO linkers are not extensively published, the principle of reducing steric hindrance suggests that the PEG4 spacer facilitates achieving these optimal reaction rates.
Mitigation of Aggregation and Non-Specific Binding
In the context of complex biological systems, non-specific binding of conjugates to proteins and cell membranes is a significant concern. The hydrophilic and biochemically inert nature of the PEG4 spacer helps to minimize these unwanted interactions. This "stealth" effect is particularly crucial in the development of ADCs, where non-specific binding can lead to off-target toxicity and rapid clearance from circulation. By reducing the overall hydrophobicity of the conjugate, the PEG4 spacer helps to prevent the self-association and aggregation of hydrophobic drug-linker moieties.
Favorable Pharmacokinetic Properties
For in vivo applications such as ADCs, the PEG4 spacer can favorably modulate the pharmacokinetic profile of the bioconjugate. Even short PEG chains can increase the hydrodynamic radius of the molecule, which can lead to reduced renal clearance and a longer circulation half-life. This prolonged exposure can enhance the therapeutic window by allowing for greater accumulation at the target site.
Quantitative Data Summary
The following tables summarize the key quantitative parameters that highlight the advantages conferred by the PEG4 spacer in DBCO linkers.
| Property | DBCO-NHS Ester | DBCO-PEG4-NHS Ester | Rationale |
| Aqueous Solubility | Poor aqueous solubility | Soluble up to 1.5-5.5 mM | The hydrophilic PEG4 chain significantly increases water solubility. |
| Hydrophobicity (XLogP3) | High (not explicitly calculated, but inferred from poor aqueous solubility) | 0.4 | A lower LogP value indicates greater hydrophilicity. |
Table 1: Comparison of Physicochemical Properties of DBCO-NHS Ester with and without a PEG4 Spacer.
| Reactants | Second-Order Rate Constant (k₂) | Conditions |
| DBCO and Benzyl Azide | ~0.11 - 0.14 M⁻¹s⁻¹ | CD₃CN/D₂O |
Table 2: Representative Reaction Kinetics of the DBCO-Azide Cycloaddition. While this value is for a general DBCO-azide reaction, the PEG4 spacer helps to ensure that steric hindrance does not become a limiting factor in achieving these rapid kinetics.
Key Applications and Experimental Protocols
The superior properties of DBCO-PEG4 linkers have led to their widespread adoption in various research and therapeutic applications, most notably in the construction of Antibody-Drug Conjugates (ADCs).
Experimental Protocol: Antibody Labeling with this compound
This protocol describes the conjugation of a this compound to the primary amines (e.g., lysine residues) of an antibody.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains amine-containing buffers (e.g., Tris, glycine) or stabilizers (e.g., BSA), perform a buffer exchange into an amine-free buffer like PBS at pH 7-9.
-
Adjust the antibody concentration to 1-5 mg/mL.
-
-
This compound Stock Solution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
-
Conjugation Reaction:
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess. For antibody concentrations >5 mg/mL, a 10-fold molar excess is recommended. For concentrations <5 mg/mL, a 20- to 50-fold molar excess may be necessary.
-
Add the calculated volume of the linker stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add the quenching buffer to a final concentration of 50-100 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the Labeled Antibody:
-
Remove unreacted linker and other small molecules using a desalting column or by dialysis against PBS.
-
-
Characterization:
-
Determine the degree of labeling (DOL), i.e., the number of DBCO molecules per antibody, by measuring the absorbance of the purified conjugate at 280 nm (for protein concentration) and ~309 nm (for DBCO concentration).
-
-
Copper-Free Click Reaction:
-
The purified DBCO-labeled antibody is now ready for conjugation with an azide-containing molecule.
-
Mix the DBCO-labeled antibody with the azide-modified molecule (a 1.5 to 10-fold molar excess of one component can be used to drive the reaction).
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight.
-
The final conjugate can be purified by size-exclusion chromatography if necessary.
-
Visualizing the Role and Application of DBCO-PEG4 Linkers
The following diagrams, rendered in DOT language, illustrate the functional advantages of the PEG4 spacer and a typical experimental workflow.
Caption: Functional advantages imparted by the PEG4 spacer in DBCO linkers.
Caption: Workflow for antibody conjugation using a this compound.
Caption: General mechanism of action for an antibody-drug conjugate (ADC).
Conclusion
The PEG4 spacer is a critical enabling technology in the design of modern DBCO linkers. By providing a discrete, hydrophilic, and flexible bridge, it effectively addresses fundamental challenges in bioconjugation, including poor solubility, aggregation, and steric hindrance. The quantitative improvements in aqueous solubility and hydrophilicity, coupled with the practical advantages in reaction efficiency and biocompatibility, underscore the indispensable role of the PEG4 spacer. For researchers and drug development professionals, the use of DBCO-PEG4 linkers provides a robust and versatile platform for the creation of well-defined, stable, and effective bioconjugates, paving the way for the next generation of targeted therapeutics and advanced biological tools.
References
An In-depth Technical Guide to the Reaction of DBCO-PEG4-NHS Ester with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the reaction between Dibenzocyclooctyne-PEG4-N-hydroxysuccinimidyl (DBCO-PEG4-NHS) ester and primary amines. This reaction is a cornerstone of modern bioconjugation, enabling the precise attachment of the DBCO moiety to proteins, antibodies, and other biomolecules for subsequent copper-free click chemistry applications.
Introduction: The Power of Orthogonal Chemistry
DBCO-PEG4-NHS ester is a heterobifunctional crosslinker that serves as a bridge between two powerful and distinct chemical reactions. It consists of three key components:
-
DBCO (Dibenzocyclooctyne): A strained alkyne that reacts with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a highly efficient and bioorthogonal "click" reaction that does not require a cytotoxic copper catalyst[1][2][3].
-
NHS (N-hydroxysuccinimidyl) Ester: A highly reactive group that selectively couples with primary amines (-NH₂) found on biomolecules, such as the side chains of lysine residues in proteins[4][5].
-
PEG4 (Tetraethylene Glycol) Spacer: A hydrophilic spacer that enhances water solubility, reduces aggregation of conjugates, and minimizes steric hindrance, providing better access for subsequent reactions.
This dual reactivity allows for a two-step conjugation strategy: first, the stable attachment of the DBCO group to a biomolecule via the NHS-amine reaction, followed by the specific "clicking" of this modified biomolecule to another molecule bearing an azide group. This methodology is central to the construction of complex bioconjugates like Antibody-Drug Conjugates (ADCs).
The Core Reaction: NHS Ester Acylation of Primary Amines
The fundamental reaction involves the nucleophilic attack of a deprotonated primary amine on the carbonyl carbon of the NHS ester. This results in the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.
dot
Caption: NHS ester reaction with a primary amine to form a stable amide bond.
Optimizing Reaction Conditions
The efficiency of the conjugation is highly dependent on several factors, primarily pH. A competing reaction, the hydrolysis of the NHS ester, can reduce the overall yield. The key is to balance the nucleophilicity of the amine with the stability of the NHS ester.
| Parameter | Optimal Range/Condition | Rationale & Considerations |
| pH | 8.3 - 8.5 (generally accepted) | This range provides a balance between ensuring the primary amine is deprotonated and nucleophilic (-NH₂) while minimizing the rate of NHS ester hydrolysis, which accelerates at higher pH. A broader range of 7.2-9.0 is sometimes used. |
| Temperature | 4°C to Room Temperature (20-25°C) | Room temperature reactions are faster (30-60 minutes), while 4°C reactions are slower (2 hours to overnight) but may be preferable for sensitive proteins to maintain their stability. |
| Buffer Type | Phosphate, Bicarbonate, Borate, HEPES | Crucially, avoid buffers containing primary amines , such as Tris (e.g., TBS) or glycine, as they will compete with the target biomolecule for reaction with the NHS ester. |
| Molar Excess | 10- to 50-fold molar excess of DBCO-PEG4-NHS | The optimal ratio depends on the concentration of the biomolecule. For concentrations ≤ 5 mg/mL, a 10-fold excess is common. For more dilute samples (< 5 mg/mL), a 20- to 50-fold excess may be required to drive the reaction. |
| Solvent | Anhydrous DMSO or DMF | This compound is moisture-sensitive and should be dissolved in an anhydrous organic solvent immediately before being added to the aqueous reaction buffer. |
Detailed Experimental Protocol: Antibody Labeling
This protocol provides a general workflow for conjugating this compound to an antibody.
dot
Caption: General workflow for labeling a primary amine-containing biomolecule.
Methodology:
-
Antibody Preparation: Prepare the antibody or protein solution at a concentration of 1-5 mg/mL in an amine-free buffer, such as 0.1 M sodium phosphate or sodium bicarbonate buffer, with the pH adjusted to 8.3-8.5.
-
This compound Preparation: As NHS esters are moisture-sensitive, allow the reagent vial to come to room temperature before opening. Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Conjugation Reaction: While gently stirring, add the calculated amount (e.g., 10- to 20-fold molar excess) of the this compound stock solution to the antibody solution. Incubate at room temperature for 30-60 minutes or at 4°C for 2-4 hours.
-
Quench Reaction (Optional but Recommended): To stop the reaction and consume any unreacted NHS ester, add a quenching buffer like 1 M Tris-HCl, pH 8.0 to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the unreacted DBCO reagent and the NHS byproduct from the labeled antibody conjugate. Common methods include size-exclusion chromatography (e.g., desalting columns) or dialysis against an appropriate buffer (e.g., PBS pH 7.4).
-
Characterization: Determine the Degree of Labeling (DOL), which is the average number of DBCO molecules conjugated per antibody. This can be calculated using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for protein concentration) and ~309 nm (for DBCO).
Applications in Research and Drug Development
The ability to introduce a DBCO handle onto proteins and antibodies opens up a vast array of applications, particularly in targeted therapeutics and diagnostics.
-
Antibody-Drug Conjugates (ADCs): An antibody is first labeled with DBCO using the NHS ester reaction. Subsequently, a potent cytotoxic drug functionalized with an azide group is "clicked" onto the DBCO-modified antibody. This creates a highly specific drug delivery system that targets cancer cells.
-
Molecular Imaging and Diagnostics: Fluorophores, imaging agents, or biotin can be modified with an azide and then attached to DBCO-labeled antibodies or proteins for use in techniques like flow cytometry, fluorescence microscopy, and immunoassays.
-
Surface Functionalization: The NHS ester can react with amine-functionalized surfaces (e.g., beads, nanoparticles, or microplates), immobilizing the DBCO group for the subsequent capture of azide-containing molecules.
-
PROTAC Development: The DBCO moiety is used in the synthesis of Proteolysis-targeting chimeras (PROTACs), which are molecules designed to induce the degradation of specific target proteins.
By providing a robust and bioorthogonal method for bioconjugation, the reaction of this compound with primary amines remains an indispensable tool for creating advanced and highly specific biomolecular constructs.
References
An In-depth Technical Guide to DBCO-PEG4-NHS Ester for Bioconjugation Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Dibenzocyclooctyne-Polyethylene Glycol-N-hydroxysuccinimide ester (DBCO-PEG4-NHS ester), a heterobifunctional crosslinker revolutionizing the field of bioconjugation. Its unique properties enable the straightforward and efficient labeling of biomolecules, facilitating advancements in diagnostics, therapeutics, and fundamental biological research.
Core Concepts: The Chemistry of this compound
This compound is a powerful tool due to its dual-reactive nature.[1][2] It possesses two distinct reactive moieties, an NHS ester and a DBCO group, connected by a hydrophilic PEG4 spacer.[1][3]
-
N-hydroxysuccinimide (NHS) Ester: This functional group reacts efficiently with primary amines (-NH2), such as those found on the side chains of lysine residues and the N-terminus of proteins, to form stable amide bonds.[2]
-
Dibenzocyclooctyne (DBCO): As a strained alkyne, the DBCO group readily participates in a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction with azide-containing molecules. This "click chemistry" reaction is bioorthogonal, meaning it proceeds with high efficiency and specificity in complex biological environments without interfering with native biochemical processes. A significant advantage of SPAAC is that it does not require a cytotoxic copper catalyst.
-
Polyethylene Glycol (PEG4) Spacer: The four-unit polyethylene glycol linker enhances the solubility of the molecule in aqueous buffers, reduces aggregation of the labeled biomolecule, and minimizes steric hindrance, providing better access for the DBCO group to react with its azide partner.
Key Physicochemical and Stability Data
Understanding the physicochemical properties and stability of this compound is critical for its effective use in bioconjugation.
| Property | Value | References |
| Molecular Formula | C34H39N3O10 | |
| Molecular Weight | 649.69 g/mol | |
| Solubility | Soluble in DMSO and DMF | |
| Storage (Solid) | -20°C for up to 3 years | |
| Storage (in DMSO) | -80°C for up to 1 year |
Table 1: Physicochemical Properties of this compound
The stability of the reactive groups is a crucial consideration for experimental design. The NHS ester is susceptible to hydrolysis, a competing reaction to the desired amidation. The rate of hydrolysis is highly dependent on pH and temperature.
| pH | Temperature (°C) | Half-life of NHS Ester | References |
| 7.0 | 0 | 4-5 hours | |
| 8.6 | 4 | 10 minutes |
Table 2: pH-Dependent Hydrolysis of NHS Esters
The DBCO group is generally stable in aqueous buffers but can be sensitive to strongly acidic conditions. DBCO-modified antibodies have been shown to lose only 3-5% of their reactivity towards azides after 4 weeks of storage at 4°C or -20°C. However, long-term storage in buffers containing thiols or azides should be avoided.
Reaction Kinetics: NHS Ester Amination and SPAAC
The efficiency of bioconjugation is governed by the kinetics of the two key reactions.
NHS Ester Reaction with Primary Amines: The reaction of NHS esters with primary amines is most efficient at a pH range of 7.2 to 8.5. At lower pH, the amine is protonated and less nucleophilic, while at higher pH, the rate of NHS ester hydrolysis increases significantly.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The SPAAC reaction between DBCO and an azide is characterized by its fast kinetics. The second-order rate constant for the reaction of DBCO with benzyl azide is approximately 0.1 M⁻¹s⁻¹. The reaction rate can be influenced by the steric and electronic properties of both the DBCO derivative and the azide.
Experimental Protocols
Here, we provide detailed methodologies for common applications of this compound.
Antibody Labeling with this compound
This protocol describes the labeling of an antibody with DBCO moieties for subsequent conjugation to an azide-containing molecule.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., desalting column or dialysis cassette with an appropriate molecular weight cutoff)
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like BSA, it must be purified. This can be achieved by dialysis against PBS or by using a desalting column.
-
Adjust the antibody concentration to 1-5 mg/mL in PBS, pH 7.4.
-
-
This compound Stock Solution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess. A starting point of 10- to 20-fold molar excess of the linker to the antibody is recommended. The optimal ratio may need to be determined empirically.
-
Add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing. The final concentration of DMSO should not exceed 10-15% to avoid protein precipitation.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the DBCO-labeled Antibody:
-
Remove the unreacted this compound and other small molecules using a desalting column or by dialysis against PBS.
-
-
Quantification of DBCO Incorporation (Optional):
-
The degree of labeling (DOL), which is the number of DBCO molecules per antibody, can be determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 309 nm (for the DBCO group). The molar extinction coefficient for DBCO at 309 nm is approximately 12,000 M⁻¹cm⁻¹.
-
Cell Surface Modification
This protocol outlines the modification of cell surface amines with DBCO groups for subsequent labeling with an azide-functionalized probe.
Materials:
-
Cells in suspension
-
This compound
-
Anhydrous DMSO
-
Amine-free buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 100 mM glycine in PBS)
Procedure:
-
Cell Preparation:
-
Wash the cells twice with ice-cold, amine-free PBS to remove any residual media components.
-
Resuspend the cells in ice-cold PBS at a concentration of 1 x 10⁷ cells/mL.
-
-
Labeling Reaction:
-
Prepare a fresh solution of this compound in anhydrous DMSO.
-
Add the this compound solution to the cell suspension to a final concentration of 100-500 µM. The optimal concentration should be determined experimentally to balance labeling efficiency with cell viability.
-
Incubate the cells on ice for 30 minutes with gentle agitation.
-
-
Quenching and Washing:
-
Add an equal volume of quenching solution to the cell suspension and incubate for 5 minutes on ice.
-
Wash the cells three times with ice-cold PBS to remove any unreacted linker.
-
-
Subsequent SPAAC Reaction:
-
The DBCO-modified cells are now ready for incubation with an azide-functionalized molecule of interest (e.g., a fluorescent probe, biotin, or a drug molecule).
-
Incubate the DBCO-labeled cells with the azide-containing reagent in PBS at 37°C for 1-2 hours.
-
Wash the cells to remove any unreacted azide reagent before downstream applications.
-
Visualizing the Application of this compound
Graphviz diagrams are provided to illustrate key processes involving this compound.
Caption: Experimental workflow for creating an Antibody-Drug Conjugate (ADC).
Caption: Mechanism of action of an EGFR-targeting ADC.
References
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has emerged as a pivotal bioorthogonal reaction, enabling the covalent ligation of molecules within complex biological systems without interfering with native biochemical processes.[1][] This copper-free click chemistry variant has revolutionized chemical biology, drug development, and materials science by providing a robust tool for site-specific bioconjugation.[3][4]
At its core, SPAAC is a [3+2] cycloaddition between a strained cyclooctyne and an azide, which forms a stable triazole linkage.[1] The reaction's primary driving force is the high ring strain of the cyclooctyne, which significantly lowers the activation energy for the cycloaddition, allowing the reaction to proceed efficiently at physiological temperatures and pH. This intrinsic reactivity obviates the need for the cytotoxic copper catalysts required in the archetypal Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), making SPAAC exceptionally well-suited for applications in living cells and organisms.
The bioorthogonal nature of SPAAC stems from the mutual inertness of the cyclooctyne and azide functional groups toward the vast array of functional groups present in biological macromolecules. This exquisite selectivity ensures that the ligation occurs exclusively between the intended reaction partners, enabling precise molecular labeling, imaging, and the construction of complex biomolecular architectures.
Reaction Mechanism and Kinetics
The mechanism of SPAAC is a concerted [3+2] cycloaddition. The high ring strain of the cyclooctyne, estimated to be around 18 kcal/mol, significantly distorts the alkyne from its ideal linear geometry. This distortion reduces the activation energy required to achieve the bent transition state of the cycloaddition, thereby accelerating the reaction rate.
The kinetics of SPAAC are typically second-order, with the reaction rate being dependent on the concentrations of both the cyclooctyne and the azide. The choice of cyclooctyne has a profound impact on the reaction rate, with more strained and electronically activated cyclooctynes exhibiting faster kinetics.
Quantitative Data on Cyclooctyne Reactivity
The following table summarizes the second-order rate constants for the reaction of various commonly used cyclooctynes with benzyl azide, a standard model azide. This data is essential for selecting the appropriate cyclooctyne for a given application, balancing reactivity with stability and synthetic accessibility.
| Cyclooctyne Reagent | Abbreviation | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| Dibenzocyclooctyne | DBCO (or ADIBO) | ~0.1 - 1.0 | High reactivity and stability, widely used for bioconjugation. |
| Bicyclo[6.1.0]nonyne | BCN | ~0.15 - 0.57 | Smaller and more hydrophilic than DBCO, offering a good balance of reactivity and stability. |
| Difluorinated Cyclooctyne | DIFO | ~0.4 | High reactivity due to electronic activation, but can be less stable. |
| Cyclooctyne | OCT | ~1.35 x 10⁻² | The parent cyclooctyne, less reactive than substituted derivatives. |
| DIBAC/ADIBO | DIBAC | 1.2 x 10⁻³ | Moderate reaction rates, suitable for long-term tracking applications. |
| Biarylazacyclooctynone | BARAC | >1.0 | Among the most reactive cyclooctynes, but synthesis can be more complex. |
Note: Reaction rates are highly dependent on the specific azide, solvent, temperature, and pH. The values presented are for general comparison.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cellular Glycans and SPAAC-Mediated Fluorescent Imaging
This protocol details the metabolic incorporation of an azide-modified sugar into cellular glycoproteins, followed by fluorescent labeling via SPAAC.
Materials:
-
Adherent mammalian cells (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
-
Phosphate-buffered saline (PBS)
-
DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488)
-
Hoechst 33342 or DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on a glass-bottom imaging dish to achieve 50-70% confluency on the day of imaging.
-
Metabolic Labeling:
-
Prepare a stock solution of Ac₄ManNAz in DMSO.
-
Add Ac₄ManNAz to the complete culture medium to a final concentration of 25-50 µM.
-
Replace the existing medium with the Ac₄ManNAz-containing medium.
-
Incubate the cells for 48 hours under standard culture conditions (37°C, 5% CO₂).
-
-
SPAAC Reaction:
-
Prepare a stock solution of the DBCO-fluorophore in DMSO.
-
Dilute the DBCO-fluorophore in pre-warmed complete culture medium to a final concentration of 20-50 µM.
-
Wash the cells twice with warm PBS.
-
Add the DBCO-fluorophore solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing and Staining:
-
Wash the cells three times with warm PBS to remove unreacted DBCO-fluorophore.
-
Counterstain the nuclei with Hoechst 33342 or DAPI according to the manufacturer's protocol.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and nuclear stain.
-
Protocol 2: Site-Specific Labeling of a Protein with an Unnatural Amino Acid and SPAAC
This protocol describes the incorporation of an azide-bearing unnatural amino acid (UAA) into a protein of interest, followed by SPAAC-mediated conjugation.
Materials:
-
E. coli strain engineered for UAA incorporation
-
Expression vector for the protein of interest with an amber stop codon at the desired labeling site
-
Minimal medium for bacterial culture
-
Azide-containing UAA (e.g., p-azido-L-phenylalanine, AzF)
-
Inducing agent (e.g., IPTG)
-
Lysis buffer
-
Affinity chromatography resin for protein purification
-
Cyclooctyne-functionalized probe (e.g., DBCO-PEG-drug)
Procedure:
-
Protein Expression:
-
Transform the engineered E. coli with the expression vector.
-
Grow the bacterial culture in minimal medium.
-
Supplement the medium with the azide-UAA (e.g., 1 mM AzF).
-
Induce protein expression with IPTG and incubate for 4-6 hours at 30°C.
-
-
Protein Purification:
-
Harvest the cells by centrifugation.
-
Lyse the cells and clarify the lysate.
-
Purify the azide-modified protein using affinity chromatography.
-
-
SPAAC Conjugation:
-
Buffer exchange the purified protein into a suitable reaction buffer (e.g., PBS, pH 7.4).
-
Add the cyclooctyne-functionalized probe to the protein solution at a 5-10 fold molar excess.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.
-
-
Purification of the Conjugate:
-
Remove the excess unreacted probe using size exclusion chromatography or dialysis.
-
-
Analysis:
-
Analyze the final conjugate by SDS-PAGE, which should show a shift in molecular weight corresponding to the mass of the conjugated probe.
-
Confirm the identity and purity of the conjugate by mass spectrometry.
-
Applications in Drug Development
SPAAC has become an indispensable tool in various facets of drug development, from target identification and validation to the synthesis of novel therapeutic entities.
-
Antibody-Drug Conjugates (ADCs): SPAAC allows for the site-specific conjugation of potent cytotoxic drugs to monoclonal antibodies. This precise control over the drug-to-antibody ratio (DAR) and conjugation site leads to more homogeneous and efficacious ADCs with improved therapeutic windows.
-
Targeted Drug Delivery: Drug delivery systems, such as nanoparticles and polymers, can be functionalized with targeting ligands via SPAAC. This enables the specific delivery of therapeutic payloads to diseased cells or tissues, minimizing off-target toxicity.
-
Proteomics and Target Identification: SPAAC is widely used in chemical proteomics to identify and characterize protein targets of small molecules. This often involves metabolic labeling with an azide- or alkyne-modified probe, followed by SPAAC-mediated enrichment and mass spectrometry analysis.
-
Radiopharmaceutical Development: The mild and catalyst-free nature of SPAAC makes it ideal for the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging and radiotherapy.
Visualizations
Caption: Core reaction mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Caption: A generalized experimental workflow for SPAAC-mediated bioconjugation.
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using SPAAC.
References
Methodological & Application
Application Notes and Protocols for Protein Labeling with DBCO-PEG4-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBCO-PEG4-NHS ester is a heterobifunctional crosslinker used for the modification of proteins and other biomolecules.[1][2] It features a Dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a hydrophilic tetraethylene glycol (PEG4) spacer, and an N-hydroxysuccinimide (NHS) ester for covalent conjugation to primary amines.[3][4] This reagent is instrumental in the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and advanced imaging agents.[3]
The NHS ester reacts with primary amines, such as the side chain of lysine residues, to form a stable amide bond. The DBCO group then allows for a highly specific and biocompatible strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with azide-containing molecules. This two-step approach enables the precise and efficient labeling of proteins for a variety of downstream applications. The PEG4 spacer enhances solubility and reduces steric hindrance, which is particularly beneficial for complex biomolecules.
Physicochemical Properties and Storage
Proper handling and storage of this compound are crucial for maintaining its reactivity. The NHS ester moiety is sensitive to moisture and can readily hydrolyze, rendering it non-reactive.
| Property | Value | References |
| Molecular Weight | 649.68 g/mol | |
| Appearance | Yellow to slightly orange oil | |
| Solubility | DMSO, DMF, DCM, THF, Chloroform | |
| Storage | Store at -20°C, desiccated. | |
| Purity | >95% (HPLC) |
Handling Precautions:
-
Always allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare stock solutions in anhydrous solvents like DMSO or DMF immediately before use.
-
Stock solutions can be stored for a few days at -20°C when not in use.
Experimental Protocols
Protocol 1: Protein Labeling with this compound
This protocol outlines the general procedure for labeling a protein with this compound.
Materials:
-
Protein of interest
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: Amine-free buffer, pH 7.2-8.5 (e.g., PBS, HEPES, Borate buffer)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., spin desalting columns, dialysis cassettes)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
If the protein solution contains primary amines (e.g., Tris buffer) or sodium azide, perform a buffer exchange into the Reaction Buffer.
-
-
This compound Stock Solution Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
Labeling Reaction:
-
Add the calculated amount of the this compound stock solution to the protein solution. The optimal molar excess of the reagent depends on the protein concentration and the desired degree of labeling (see table below for recommendations).
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.
-
Incubate for 5 minutes at room temperature or 15 minutes on ice.
-
-
Purification of the DBCO-Labeled Protein:
-
Remove unreacted this compound using a spin desalting column or by dialysis against the desired storage buffer (e.g., PBS).
-
Recommended Reaction Conditions:
| Parameter | Recommended Value | Notes | References |
| Protein Concentration | 1-10 mg/mL | Higher concentrations generally lead to higher labeling efficiency. | |
| Molar Excess of this compound | 10-20 fold (for >1 to 5 mg/mL protein) 20-50 fold (for 0.5 to ≤1 mg/mL protein) | The optimal ratio should be determined empirically for each protein. | |
| Reaction pH | 7.2 - 8.5 | A slightly basic pH favors the reaction with primary amines. | |
| Reaction Temperature | Room Temperature or 4°C | Lower temperatures can be used to minimize protein degradation. | |
| Reaction Time | 30-60 minutes at RT 2 hours at 4°C | Longer incubation times may not significantly increase the degree of labeling. |
Protocol 2: Determination of the Degree of Labeling (DOL)
The degree of labeling, which is the average number of DBCO molecules per protein, can be determined using UV-Vis spectrophotometry.
Procedure:
-
Measure the absorbance of the purified DBCO-labeled protein at 280 nm (A280) and 309 nm (A309).
-
Calculate the concentration of the protein using the following formula:
-
Protein Concentration (M) = [A280 - (A309 x Correction Factor)] / ε_protein
-
The correction factor for DBCO at 280 nm is approximately 0.90.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the Degree of Labeling (DOL) using the following formula:
-
DOL = (A309 x Dilution Factor) / (ε_DBCO x Protein Concentration (M))
-
The molar extinction coefficient of DBCO (ε_DBCO) is approximately 12,000 M⁻¹cm⁻¹.
-
Protocol 3: Copper-Free Click Chemistry Reaction
This protocol describes the reaction of the DBCO-labeled protein with an azide-containing molecule.
Materials:
-
Purified DBCO-labeled protein
-
Azide-containing molecule (e.g., fluorescent probe, drug molecule)
-
Reaction Buffer: Azide-free buffer (e.g., PBS)
Procedure:
-
Dissolve the azide-containing molecule in a compatible solvent.
-
Add the azide-containing molecule to the solution of the DBCO-labeled protein. A molar excess of 1.5 to 10-fold of the azide molecule is recommended.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight.
-
The resulting conjugate can be purified, if necessary, using techniques like size-exclusion chromatography.
Application: Cell Surface Labeling Workflow
This workflow describes the labeling of cell surface proteins for applications such as fluorescent imaging.
Workflow Steps:
-
Metabolic Labeling (Optional): Cells are cultured with an azide-modified sugar (e.g., Ac4ManNAz) to introduce azide groups onto cell surface glycoproteins.
-
Protein Labeling: A targeting protein (e.g., an antibody) is labeled with this compound as described in Protocol 1.
-
Cell Incubation: The DBCO-labeled protein is incubated with the cells, allowing it to bind to its target on the cell surface.
-
Click Reaction: An azide-modified fluorescent probe is added to the cells, which then reacts with the DBCO group on the protein via copper-free click chemistry.
-
Washing and Imaging: Unbound fluorescent probe is washed away, and the cells are imaged using fluorescence microscopy.
Diagrams
References
- 1. Optimizing Conjugation Chemistry, Antibody Conjugation Site and Surface Density in Antibody-Nanogel Conjugates (ANCs) for Cell-Specific Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DBCO-PEG4-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. This compound, 1427004-19-0 | BroadPharm [broadpharm.com]
- 4. vectorlabs.com [vectorlabs.com]
Step-by-Step Guide for Antibody Conjugation with DBCO-PEG4-NHS Ester
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the covalent conjugation of antibodies with DBCO-PEG4-NHS ester. This heterobifunctional linker is a cornerstone in bioconjugation, enabling the straightforward attachment of a dibenzocyclooctyne (DBCO) moiety to an antibody. The incorporated DBCO group facilitates a highly specific and efficient copper-free click chemistry reaction (Strain-Promoted Alkyne-Azide Cycloaddition or SPAAC) with azide-modified molecules.[][2] This methodology is pivotal in the development of advanced biologics, including antibody-drug conjugates (ADCs), targeted imaging agents, and sophisticated diagnostic assays.[][3]
The protocol herein details the necessary steps for successful antibody modification, encompassing antibody preparation, the conjugation reaction, purification of the final conjugate, and subsequent characterization.
Pre-Conjugation Considerations
Successful and efficient labeling of antibodies requires meticulous preparation of both the antibody and the reagents. Several factors must be addressed before initiating the conjugation reaction to ensure optimal outcomes.
Antibody Purity and Buffer Composition:
-
Amine-Containing Buffers: Buffers containing primary amines, such as Tris, glycine, or ammonium ions, are incompatible with NHS ester chemistry. These molecules will compete with the primary amines (e.g., lysine residues) on the antibody for reaction with the NHS ester, significantly diminishing labeling efficiency.[4]
-
Protein Stabilizers: Carrier proteins like Bovine Serum Albumin (BSA) or gelatin must be completely removed from the antibody solution. These proteins will also react with the this compound, leading to a heterogeneous product and reduced conjugation to the target antibody.
-
Sodium Azide: This common preservative can interfere with the DBCO group and must be eliminated from the antibody buffer prior to conjugation.
-
Recommended Buffer: The ideal buffer for this conjugation is a non-amine-containing buffer with a pH range of 7-9. Phosphate Buffered Saline (PBS) is a commonly used and effective choice. Buffer exchange can be readily performed using spin desalting columns or dialysis.
Reagent Preparation and Handling:
-
This compound: This reagent is sensitive to moisture. It is crucial to allow the vial to equilibrate to room temperature before opening to prevent condensation. Stock solutions should be prepared immediately before use in an anhydrous water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). While stock solutions can be stored for a short period at -20°C, prolonged storage is not recommended as the NHS ester can hydrolyze, rendering it non-reactive.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the conjugation of an antibody with this compound.
Part 1: Antibody Preparation
-
Buffer Exchange: If the antibody solution contains any of the interfering substances mentioned above, perform a buffer exchange into an amine-free and azide-free buffer, such as PBS at pH 7.2-8.5. This can be achieved using a spin desalting column or through dialysis.
-
Concentration Adjustment: Adjust the antibody concentration to 1-5 mg/mL in the reaction buffer. The antibody concentration can be determined by measuring the absorbance at 280 nm.
Part 2: this compound Preparation
-
Equilibration: Allow the vial of this compound to warm to room temperature before opening.
-
Stock Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution. For example, dissolve 4.3 mg of the crosslinker in 1 mL of anhydrous DMSO or DMF.
Part 3: Conjugation Reaction
-
Molar Excess Calculation: Determine the desired molar excess of the this compound to the antibody. A 10- to 20-fold molar excess is commonly used for protein concentrations less than 5 mg/mL. For higher protein concentrations, a 10-fold molar excess is often sufficient. The optimal ratio may need to be determined empirically for each specific antibody and application.
-
Reaction Initiation: Add the calculated volume of the this compound stock solution to the antibody solution. Ensure that the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture is low, typically around 20% or less, to avoid denaturation of the antibody.
-
Incubation: Incubate the reaction mixture under the following conditions:
-
Temperature: Room temperature or on ice (4°C).
-
Time: 30-60 minutes at room temperature, or 2 hours on ice. Longer incubation times of up to 12 hours at 4°C can also be employed. Gentle mixing during incubation is recommended.
-
Part 4: Quenching the Reaction
-
Quenching Agent: To terminate the conjugation reaction, add a quenching buffer containing a primary amine. A common choice is Tris-HCl.
-
Final Concentration: Add the quenching agent to a final concentration of 50-100 mM. For example, add 10 µL of 100 mM Tris to the reaction mixture.
-
Incubation: Incubate for 15 minutes at room temperature or on ice.
Part 5: Purification of the Antibody-DBCO Conjugate
-
Removal of Excess Reagents: It is essential to remove the unreacted this compound and the quenching agent from the conjugated antibody. This is typically achieved using a desalting column (spin or gravity-flow) or through dialysis against an appropriate buffer (e.g., PBS). Size-exclusion chromatography can also be used for purification.
-
Storage: The purified DBCO-functionalized antibody can be stored at -20°C. It is important to note that the reactivity of the DBCO group may decrease over time.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the antibody conjugation process, compiled from various sources.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Value | Source(s) |
| Reaction Buffer | PBS, HEPES, Carbonate/Bicarbonate, Borate | |
| Reaction pH | 7.0 - 9.0 | |
| Reaction Temperature | Room Temperature or 4°C (on ice) | |
| Incubation Time | 30-60 minutes (RT) or 2 hours (4°C) | |
| Molar Excess of DBCO Reagent | 10- to 50-fold | |
| Quenching Agent | Tris buffer | |
| Final Quenching Concentration | 50-100 mM |
Table 2: Example Molar Ratios and Resulting Degree of Labeling (DOL)
| Antibody | Molar Excess of DBCO-STP Ester | Resulting DOL (DBCO/Antibody) | Source |
| Herceptin | 1 | ~1 | |
| Herceptin | 2 | ~2 | |
| Herceptin | 3 | ~3 | |
| Herceptin | 5 | ~4 | |
| Herceptin | 7 | ~5 | |
| Anti-EGFR (whole) | Not Specified | 13.5 | |
| Anti-EGFR (half) | Not Specified | 3.4 |
Note: DOL is highly dependent on the specific antibody, its concentration, and the reaction conditions. The values in this table are illustrative.
Characterization of the Antibody-DBCO Conjugate
After purification, it is important to characterize the conjugate to determine the degree of labeling (DOL) and confirm that the antibody's integrity and functionality are maintained.
-
Degree of Labeling (DOL): The DOL, which is the average number of DBCO molecules per antibody, can be determined using UV-Vis spectrophotometry. The absorbance of the conjugate is measured at 280 nm (for the protein) and ~309 nm (for the DBCO group). The DOL can then be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the DBCO moiety.
-
Integrity and Functionality: The integrity of the conjugated antibody can be assessed by SDS-PAGE. The functionality, such as antigen binding capacity, can be evaluated using methods like ELISA or flow cytometry.
Downstream Application: Copper-Free Click Chemistry
The DBCO-functionalized antibody is now ready for the highly specific and bioorthogonal SPAAC reaction with an azide-containing molecule.
-
Prepare the Azide-Modified Molecule: Dissolve the azide-containing molecule in a compatible buffer.
-
Click Reaction: Mix the DBCO-labeled antibody with a 1.5 to 10-fold molar excess of the azide-modified molecule.
-
Incubation: Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight.
-
Purification: The final conjugate can be purified using methods such as size-exclusion chromatography to remove any unreacted azide molecule.
Visualizations
Experimental Workflow
Caption: Workflow for antibody conjugation with this compound and subsequent click chemistry.
Signaling Pathway Application: Targeted Drug Delivery via ADC
Caption: Mechanism of action for an antibody-drug conjugate (ADC) developed via click chemistry.
References
Application Notes and Protocols for Cell Labeling with DBCO-PEG4-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to labeling the surface of live cells using DBCO-PEG4-NHS ester. This method is a two-step process that combines amine-reactive chemistry with copper-free click chemistry, offering a versatile platform for attaching a wide range of molecules to cells for applications in basic research, drug development, and diagnostics.
Introduction
This compound is a heterobifunctional linker that contains an N-hydroxysuccinimide (NHS) ester and a dibenzocyclooctyne (DBCO) group, separated by a hydrophilic polyethylene glycol (PEG4) spacer. The NHS ester reacts with primary amines (e.g., on lysine residues) present on cell surface proteins, forming a stable amide bond. This process introduces a DBCO group onto the cell surface, which can then be specifically targeted in a secondary reaction with an azide-containing molecule through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry.[1][2] This bioorthogonal reaction is highly efficient and occurs under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for use with living cells.[3][4]
The PEG4 spacer enhances the solubility of the reagent in aqueous buffers and reduces steric hindrance, facilitating efficient labeling.[2] This labeling strategy allows for the attachment of various molecules, including fluorescent dyes, biotin, or therapeutic agents, to the cell surface for a multitude of downstream applications such as cell tracking, imaging, and targeted therapies.
Chemical Principle and Workflow
The cell labeling process using this compound involves two main stages:
-
Amine Labeling: The NHS ester of the DBCO-PEG4-NHS molecule reacts with primary amines on the cell surface proteins to form a stable amide linkage. This step effectively decorates the cell surface with DBCO moieties.
-
Copper-Free Click Chemistry: The DBCO-functionalized cells are then incubated with a molecule of interest that has been modified to contain an azide group. The DBCO and azide groups react specifically and efficiently via SPAAC to form a stable triazole linkage.
Data Presentation: Quantitative Parameters for Cell Labeling
The efficiency of cell labeling and the maintenance of cell viability are critical for the success of any cell-based assay. The following tables summarize key quantitative data gathered from various studies to guide the optimization of your experimental protocol.
Table 1: Recommended Reagent Concentrations and Molar Ratios
| Parameter | Recommended Range | Cell Type/Application | Reference |
| This compound Concentration | 0.5 - 2 mM | General protein labeling | |
| 10 mM (for 0.5 mM oligo) | DNA labeling | ||
| Molar Excess of this compound | 10-fold | Protein concentration ≤ 5 mg/mL | |
| 20 to 50-fold | Protein concentration < 5 mg/mL | ||
| 8-fold | Antibody conjugation | ||
| Azide-Modified Molecule Concentration | 1.5 to 10-fold molar excess over DBCO-labeled molecule | General click reaction | |
| 50 µM (DBCO-PEG4-Fluor 545) | Metabolic labeling follow-up |
Table 2: Incubation Conditions for Cell Labeling
| Parameter | Condition | Notes | Reference |
| Reaction Buffer | Amine-free buffers (e.g., PBS, HEPES, Borate) | Buffers containing primary amines (e.g., Tris, glycine) will compete with the NHS ester reaction. | |
| pH | 7.0 - 9.0 | Optimal for NHS ester reaction with primary amines. | |
| Temperature | Room Temperature or 4°C (on ice) | Lower temperatures may require longer incubation times. | |
| Incubation Time (NHS Ester Reaction) | 30 - 60 minutes at Room Temperature | Longer times may be needed for lower concentrations or temperatures. | |
| 2 hours on ice | |||
| Incubation Time (Click Reaction) | 4 - 12 hours at Room Temperature | Can be performed overnight at 4°C. |
Table 3: Cell Viability and Labeling Efficiency
| Cell Type | Reagent and Concentration | Viability | Labeling Efficiency | Assay | Reference |
| A549 | DBCO-Cy5 (0 - 50 µM) | High | Concentration-dependent increase | MTT Assay, Flow Cytometry | |
| RAW 264.7 | CHOL–PEG2000–DBCO (5 and 10 µM) | > 90% | Concentration-dependent | MTT Assay, Flow Cytometry | |
| BT-549 | Ac4ManNAz (50 µM) followed by DBCO-PEG4-Fluor 545 (50 µM) | Not specified | Optimal labeling at 50 µM Ac4ManNAz | Flow Cytometry, Confocal Microscopy |
Experimental Protocols
This section provides a detailed, step-by-step protocol for labeling live cells with this compound, followed by a copper-free click reaction with an azide-modified fluorescent probe for analysis by flow cytometry.
Materials:
-
This compound (store at -20°C, desiccated)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4 (amine-free)
-
Cell culture medium appropriate for your cell line
-
Cells of interest (e.g., Jurkat, HeLa)
-
Azide-modified fluorescent probe (e.g., Azide-Fluor 488)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Bovine Serum Albumin (BSA)
-
Flow cytometry tubes
-
Centrifuge
Protocol 1: Labeling of Suspension Cells (e.g., Jurkat)
-
Cell Preparation:
-
Culture Jurkat cells to a density of approximately 1-2 x 10^6 cells/mL.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with ice-cold PBS to remove any residual media.
-
Resuspend the cell pellet in ice-cold PBS at a concentration of 1 x 10^7 cells/mL.
-
-
This compound Labeling:
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.
-
Add the this compound stock solution to the cell suspension to a final concentration of 0.5-1 mM. Mix gently by pipetting.
-
Incubate the cells on ice for 2 hours or at room temperature for 30-60 minutes with gentle rocking.
-
-
Quenching and Washing:
-
Stop the reaction by adding Quenching Buffer (1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.
-
Incubate for 15 minutes on ice.
-
Wash the cells three times with ice-cold PBS containing 1% BSA to remove unreacted this compound. Centrifuge at 300 x g for 5 minutes for each wash.
-
-
Copper-Free Click Reaction:
-
Resuspend the DBCO-labeled cells in PBS with 1% BSA at a concentration of 1 x 10^6 cells/mL.
-
Add the azide-modified fluorescent probe to the desired final concentration (e.g., 10-50 µM).
-
Incubate for 4-12 hours at room temperature or overnight at 4°C, protected from light.
-
-
Final Washes and Analysis:
-
Wash the cells three times with PBS containing 1% BSA to remove the unreacted fluorescent probe.
-
Resuspend the final cell pellet in an appropriate buffer for flow cytometry analysis (e.g., PBS with 1% BSA and 0.1% sodium azide).
-
Analyze the labeled cells on a flow cytometer using the appropriate laser and filter settings for your chosen fluorophore.
-
Protocol 2: Labeling of Adherent Cells (e.g., HeLa)
-
Cell Preparation:
-
Seed HeLa cells in a multi-well plate and culture until they reach 70-80% confluency.
-
Gently wash the cells twice with pre-warmed, sterile PBS.
-
-
This compound Labeling:
-
Prepare the this compound solution as described in Protocol 1.
-
Add the this compound solution to each well to the desired final concentration.
-
Incubate at 37°C in a cell culture incubator for 30 minutes.
-
-
Quenching and Washing:
-
Remove the labeling solution and add Quenching Buffer. Incubate for 10 minutes at room temperature.
-
Gently wash the cells three times with PBS.
-
-
Copper-Free Click Reaction:
-
Add the azide-modified fluorescent probe diluted in cell culture medium or PBS to each well.
-
Incubate for 1-4 hours at 37°C in a cell culture incubator, protected from light.
-
-
Final Washes and Imaging:
-
Wash the cells three times with PBS.
-
The cells are now ready for imaging by fluorescence microscopy. For long-term storage before imaging, cells can be fixed with 4% paraformaldehyde.
-
Downstream Applications and Integration
Cell surface labeling with this compound is a gateway to a wide array of biological investigations. The introduced bioorthogonal handle (DBCO) allows for the specific attachment of various functional molecules, enabling researchers to probe cellular functions and interactions.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no labeling | Inactive this compound | Ensure proper storage (-20°C, desiccated). Prepare stock solution fresh. |
| Presence of primary amines in the buffer | Use amine-free buffers such as PBS, HEPES, or Borate. | |
| Insufficient concentration or incubation time | Optimize the concentration of this compound and incubation time. | |
| High background signal | Incomplete removal of unreacted reagents | Increase the number of washing steps after both the NHS ester and click reactions. |
| Non-specific binding of the fluorescent probe | Include a blocking step with BSA in your washing buffers. | |
| Low cell viability | High concentration of this compound or DMSO | Perform a dose-response experiment to determine the optimal, non-toxic concentration. Keep DMSO concentration below 1%. |
| Harsh cell handling | Handle cells gently during washing and centrifugation steps. Use ice-cold buffers. |
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. A bio-orthogonal functionalization strategy for site-specific coupling of antibodies on vesicle surfaces after self-assembly - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY01136F [pubs.rsc.org]
- 3. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 4. benchchem.com [benchchem.com]
Revolutionizing Nanoparticle Functionalization: A Guide to Surface Modification using DBCO-PEG4-NHS Ester
For Researchers, Scientists, and Drug Development Professionals: Detailed Application Notes and Protocols for the Covalent Immobilization of Biomolecules on Nanoparticle Surfaces.
In the rapidly advancing fields of targeted drug delivery, diagnostics, and nanomedicine, the precise and stable functionalization of nanoparticles is paramount. DBCO-PEG4-NHS ester has emerged as a critical tool for achieving this, offering a versatile and efficient method for conjugating a wide array of biomolecules to nanoparticle surfaces. This heterobifunctional linker leverages the highly efficient and bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC), or "copper-free click chemistry," enabling the covalent attachment of targeting ligands, therapeutic payloads, and imaging agents with exceptional control and specificity.
This document provides comprehensive application notes and detailed experimental protocols for the surface modification of nanoparticles using this compound. It is designed to guide researchers through the entire workflow, from initial nanoparticle preparation to the characterization of the final functionalized product.
Principle of the Technology
This compound is a linker molecule with two distinct reactive ends connected by a hydrophilic polyethylene glycol (PEG) spacer. The N-hydroxysuccinimide (NHS) ester readily reacts with primary amines (-NH2) on the nanoparticle surface to form a stable amide bond. This initial step introduces the dibenzocyclooctyne (DBCO) group onto the nanoparticle. The DBCO moiety is a strained alkyne that can then specifically and rapidly react with an azide-functionalized molecule of interest via copper-free click chemistry. The PEG4 spacer enhances water solubility, reduces non-specific binding, and provides flexibility to the attached molecule.
Applications in Nanoparticle Surface Modification
The use of this compound for nanoparticle surface modification has a broad range of applications, including:
-
Targeted Drug Delivery: Conjugation of antibodies, peptides, or small molecules to guide drug-loaded nanoparticles to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target effects.
-
Advanced Imaging: Attachment of fluorescent dyes or contrast agents for in vivo imaging and diagnostics.
-
Biosensing: Immobilization of proteins or nucleic acids on nanoparticle surfaces for the development of sensitive and specific biosensors.
-
Vaccine Development: Surface display of antigens on nanoparticles to enhance immunogenicity.[1]
Physicochemical Characterization of Modified Nanoparticles
Thorough characterization of nanoparticles before and after surface modification is crucial to ensure successful conjugation and to understand the impact of the modification on the nanoparticle's properties. Key parameters to evaluate include particle size (hydrodynamic diameter), polydispersity index (PDI), and surface charge (zeta potential).
Table 1: Physicochemical Properties of Liposomes Before and After Surface Modification
| Sample | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Unmodified Liposomes | 125.3 ± 2.1 | 0.11 ± 0.02 | +35.2 ± 1.5 |
| Lipo-DBCO (1:1 ratio) | 128.7 ± 3.5 | 0.13 ± 0.03 | +30.1 ± 2.3 |
| Lipo-DBCO (3:1 ratio) | 132.4 ± 4.2 | 0.15 ± 0.04 | +28.7 ± 2.8 |
| Lipo-Antibody (from 1:1) | 145.8 ± 5.1 | 0.18 ± 0.05 | +22.5 ± 3.1 |
| Lipo-Antibody (from 3:1) | 155.2 ± 6.3 | 0.21 ± 0.06 | +19.8 ± 3.5 |
Data synthesized from a study on liposome functionalization. The DBCO ratio refers to the molar ratio of this compound to amine groups on the liposome surface.
Experimental Protocols
This section provides detailed protocols for the surface modification of amine-functionalized nanoparticles with this compound and subsequent characterization.
Protocol 1: Conjugation of this compound to Amine-Functionalized Nanoparticles
This protocol describes the covalent attachment of the DBCO linker to nanoparticles displaying primary amine groups on their surface.
Materials:
-
Amine-functionalized nanoparticles (e.g., liposomes, silica nanoparticles, polymeric nanoparticles)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 100 mM Sodium Bicarbonate buffer, pH 8.5 (or other amine-free buffer such as PBS or HEPES at pH 7-9)[2]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., centrifugation, dialysis, size exclusion chromatography)
Procedure:
-
Prepare Nanoparticle Suspension: Disperse the amine-functionalized nanoparticles in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[2][3]
-
Conjugation Reaction: Add the desired molar excess of the this compound stock solution to the nanoparticle suspension. The optimal molar ratio will depend on the nanoparticle type and the desired degree of functionalization. A common starting point is a 5 to 20-fold molar excess of the linker to the available amine groups.[2]
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM Tris. Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.
-
Purification: Remove excess, unreacted this compound and byproducts by repeated centrifugation and resuspension of the nanoparticles in a suitable buffer, or by using dialysis or size exclusion chromatography.
-
Resuspension and Storage: Resuspend the purified DBCO-functionalized nanoparticles in an appropriate buffer for storage at 4°C.
Table 2: Effect of Reaction Conditions on DBCO Conjugation Efficiency to Liposomes
| Molar Ratio (DBCO:NH2) | Reaction pH | Number of DBCO groups per Liposome (x 10^4) |
| 1:1 | 7.1 | 1.8 ± 0.2 |
| 1:1 | 7.6 | 2.1 ± 0.3 |
| 1:1 | 8.2 | 2.5 ± 0.2 |
| 3:1 | 7.1 | 4.2 ± 0.4 |
| 3:1 | 7.6 | 4.8 ± 0.5 |
| 3:1 | 8.2 | 5.3 ± 0.4 |
| 6:1 | 7.1 | 4.5 ± 0.6 |
| 6:1 | 7.6 | 5.1 ± 0.7 |
| 6:1 | 8.2 | 5.6 ± 0.5 |
This data illustrates that a higher pH and an optimal molar excess of the DBCO linker can increase the number of DBCO groups conjugated to the nanoparticle surface.
Protocol 2: Quantification of Surface DBCO Groups using an Anthracene-Azide Assay
This protocol provides a method to quantify the number of reactive DBCO groups on the nanoparticle surface.
Materials:
-
DBCO-functionalized nanoparticles
-
9-(azidomethyl)anthracene (Anthracene-N3)
-
Anhydrous DMSO
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Fluorometer
Procedure:
-
Prepare Anthracene-N3 Stock Solution: Dissolve 9-(azidomethyl)anthracene in anhydrous DMSO to a concentration of 1 mg/mL. Protect from light.
-
Click Reaction: In a microcentrifuge tube, mix a known concentration of DBCO-functionalized nanoparticles with a 10-fold molar excess of the Anthracene-N3 stock solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature in the dark.
-
Fluorescence Measurement: Measure the fluorescence of the sample using a fluorometer with an excitation wavelength of ~370 nm and an emission wavelength of ~414 nm.
-
Quantification: The number of DBCO groups can be determined by comparing the fluorescence intensity to a standard curve generated with a known concentration of a DBCO-anthracene conjugate. The increase in fluorescence upon reaction of the anthracene-azide with the DBCO group is proportional to the number of DBCO groups.
Protocol 3: Characterization of DBCO-Functionalized Nanoparticles
Dynamic Light Scattering (DLS) for Size and Zeta Potential:
-
Dilute a small aliquot of the nanoparticle suspension (before and after modification) in an appropriate buffer (e.g., 10 mM NaCl) to a suitable concentration for DLS analysis.
-
Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a DLS instrument.
-
Compare the results for the unmodified and DBCO-functionalized nanoparticles to assess changes in size and surface charge.
UV-Vis Spectroscopy for Confirmation of DBCO Conjugation:
-
Acquire the UV-Vis spectrum of the DBCO-functionalized nanoparticles.
-
The presence of a characteristic absorbance peak for the DBCO group around 309 nm confirms successful conjugation.
Visualizing the Workflow and Chemistry
To further clarify the processes described, the following diagrams illustrate the key steps and chemical reactions involved in the surface modification of nanoparticles with this compound.
Caption: Experimental workflow for nanoparticle surface modification.
Caption: this compound reaction with an amine-functionalized surface.
References
Application Notes and Protocols for Fluorescent Labeling of Biomolecules with DBCO-PEG4-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the fluorescent labeling of biomolecules using DBCO-PEG4-NHS ester. This protocol is designed for covalent modification of primary amine-containing molecules such as proteins, peptides, and amine-modified oligonucleotides, enabling their subsequent detection or capture via copper-free click chemistry.
Introduction
This compound is a heterobifunctional crosslinker that contains an N-hydroxysuccinimide (NHS) ester and a dibenzocyclooctyne (DBCO) group, separated by a hydrophilic polyethylene glycol (PEG) spacer. The NHS ester reacts with primary amines (e.g., the side chain of lysine residues in proteins or amine-modified DNA) to form a stable amide bond.[1][2] The DBCO group allows for a highly efficient and specific "click" reaction with azide-containing molecules in a copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC).[3][4][] This two-step approach provides a powerful tool for the bioorthogonal labeling and detection of biomolecules. The PEG spacer enhances the solubility of the reagent and the resulting conjugate in aqueous buffers and reduces steric hindrance.
Mechanism of Reaction
The labeling process involves two key chemical reactions:
-
Amine Labeling: The NHS ester of the this compound reacts with primary amines on the biomolecule at a physiological to slightly basic pH (typically 7-9) to form a stable covalent amide bond.
-
Copper-Free Click Chemistry: The DBCO group on the labeled biomolecule reacts with an azide-functionalized molecule (e.g., a fluorescent probe, biotin, or another biomolecule) to form a stable triazole linkage. This reaction is bioorthogonal, meaning it occurs with high specificity and efficiency in complex biological mixtures without interfering with native biochemical processes.
Key Experimental Considerations
-
Buffer Selection: Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or bicarbonate buffer at a pH of 7-9 for the NHS ester reaction. Buffers containing primary amines, like Tris or glycine, will compete with the biomolecule for reaction with the NHS ester and should be avoided.
-
Reagent Preparation and Storage: this compound is sensitive to moisture. It should be stored at -20°C and desiccated. To avoid hydrolysis, the reagent should be equilibrated to room temperature before opening, and stock solutions in anhydrous DMSO or DMF should be prepared immediately before use.
-
Molar Excess of Reagent: The optimal molar excess of this compound depends on the concentration and type of biomolecule. For proteins, a 5- to 25-fold molar excess is often recommended. For oligonucleotides, a higher excess may be required. It is crucial to optimize this ratio to achieve the desired degree of labeling (DOL) while avoiding excessive modification that could impact the biomolecule's function.
-
Reaction Conditions: The labeling reaction is typically carried out at room temperature for 30-60 minutes or on ice for 2 hours. The subsequent copper-free click reaction is generally performed at room temperature for 4-12 hours or at 4°C overnight.
-
Purification: Removal of unreacted this compound is critical to prevent interference in downstream applications. Common purification methods include dialysis, spin desalting columns, and gel filtration chromatography. The choice of method depends on the properties of the biomolecule.
Experimental Protocols
Protocol 1: Labeling of Proteins (e.g., Antibodies)
This protocol describes a general procedure for labeling proteins with this compound.
Materials:
-
Protein solution (1-5 mg/mL in amine-free buffer, e.g., PBS pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification tools (e.g., dialysis cassette, spin desalting column)
Procedure:
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Reaction Setup: Add the desired molar excess of the this compound stock solution to the protein solution. For example, for a 1 mg/mL IgG solution (approx. 6.7 µM), a 20-fold molar excess would require adding the DBCO reagent to a final concentration of 134 µM.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice, with gentle mixing.
-
Quenching (Optional): To stop the reaction, add a quenching buffer to a final concentration of 50-100 mM and incubate for 5-15 minutes at room temperature.
-
Purification: Remove the unreacted this compound using a suitable method. For antibodies, dialysis against PBS is an effective method that results in high antibody recovery. Spin desalting columns are a faster alternative.
-
Quantification (Degree of Labeling): The degree of labeling (DOL), which is the average number of DBCO molecules per protein, can be determined spectrophotometrically. Measure the absorbance of the purified conjugate at 280 nm (for protein) and 309 nm (for DBCO). The DOL can be calculated using the Beer-Lambert law and the extinction coefficients of the protein and DBCO (ε_DBCO at 309 nm ≈ 12,000 M⁻¹cm⁻¹).
Quantitative Data:
| Molar Ratio (DBCO-NHS:Antibody) | Average Number of DBCO per Antibody (DOL) |
| 1:1 | ~1 |
| 5:1 | ~3 |
| 10:1 | ~4.5 |
| 25:1 | ~6 |
Table 1: Estimated Degree of Labeling (DOL) for an IgG antibody at different molar excesses of this compound. Data adapted from a study on DBCO-NHS ester derivatives.
| Purification Method | DBCO Removal Efficiency | Antibody Recovery |
| Dialysis (10 kDa MWCO) | ~87% | ~95% |
| Spin Desalting Column | ~88% | Lower than dialysis |
Table 2: Comparison of purification methods for removing unreacted DBCO-NHS ester after antibody labeling.
Protocol 2: Labeling of Amine-Modified Oligonucleotides
This protocol is for labeling oligonucleotides that have been synthesized with a primary amine modification.
Materials:
-
Amine-modified oligonucleotide solution (in amine-free buffer, e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
This compound
-
Anhydrous DMSO or DMF
-
Purification tools (e.g., ethanol precipitation, HPLC)
Procedure:
-
Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Reaction Setup: Add a 20-fold molar excess of the this compound stock solution to the oligonucleotide solution.
-
Incubation: Incubate the reaction for at least 4 hours at room temperature or overnight on ice.
-
Purification: Purify the labeled oligonucleotide from the excess reagent. Ethanol precipitation is a common method for DNA/RNA purification. For higher purity, HPLC can be used.
-
Quantification: The concentration and labeling efficiency can be determined by measuring the absorbance at 260 nm (for the oligonucleotide) and 309 nm (for DBCO).
Quantitative Data:
| Oligonucleotide Modification | Labeling Efficiency |
| 5'-amino-modifier | >85% |
Table 3: Typical initial coupling efficiencies for NHS ester labeling of amine-modified oligonucleotides.
Visualizations
Caption: Experimental workflow for labeling proteins with this compound.
Caption: Logical relationship from labeling to application.
References
- 1. The conjugation strategy affects antibody orientation and targeting properties of nanocarriers - Nanoscale (RSC Publishing) DOI:10.1039/D0NR08191D [pubs.rsc.org]
- 2. vectorlabs.com [vectorlabs.com]
- 3. interchim.fr [interchim.fr]
- 4. Dibenzocyclooctyne (DBCO) Modification - CD Bioparticles [cd-bioparticles.com]
Unlocking Proteomic Insights: Applications and Protocols for DBCO-PEG4-NHS Ester
Abstract
This document provides detailed application notes and experimental protocols for the use of Dibenzocyclooctyne-Poly(ethylene glycol)4-N-hydroxysuccinimidyl ester (DBCO-PEG4-NHS ester) in the field of proteomics. This heterobifunctional crosslinker is a cornerstone of modern bioconjugation, enabling the precise and efficient labeling of proteins and other biomolecules.[1][2] Its unique architecture, featuring an NHS ester for reaction with primary amines and a DBCO group for copper-free click chemistry, offers researchers a powerful tool for a wide array of applications, from the development of antibody-drug conjugates to the modification of surfaces for advanced biosensing.[1][2][3] The inclusion of a hydrophilic PEG4 spacer enhances solubility and minimizes steric hindrance, further optimizing conjugation reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their work.
Introduction to this compound
This compound is a versatile chemical tool that facilitates the covalent linkage of molecules. It possesses two key reactive groups:
-
N-hydroxysuccinimidyl (NHS) ester: This group reacts efficiently with primary amines, such as the side chain of lysine residues found in proteins, to form a stable amide bond. This reaction is most favorable at a neutral to slightly basic pH (pH 7-9).
-
Dibenzocyclooctyne (DBCO): This is a strained alkyne that readily participates in a strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry." This reaction is highly specific, bioorthogonal (meaning it does not interfere with native biological processes), and importantly, does not require a cytotoxic copper(I) catalyst, making it suitable for use in living systems.
The polyethylene glycol (PEG4) spacer arm is a hydrophilic chain that offers several advantages, including increased water solubility of the reagent and the resulting conjugate, as well as providing a flexible connection that reduces steric hindrance between the conjugated molecules.
Key Applications in Proteomics
The unique properties of this compound make it suitable for a broad range of applications in proteomics and beyond:
-
Protein and Antibody Labeling: The most direct application is the labeling of proteins and antibodies with the DBCO moiety. This "pre-activates" the protein for subsequent conjugation with any azide-containing molecule, such as fluorescent dyes, biotin, or drug molecules.
-
Antibody-Drug Conjugate (ADC) Development: In the pharmaceutical industry, this compound is instrumental in the synthesis of ADCs. An antibody is first labeled with the DBCO group via its lysine residues, and then a potent drug molecule carrying an azide group is "clicked" onto the antibody.
-
Surface Modification and Immobilization: The reagent can be used to functionalize surfaces coated with amine-containing molecules. This allows for the controlled immobilization of azide-tagged proteins or other biomolecules onto biosensors, microarrays, or other diagnostic platforms.
-
Fluorescent Labeling and Imaging: By clicking azide-modified fluorescent probes onto DBCO-labeled proteins, researchers can track the localization and dynamics of proteins within living cells and organisms.
-
Proteomics Sample Preparation: While not a direct application for quantitative proteomics in the sense of isotopic labeling like TMT or iTRAQ, the specific and efficient conjugation enabled by this compound is crucial for affinity purification-mass spectrometry (AP-MS) and other targeted proteomics workflows where precise capture and enrichment of protein complexes are required.
Experimental Protocols
The following are generalized protocols for the use of this compound. It is crucial to optimize these protocols for specific proteins and applications.
Protein Labeling with this compound
This protocol describes the fundamental step of labeling a protein with the DBCO moiety.
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis equipment for purification
Protocol:
-
Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM. NHS esters are moisture-sensitive, so it is important to let the vial come to room temperature before opening to prevent condensation.
-
Prepare the Protein Sample: The protein solution should be in an amine-free buffer, such as PBS. Buffers containing primary amines like Tris or glycine will compete with the protein for reaction with the NHS ester and should be avoided.
-
Labeling Reaction: Add the this compound stock solution to the protein sample. The molar excess of the reagent will depend on the protein concentration and the desired degree of labeling. See Table 1 for recommended starting conditions.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.
-
Quench the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5 minutes at room temperature or 15 minutes on ice.
-
Purification: Remove the excess, non-reacted this compound and quenching buffer components using a desalting column, dialysis, or ultrafiltration.
-
Quantification of Labeling (Optional but Recommended): The degree of DBCO labeling can be determined by measuring the absorbance of the purified conjugate at 309 nm (the absorbance maximum of DBCO) and 280 nm (for protein concentration).
Table 1: Recommended Molar Excess for Protein Labeling
| Protein Concentration | Recommended Molar Excess of this compound |
| > 5 mg/mL | 10-fold |
| ≤ 5 mg/mL | 20- to 50-fold |
Copper-Free Click Chemistry Reaction
This protocol outlines the conjugation of the DBCO-labeled protein with an azide-containing molecule.
Materials:
-
DBCO-labeled protein (from Protocol 3.1)
-
Azide-containing molecule of interest
-
Reaction buffer (e.g., PBS)
Protocol:
-
Prepare the Reactants: Have the purified DBCO-labeled protein and the azide-containing molecule in a compatible reaction buffer, such as PBS. Avoid buffers containing azides.
-
Click Reaction: Add the azide-containing molecule to the DBCO-labeled protein. A common starting point is to use a 1.5- to 3-fold molar excess of the less critical or more abundant component. For antibody-small molecule conjugation, a 1.5- to 10-fold molar excess of the azide-labeled partner can be used as a starting point.
-
Incubation: Incubate the reaction at room temperature for 4-12 hours or at 4°C for 2-12 hours. Reactions are generally more efficient at higher concentrations and temperatures (up to 37°C).
-
Purification: The resulting conjugate can be purified from excess reactants using methods appropriate for the specific molecules involved, such as size exclusion chromatography, affinity chromatography, or dialysis.
Visualizing the Workflow and Chemistry
To better illustrate the processes described, the following diagrams have been generated using the DOT language.
Caption: General workflow for bioconjugation using this compound.
Caption: Step-by-step experimental workflow for protein conjugation.
Conclusion
This compound is a powerful and versatile reagent that has become indispensable in the field of proteomics and drug development. Its ability to efficiently label proteins and other biomolecules with a DBCO moiety for subsequent copper-free click chemistry reactions provides a robust platform for creating well-defined bioconjugates. The protocols and application notes provided herein serve as a guide for researchers to harness the full potential of this technology in their scientific endeavors. As with any chemical modification of proteins, optimization of reaction conditions is key to achieving the desired outcome, and careful purification and characterization of the final conjugate are essential for reliable downstream applications.
References
Application Notes and Protocols for Hydrogel Creation Using DBCO-PEG4-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of DBCO-PEG4-NHS ester in the formation of hydrogels. The protocols focus on the principles of strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry, a biocompatible method for creating crosslinked polymer networks.
Introduction
This compound is a heterobifunctional linker that serves as a powerful tool in bioconjugation and the development of advanced drug delivery systems.[1][2] It contains two key reactive groups:
-
A Dibenzocyclooctyne (DBCO) group, which reacts with azide groups via strain-promoted alkyne-azide cycloaddition (SPAAC). This "click chemistry" reaction is highly efficient, specific, and occurs rapidly at physiological conditions without the need for a cytotoxic copper catalyst.[3][4]
-
An N-hydroxysuccinimide (NHS) ester , which readily reacts with primary amine groups (e.g., the side chain of lysine residues in proteins or amine-functionalized polymers) to form stable amide bonds.
The polyethylene glycol (PEG4) spacer enhances solubility in aqueous solutions, reduces aggregation, and minimizes steric hindrance during conjugation. These properties make this compound an ideal reagent for creating hydrogels for a variety of biomedical applications, including tissue engineering, controlled drug delivery, and 3D cell culture.
Principle of Hydrogel Formation
Hydrogel formation using this compound typically involves a two-step process:
-
Functionalization: A polymer or protein containing primary amine groups is reacted with this compound. This results in the covalent attachment of the DBCO moiety to the polymer backbone.
-
Crosslinking: The DBCO-functionalized polymer is then mixed with an azide-functionalized crosslinking agent (e.g., azide-modified multi-arm PEG). The SPAAC reaction between the DBCO and azide groups leads to the formation of a stable, crosslinked hydrogel network.
The physical properties of the resulting hydrogel, such as stiffness, swelling ratio, and degradation rate, can be tailored by adjusting the molecular weight and concentration of the polymer components.
Experimental Data
The following tables summarize key quantitative data from published literature on the use of DBCO-based hydrogels.
Table 1: Hydrogel Formation and Properties
| Parameter | Value Range | Conditions | Reference |
| Gelation Time | 10 - 60 seconds | Room temperature, aqueous solution | |
| Young's Modulus | 1 - 18 kPa | Varies with polymer molecular weight and crosslinker composition | |
| Swelling Ratio (mass-based) | 45 - 76 | Relative to the dry state | |
| Degradation Time | 1 - 35 days | In PBS at pH 7.4 | |
| Polymer Concentration for Gelation | ≥ 5% w/v | At room temperature |
Experimental Protocols
Protocol 1: Functionalization of an Amine-Containing Polymer/Protein with this compound
This protocol describes the general procedure for labeling a protein or polymer with DBCO groups.
Materials:
-
This compound
-
Amine-containing polymer or protein
-
Anhydrous, amine-free solvent (e.g., DMSO or DMF)
-
Reaction Buffer: Amine-free buffer with a pH of 7-9 (e.g., PBS, HEPES, or borate buffer)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis equipment
Procedure:
-
Preparation of Reagents:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.
-
Prepare the amine-containing polymer or protein in the Reaction Buffer.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the polymer/protein solution. The molar excess of the NHS ester will depend on the concentration of the polymer/protein:
-
For protein concentrations > 5 mg/mL, use a 10-fold molar excess.
-
For protein concentrations < 5 mg/mL, use a 20- to 50-fold molar excess.
-
-
Incubate the reaction at room temperature for 30 minutes or on ice for 2 hours.
-
-
Quenching the Reaction:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM Tris.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted this compound and quenching buffer salts using a desalting column or by dialysis against the desired buffer.
-
Protocol 2: Hydrogel Formation via SPAAC
This protocol describes the formation of a hydrogel by crosslinking a DBCO-functionalized polymer with an azide-functionalized polymer.
Materials:
-
DBCO-functionalized polymer (from Protocol 1)
-
Azide-functionalized polymer (e.g., multi-arm PEG-azide)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Polymer Solutions:
-
Dissolve the DBCO-functionalized polymer and the azide-functionalized polymer in the Reaction Buffer to their desired final concentrations.
-
-
Hydrogel Formation:
-
In a suitable mold or vessel, mix the DBCO-functionalized polymer solution with the azide-functionalized polymer solution. A 1:1 stoichiometric ratio of DBCO to azide groups is a common starting point.
-
Gently pipette to mix. Gelation should occur rapidly, often within minutes at room temperature.
-
-
Incubation:
-
Allow the hydrogel to fully form and equilibrate for a desired period (e.g., 1 hour) before further use or analysis.
-
Visualizations
Caption: Experimental workflow for hydrogel formation.
Caption: SPAAC reaction mechanism for hydrogel crosslinking.
References
Troubleshooting & Optimization
Preventing Hydrolysis of DBCO-PEG4-NHS Ester: A Technical Guide
Researchers and drug development professionals utilizing DBCO-PEG4-NHS ester in their bioconjugation strategies often encounter challenges related to the hydrolysis of the N-hydroxysuccinimide (NHS) ester moiety. This premature degradation can significantly impact the efficiency of labeling and the overall success of the experiment. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address and prevent the hydrolysis of this compound, ensuring robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to hydrolysis?
This compound is a heterobifunctional crosslinker. It contains a dibenzocyclooctyne (DBCO) group for copper-free click chemistry reactions with azide-modified molecules and an N-hydroxysuccinimide (NHS) ester for covalent conjugation to primary amines (e.g., on proteins or peptides).[1] The NHS ester is highly susceptible to hydrolysis, a chemical reaction with water, which cleaves the ester bond and renders the compound inactive for amine conjugation.[2] This competing hydrolysis reaction is a critical factor to control for successful bioconjugation.
Q2: What are the primary factors that influence the rate of NHS ester hydrolysis?
The stability of the NHS ester is primarily influenced by three factors:
-
pH: The rate of hydrolysis significantly increases with a rise in pH.[2]
-
Temperature: Higher temperatures accelerate the rate of both the desired amine reaction and the competing hydrolysis.[2]
-
Moisture: NHS esters are highly sensitive to moisture, both in solid form and in solution.[3]
Q3: How should I properly store and handle this compound to minimize hydrolysis?
Proper storage and handling are crucial to maintain the reactivity of the reagent.
-
Storage of Solid Reagent: Store the solid this compound at -20°C in a desiccated environment to protect it from moisture. Avoid frequent freeze-thaw cycles.
-
Handling: Before opening the vial, always allow it to equilibrate to room temperature to prevent moisture condensation. It is recommended to work in a low-humidity environment.
Q4: What is the optimal pH for performing conjugation reactions with this compound?
The optimal pH range for NHS ester conjugation is between 7.2 and 8.5. A pH of 8.3-8.5 is often recommended as an ideal balance between efficient amine reaction and minimal hydrolysis. Below pH 7.2, the primary amine target is mostly protonated (-NH3+), making it a poor nucleophile. Above pH 8.5, the rate of NHS ester hydrolysis becomes very rapid.
Troubleshooting Guide
This guide addresses common issues encountered during bioconjugation experiments with this compound.
Problem 1: Low Conjugation Efficiency or No Reaction
-
Possible Cause 1: Hydrolysis of this compound.
-
Solution: Ensure the reagent was stored and handled correctly to prevent moisture exposure. Prepare stock solutions in anhydrous DMSO or DMF immediately before use. Do not store the reagent in aqueous buffers.
-
-
Possible Cause 2: Incorrect Buffer Composition.
-
Solution: Use amine-free buffers such as PBS (phosphate-buffered saline), HEPES, or borate buffer at a pH between 7.2 and 8.5. Buffers containing primary amines, like Tris or glycine, will compete with the target molecule for reaction with the NHS ester and should be avoided.
-
-
Possible Cause 3: Suboptimal Molar Ratio.
-
Solution: For protein concentrations greater than 5 mg/mL, a 10- to 20-fold molar excess of the this compound is recommended. For more dilute protein solutions (< 5 mg/mL), a 20- to 50-fold molar excess may be necessary.
-
Problem 2: Inconsistent Results Between Experiments
-
Possible Cause 1: Variable Activity of this compound.
-
Solution: Aliquot the solid reagent upon receipt to minimize the number of times the main stock is exposed to ambient conditions. Always allow the vial to warm to room temperature before opening.
-
-
Possible Cause 2: Fluctuation in Reaction pH.
-
Solution: Prepare fresh buffer for each experiment and verify the pH before initiating the reaction. The hydrolysis of the NHS ester can lead to a slight decrease in the pH of the reaction mixture. For large-scale reactions, monitoring the pH or using a more concentrated buffer may be beneficial.
-
Quantitative Data: Stability of NHS Esters
The stability of NHS esters is highly dependent on the pH of the aqueous environment. The following table summarizes the half-life of NHS esters at different pH values.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4 - 5 hours |
| 8.0 | Room Temperature | ~1 hour |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temperature | ~10 minutes |
Data compiled from multiple sources.
Experimental Protocol: Labeling a Protein with this compound
This protocol provides a general guideline for the conjugation of this compound to a protein. Optimization may be required for specific applications.
Materials:
-
Protein to be labeled (in an amine-free buffer, e.g., PBS at pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 100 mM sodium bicarbonate or sodium phosphate buffer, pH 8.0-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis equipment for purification
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer.
-
-
This compound Stock Solution Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. Vortex briefly to ensure it is fully dissolved.
-
-
Conjugation Reaction:
-
Add the calculated amount of the this compound stock solution to the protein solution. A 10- to 20-fold molar excess of the NHS ester is typically used.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours. Gentle mixing during incubation is recommended.
-
-
Quenching the Reaction:
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove the excess, unreacted this compound and byproducts by using a desalting column or through dialysis against an appropriate buffer (e.g., PBS).
-
Visualizing the Workflow to Prevent Hydrolysis
The following diagram illustrates the key decision points and steps to mitigate the hydrolysis of this compound during a bioconjugation experiment.
Caption: Workflow for preventing this compound hydrolysis.
References
Technical Support Center: Troubleshooting DBCO-PEG4-NHS Ester Conjugation
Welcome to the technical support center for DBCO-PEG4-NHS ester applications. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low conjugation efficiency with this compound?
Low conjugation yield is a frequent issue that can typically be attributed to several key factors:
-
Hydrolysis of the NHS Ester: The N-hydroxysuccinimide (NHS) ester is highly susceptible to hydrolysis in aqueous solutions, which is the primary competing reaction to the desired amine conjugation. The rate of this hydrolysis increases significantly with rising pH.[1][2][3][4][5]
-
Suboptimal Reaction pH: The reaction between an NHS ester and a primary amine is most efficient within a pH range of 7.2 to 8.5. A pH below this range results in protonated, non-reactive amines, while a higher pH accelerates the hydrolysis of the NHS ester.
-
Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the target molecule for reaction with the NHS ester, thereby reducing conjugation efficiency.
-
Improper Reagent Storage and Handling: this compound is moisture-sensitive and should be stored in a desiccated environment at -20°C to -80°C. Failure to properly warm the vial to room temperature before opening can lead to condensation and hydrolysis of the reagent.
-
Poor Solubility: The this compound may not be fully dissolved in the reaction mixture, preventing the reaction from proceeding efficiently. It is recommended to first dissolve the reagent in an anhydrous organic solvent like DMSO or DMF.
-
Steric Hindrance: The accessibility of the primary amine on the target molecule can be limited due to the molecule's three-dimensional structure, which can hinder the conjugation reaction.
Q2: How can I minimize the hydrolysis of the this compound?
Minimizing hydrolysis is crucial for achieving high conjugation efficiency. The following strategies are recommended:
-
Use Anhydrous Solvents: Prepare stock solutions of this compound in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Prepare Fresh Solutions: The NHS-ester moiety readily hydrolyzes, so it is best to prepare solutions immediately before use.
-
Control Reaction Time and Temperature: Adding the NHS ester solution to your amine-containing solution promptly after preparation is important. Conjugation reactions are typically performed for 30 minutes to 2 hours at room temperature or on ice for 2 hours.
-
Optimize Reactant Concentrations: Increasing the concentration of the amine-containing molecule can help the conjugation reaction outcompete the hydrolysis reaction.
Q3: What is the optimal pH for the conjugation reaction, and which buffers should I use?
The optimal pH for NHS ester conjugation is a balance between ensuring the primary amine is deprotonated and nucleophilic, and minimizing the hydrolysis of the NHS ester.
-
Optimal pH Range: The generally accepted optimal pH range for NHS ester reactions is 7.2 to 8.5. For many proteins and peptides, a pH of 8.3-8.5 is recommended.
-
Recommended Buffers: Use non-amine-containing buffers to avoid competition with the target molecule. Suitable buffers include:
-
Phosphate-buffered saline (PBS)
-
HEPES
-
Carbonate-bicarbonate
-
Borate
-
-
Buffers to Avoid: Buffers containing primary amines, such as Tris and glycine, must be avoided as they will react with the NHS ester. If your protein is in an incompatible buffer, a buffer exchange step using dialysis or gel filtration is necessary before starting the conjugation.
Q4: My protein precipitates during or after conjugation. What can I do?
Protein precipitation can occur for a few reasons:
-
High Concentration of Organic Solvent: Many NHS esters are first dissolved in an organic solvent like DMSO or DMF. Adding too much of this to the aqueous protein solution can cause precipitation. Keep the final concentration of the organic solvent to a minimum, typically between 0.5% and 10%.
-
Over-Modification: Conjugating a large number of hydrophobic DBCO moieties to a protein can decrease the overall solubility of the conjugate. The PEG4 spacer in this compound helps to increase hydrophilicity, but over-modification can still be an issue. Consider reducing the molar excess of the DBCO reagent.
-
Isoelectric Point: The pH of the conjugation reaction may be close to the isoelectric point (pI) of the protein, causing it to precipitate. If this is suspected, try performing the conjugation at a different pH.
Q5: How can I confirm that my protein is successfully conjugated with DBCO?
Several methods can be used to confirm and quantify the conjugation:
-
UV-Vis Spectroscopy: The number of DBCO molecules conjugated per antibody can be determined by measuring the absorbance at 280 nm (for the protein) and 309 nm (for the DBCO group). The molar extinction coefficient for DBCO at 309 nm is 12,000 M⁻¹ cm⁻¹.
-
Click Reaction with an Azide-Containing Fluorophore: After the initial conjugation, you can perform a copper-free click chemistry reaction with an azide-functionalized fluorescent dye. The successful incorporation of the fluorophore, which can be quantified by fluorescence spectroscopy, indicates the presence of reactive DBCO groups.
-
SDS-PAGE Analysis: Successful conjugation will result in an increase in the molecular weight of the protein, which can be visualized as a band shift on an SDS-PAGE gel. However, be aware that conjugation can sometimes lead to smeared bands due to a variable number of conjugated molecules per protein.
-
Mass Spectrometry: For a more precise analysis, mass spectrometry can be used to determine the exact mass of the conjugate and thus the number of DBCO molecules attached.
Quantitative Data Summary
Table 1: Recommended Reaction Conditions for this compound Conjugation
| Parameter | Recommended Value | Notes |
| pH | 7.2 - 8.5 | A pH of 8.3-8.5 is often optimal. |
| Buffer | PBS, HEPES, Carbonate, Borate | Must be free of primary amines. |
| Molar Excess of Reagent | 10- to 50-fold | Depends on the protein concentration. |
| Reaction Time | 30-120 minutes at room temperature or 2 hours on ice | |
| Temperature | Room temperature or 4°C |
Table 2: Stability of NHS Esters in Aqueous Solution
| pH | Half-life at 4°C | Half-life at 0°C |
| 7.0 | 4-5 hours | |
| 8.6 | 10 minutes |
Experimental Protocols
General Protocol for Protein Conjugation with this compound
This protocol provides a general procedure for labeling a protein with this compound. Optimization may be required for specific applications.
1. Preparation of Protein Sample:
- Dissolve or dialyze your protein into an amine-free reaction buffer (e.g., PBS, pH 7.4).
- The recommended protein concentration is 1-10 mg/mL.
2. Preparation of this compound Solution:
- Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of, for example, 10 mM.
3. Conjugation Reaction:
- Add the desired molar excess of the this compound solution to the protein solution while gently vortexing.
- For protein concentrations > 5 mg/mL, use a 10-fold molar excess.
- For protein concentrations < 5 mg/mL, use a 20- to 50-fold molar excess.
- Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.
4. Quenching the Reaction:
- Stop the reaction by adding a quenching buffer, such as Tris or glycine, to a final concentration of 20-100 mM.
- Incubate for 5-15 minutes at room temperature.
5. Purification of the Conjugate:
- Remove excess, unreacted this compound and quenching reagent using a desalting column, dialysis, or size-exclusion chromatography.
Visual Guides
Caption: General experimental workflow for NHS ester bioconjugation.
Caption: Troubleshooting decision tree for low conjugation yield.
References
Technical Support Center: Optimizing DBCO-PEG4-NHS Ester Conjugations
Welcome to the technical support center for DBCO-PEG4-NHS ester conjugations. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for successful bioconjugation experiments. Below you will find frequently asked questions (FAQs) and a troubleshooting guide to address common challenges, with a focus on optimizing the reaction buffer pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating a this compound to a primary amine?
The optimal pH for the reaction between an NHS ester and a primary amine (such as the side chain of a lysine residue) is between 8.3 and 8.5.[1][2][3] While a broader range of 7.0 to 9.0 can be effective, the highest efficiency is typically achieved within the 8.3-8.5 window.[4][5]
Q2: Why is the reaction pH so critical for the conjugation yield?
The reaction pH is a critical parameter because it governs the balance between two competing reactions:
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Amine Reactivity: For the conjugation to occur, the target primary amine group (-NH₂) must be in its deprotonated, nucleophilic state. At acidic or neutral pH (e.g., below ~7.5), the amine is largely protonated (-NH₃⁺), rendering it unreactive towards the NHS ester. As the pH increases, the amine becomes deprotonated and more reactive.
-
NHS Ester Stability: The NHS ester is susceptible to hydrolysis, a reaction with water that cleaves the ester and renders it inactive for conjugation. The rate of this hydrolysis reaction increases significantly as the pH rises, particularly above pH 8.5.
The optimal pH of 8.3-8.5 provides the best compromise, ensuring a sufficient concentration of reactive (deprotonated) amines while minimizing the rapid hydrolysis of the this compound.
Q3: Which buffers are recommended for the conjugation reaction?
It is crucial to use non-amine-containing buffers to avoid competition with the target molecule. Recommended buffers include:
-
Phosphate-buffered saline (PBS), typically at a pH of 7.2 to 8.0.
-
Sodium bicarbonate buffer (0.1 M), which has a pH around 8.3-8.5.
-
HEPES buffer.
-
Borate buffer (50 mM).
-
Carbonate/bicarbonate buffer (100 mM).
Q4: Which buffers should be avoided?
Buffers containing primary amines must be avoided as they will compete with the target molecule for reaction with the NHS ester. These include:
-
Tris (tris(hydroxymethyl)aminomethane)
-
Glycine
Q5: How should I prepare and handle the this compound to minimize hydrolysis?
This compound is moisture-sensitive. To minimize premature hydrolysis:
-
Allow the vial to come to room temperature before opening to prevent moisture condensation.
-
Prepare stock solutions in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.
-
Store stock solutions in the anhydrous solvent at -20°C for short periods (a few days). Aqueous solutions of the NHS ester should be used immediately.
Troubleshooting Guide
This guide addresses common issues encountered during this compound conjugations, with a focus on pH-related problems.
Problem: Low or no conjugation yield.
This is the most common issue. Follow these steps to diagnose the problem, starting with the most likely cause.
-
Incorrect Reaction pH: This is the most critical factor.
-
Solution: Directly measure the pH of your final reaction buffer containing your biomolecule before adding the this compound. Do not assume the buffer's nominal pH is correct. Adjust if necessary to the optimal range of 8.3-8.5.
-
-
Hydrolysis of this compound: The NHS ester has a limited half-life in aqueous solutions, especially at higher pH.
-
Solution: Prepare the this compound stock solution in anhydrous DMSO or DMF immediately before adding it to the reaction buffer. Avoid letting the NHS ester sit in the aqueous buffer for extended periods before the conjugation reaction.
-
-
Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule.
-
Solution: Ensure your reaction buffer is free of primary amines. If your protein is stored in a Tris-based buffer, perform a buffer exchange into a recommended buffer (e.g., PBS, bicarbonate, or borate buffer) before starting the conjugation.
-
-
pH Drift During Reaction: The hydrolysis of NHS esters releases N-hydroxysuccinimide, which is acidic. In large-scale reactions or with low buffer capacity, this can cause the pH to drop over time, slowing the reaction.
-
Solution: For large-scale conjugations, consider using a more concentrated buffer (e.g., 0.2 M) to maintain a stable pH throughout the reaction.
-
Quantitative Data Summary
The efficiency of the conjugation reaction is a competition between the desired aminolysis (reaction with the amine) and the undesired hydrolysis of the NHS ester. The rates of both reactions are pH-dependent.
Table 1: Effect of pH on the Half-life of a Typical NHS Ester in Aqueous Buffer
This table illustrates how rapidly an NHS ester is hydrolyzed at different pH values.
| pH | Temperature (°C) | Half-life | Implication for Conjugation |
| 7.0 | 0 | 4 - 5 hours | Very stable, but the amine reaction is very slow. |
| 8.5 | 4 | ~30 minutes | A good balance of stability and amine reactivity. |
| 8.6 | 4 | 10 minutes | Hydrolysis becomes very rapid, reducing the amount of available reagent. |
Table 2: Influence of pH on the Half-Time of an NHS Ester Conjugation Reaction
This table shows how the desired conjugation reaction is accelerated by increasing pH.
| pH | Half-time of Conjugate Formation |
| 8.0 | 80 minutes |
| 8.5 | 20 minutes |
| 9.0 | 10 minutes |
Data from a study on porphyrin-NHS esters with mPEG4-NH2.
Experimental Protocol: General Procedure for Protein Labeling
This protocol provides a general guideline for conjugating this compound to a protein.
-
Prepare the Protein Solution:
-
Dissolve the protein in an amine-free buffer at a pH of 8.3-8.5 (e.g., 0.1 M sodium bicarbonate buffer). The protein concentration should ideally be 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines, perform a buffer exchange.
-
-
Prepare the this compound Stock Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
-
Perform the Conjugation Reaction:
-
Add a calculated molar excess of the this compound stock solution to the protein solution. A 10- to 50-fold molar excess is a common starting point, depending on the protein concentration.
-
For protein concentrations >5 mg/mL, use a 10-fold molar excess. For concentrations <5 mg/mL, a 20- to 50-fold molar excess may be required.
-
Incubate the reaction at room temperature for 30 minutes to 4 hours, or on ice for 2 hours to overnight.
-
-
Quench the Reaction (Optional):
-
To stop the reaction and quench any unreacted NHS ester, add an amine-containing buffer like Tris-HCl to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes.
-
-
Purify the Conjugate:
-
Remove unreacted this compound and byproducts using a suitable method such as gel filtration (desalting column), dialysis, or chromatography.
-
Visualizations
Caption: Troubleshooting workflow for low this compound conjugation yield.
Caption: Competing reaction pathways in this compound conjugation.
References
Technical Support Center: Post-Reaction Purification of DBCO-PEG4-NHS Ester Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the removal of excess DBCO-PEG4-NHS ester following its conjugation to primary amine-containing biomolecules.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound after the conjugation reaction?
A1: The removal of unreacted this compound is a critical step for several reasons. Firstly, the presence of free DBCO moieties can lead to non-specific binding in subsequent copper-free click chemistry reactions, resulting in poorly defined conjugates and a high background signal. Secondly, the NHS ester itself can react with other primary amines in your downstream assays, leading to artifacts. Finally, for therapeutic applications, the presence of unreacted linkers can increase the heterogeneity of the final product and potentially lead to unforeseen toxicities.
Q2: What are the most common methods for removing excess this compound?
A2: The most prevalent and effective methods for purifying your DBCO-conjugated biomolecule from the smaller, unreacted this compound are based on size-exclusion principles. These include:
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Size Exclusion Chromatography (SEC) / Desalting: This technique separates molecules based on their size. Larger molecules (your conjugate) pass through the column more quickly, while smaller molecules (excess this compound) are retained longer. It is a rapid and efficient method.
-
Dialysis: This method involves the use of a semi-permeable membrane that allows the passage of small molecules like the this compound while retaining the larger conjugated biomolecule. It is a gentle method but can be time-consuming.
-
Tangential Flow Filtration (TFF): TFF is a rapid and scalable method for buffer exchange and the removal of small molecules. It is particularly suitable for larger sample volumes.
Q3: How do I choose the appropriate molecular weight cut-off (MWCO) for my purification method?
A3: The selection of the correct MWCO is critical for successful purification. A general guideline is to choose an MWCO that is at least 3 to 6 times smaller than the molecular weight of your biomolecule of interest. For instance, if you are working with an antibody (approximately 150 kDa), a 10 kDa to 30 kDa MWCO would be appropriate. Given that the molecular weight of this compound is approximately 650 g/mol , a 7 kDa MWCO is often sufficient for its removal.[1]
Troubleshooting Guides
Issue 1: Low recovery of the conjugated biomolecule after purification.
| Potential Cause | Troubleshooting & Optimization |
| Non-specific binding to the purification matrix (SEC resin or dialysis membrane) | For SEC, ensure the column is properly equilibrated with the running buffer. Consider using a resin with a different chemistry (e.g., a more hydrophilic resin). For dialysis, pre-blocking the membrane with a solution of a non-interfering protein like BSA can sometimes help, especially for dilute protein samples. |
| Precipitation of the conjugate during purification | This can occur if the buffer conditions (pH, ionic strength) are not optimal for your conjugate's stability. Ensure your purification buffer is compatible with your biomolecule. For some proteins, the addition of stabilizing agents like glycerol or arginine to the buffer may be necessary. |
| Aggregation of the conjugate | Aggregation can lead to loss of material in the void volume of an SEC column or precipitation during dialysis. Analyze a small aliquot of your sample by analytical SEC before preparative purification to assess for aggregation. If aggregation is present, you may need to optimize the conjugation reaction conditions (e.g., lower the molar excess of the DBCO reagent) or the buffer composition. |
| Improper handling during purification | For spin desalting columns, ensure the column is centrifuged at the recommended speed and for the correct duration. For dialysis, avoid introducing air bubbles into the dialysis cassette and ensure the membrane is not punctured. |
Issue 2: Incomplete removal of excess this compound.
| Potential Cause | Troubleshooting & Optimization |
| Inappropriate MWCO of the purification device | Verify that the MWCO of your desalting column, dialysis membrane, or TFF cassette is appropriate for retaining your biomolecule while allowing the smaller this compound to pass through. A 7k MWCO is a good starting point.[1] |
| Insufficient dialysis time or buffer exchange | For dialysis, ensure you are using a sufficiently large volume of dialysis buffer (at least 100-fold the sample volume) and perform multiple buffer changes over a 12-24 hour period to maintain a high concentration gradient.[2] |
| Column overloading in SEC | Exceeding the recommended sample volume or concentration for your SEC column can lead to poor separation and carryover of the excess reagent into the eluate containing your conjugate. |
| Hydrophobic interactions of this compound with the biomolecule or matrix | While the PEG4 linker enhances hydrophilicity, the DBCO moiety is hydrophobic. In some cases, it might non-covalently associate with hydrophobic patches on the biomolecule. Including a small percentage of a non-ionic detergent (e.g., 0.01% Tween-20) in your purification buffer might help to disrupt these interactions. |
Quantitative Data Summary
The choice of purification method can impact both the purity and the final yield of your DBCO-conjugated biomolecule. The following table provides a comparative overview of the common techniques.
| Purification Method | Typical Protein Recovery Rate | Efficiency of Small Molecule Removal | Processing Time | Scalability |
| Size Exclusion Chromatography (SEC) / Desalting | 85-95% (can be lower depending on protein stability and resin interaction) | >95% for small molecules <1000 Da | Fast (minutes to an hour) | Good for lab scale; can be scaled up |
| Dialysis | >90% (can be lower with dilute samples due to membrane binding) | High, dependent on dialysis time and buffer changes | Slow (12-48 hours) | Limited for large volumes |
| Tangential Flow Filtration (TFF) | >95% | High, dependent on diafiltration volumes | Fast to moderate | Excellent for both lab and process scale |
Experimental Protocols
Protocol: Removal of Excess this compound using a Spin Desalting Column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
This protocol is suitable for small-scale purification of proteins and antibodies after conjugation with this compound.
Materials:
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DBCO-conjugated biomolecule reaction mixture
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Spin Desalting Column (7K MWCO)
-
Collection tubes
-
Variable-speed microcentrifuge
-
Purification buffer (e.g., PBS, pH 7.4)
Procedure:
-
Column Preparation:
-
Remove the column's bottom closure and loosen the cap.
-
Place the column in a 2 mL collection tube.
-
Centrifuge at 1,500 x g for 1 minute to remove the storage solution.
-
Place a mark on the side of the column to ensure consistent orientation in the centrifuge.
-
-
Column Equilibration:
-
Place the column in a new collection tube.
-
Add 300 µL of your desired purification buffer to the top of the resin bed.
-
Centrifuge at 1,500 x g for 1 minute. Discard the flow-through.
-
Repeat this wash step at least two more times.
-
-
Sample Application and Purification:
-
Place the column in a clean collection tube.
-
Slowly apply your reaction mixture to the center of the compacted resin bed. The sample volume should be within the recommended range for the specific column size.
-
Centrifuge the column at 1,500 x g for 2 minutes.
-
The collected flow-through contains your purified DBCO-conjugated biomolecule. The excess this compound is retained in the column.
-
-
Post-Purification Analysis:
-
Determine the concentration of your purified conjugate using a suitable method (e.g., BCA assay or Nanodrop).
-
Assess the degree of labeling (DOL) if required.
-
Visualizations
Caption: Experimental workflow for the removal of excess this compound.
Caption: Troubleshooting logic for purification issues.
References
Technical Support Center: DBCO-PEG4-NHS Ester
Welcome to the technical support center for DBCO-PEG4-NHS ester. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the solubility of this compound in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterobifunctional crosslinker used in bioconjugation.[1][2] It contains a DBCO (Dibenzocyclooctyne) group for copper-free click chemistry reactions with azide-containing molecules and an NHS (N-hydroxysuccinimide) ester for covalent bonding with primary amines on proteins, peptides, or other biomolecules.[1][2][3] The PEG4 spacer increases the hydrophilicity of the molecule, which can help to reduce aggregation and steric hindrance.
Q2: Is this compound soluble in DMSO?
Yes, this compound is soluble in DMSO (Dimethyl Sulfoxide), as well as other anhydrous organic solvents like DMF (Dimethylformamide) and DCM (Dichloromethane).
Q3: What is the maximum concentration of this compound that can be dissolved in DMSO?
This compound can be dissolved in DMSO at concentrations as high as 79 mg/mL, which corresponds to approximately 121.6 mM. However, for most experimental procedures, a stock solution of 10 mM in anhydrous DMSO is prepared immediately before use.
Q4: Why is my this compound not dissolving properly in DMSO?
Several factors can contribute to solubility issues:
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Moisture: The NHS ester is highly sensitive to moisture and can hydrolyze, rendering it inactive and potentially affecting its solubility. It is crucial to use anhydrous (dry) DMSO and to minimize the reagent's exposure to air.
-
Reagent Quality: The quality and purity of the this compound can affect its solubility. Ensure you are using a high-purity reagent.
-
Temperature: While dissolution is typically done at room temperature, gentle warming or sonication can aid in dissolving the compound if you encounter difficulties.
Q5: Can I store this compound in DMSO?
Stock solutions of this compound in anhydrous DMSO can be stored for a few days at -20°C. However, it is strongly recommended to prepare the solution fresh, immediately before each use, to avoid degradation of the moisture-sensitive NHS ester.
Q6: Can I use aqueous buffers to dissolve this compound?
This compound has very poor solubility in aqueous buffers. It is recommended to first dissolve it in an organic solvent like DMSO and then add this stock solution to your aqueous reaction buffer, ensuring the final concentration of the organic solvent is compatible with your biomolecules.
Troubleshooting Guide
This guide addresses common problems encountered when working with this compound and DMSO.
Problem 1: Precipitate forms when adding DMSO stock solution to aqueous buffer.
-
Possible Cause: The final concentration of this compound in the aqueous buffer is too high, exceeding its solubility limit in the mixed solvent. The percentage of DMSO in the final reaction mixture may also be too low.
-
Solution:
-
Decrease the final concentration of the this compound in the reaction.
-
Increase the percentage of DMSO in the final reaction volume, but be mindful of its potential effects on your protein's stability and activity. Many proteins can precipitate if the DMSO concentration exceeds 10-15%.
-
Add the DMSO stock solution to the aqueous buffer slowly while vortexing to ensure rapid mixing.
-
Problem 2: The conjugation reaction is inefficient or fails.
-
Possible Cause: The NHS ester has been hydrolyzed due to moisture.
-
Solution:
-
Always use fresh, high-quality anhydrous DMSO.
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Prepare the stock solution immediately before use.
-
Ensure your reaction buffer does not contain primary amines (e.g., Tris, glycine) as they will compete with your target molecule for reaction with the NHS ester.
-
Quantitative Data Summary
| Parameter | Value | Solvent | Reference |
| Solubility | 79 mg/mL (121.6 mM) | DMSO | |
| Recommended Stock Concentration | 10 mM | Anhydrous DMSO | |
| Aqueous Solubility | Poor | Aqueous Buffers |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: ~649.7 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Pipettes
Procedure:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Weigh out the desired amount of this compound in a microcentrifuge tube. For example, to prepare 100 µL of a 10 mM solution, you would need approximately 0.65 mg. A more practical approach is to use a pre-weighed amount from the supplier (e.g., 1 mg) and add the calculated volume of DMSO.
-
Add the appropriate volume of anhydrous DMSO. For 1 mg of this compound, add approximately 154 µL of DMSO to achieve a 10 mM concentration.
-
Vortex the tube until the solid is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.
-
Use the solution immediately for your conjugation reaction.
Visual Guides
Caption: Troubleshooting workflow for dissolving this compound in DMSO.
Caption: General experimental workflow for protein labeling with this compound.
References
Improving the efficiency of DBCO-azide click reactions
Technical Support Center: DBCO-Azide Click Chemistry
Welcome to the technical support center for DBCO-azide click reactions. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments for improved efficiency and success.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of DBCO to azide for a successful click reaction?
A1: For optimal results, it is generally recommended to use a molar excess of one of the reactants. A common starting point is to use 1.5 to 3 molar equivalents of the DBCO-conjugated molecule for every 1 mole equivalent of the azide-containing molecule.[1][2] However, this ratio can be inverted if the azide-activated molecule is precious or in limited supply.[1] For antibody-small molecule conjugations, a molar excess of 1.5 to 10 equivalents of one component can enhance conjugation efficiency, with 7.5 equivalents being a recommended starting point.[1]
Q2: What are the recommended reaction temperature and duration?
A2: DBCO-azide reactions are efficient across a range of temperatures, from 4°C to 37°C.[1] Higher temperatures generally lead to faster reaction rates. Typical reaction times are between 4 to 12 hours at room temperature. For sensitive biomolecules or to improve stability, the reaction can be performed overnight at 4°C. In some cases, incubation for up to 48 hours may be necessary to maximize the yield.
Q3: Which solvents are compatible with DBCO click chemistry?
A3: DBCO click chemistry is compatible with a variety of solvents, including aqueous buffers like PBS and organic solvents such as DMSO and DMF. For biomolecule conjugations, aqueous buffers are preferred. If the DBCO reagent has poor aqueous solubility, it can be first dissolved in a water-miscible organic solvent like DMSO or DMF and then added to the aqueous reaction mixture. It is important to keep the final concentration of the organic solvent low (typically under 20%) to avoid the precipitation of proteins.
Q4: Can I use buffers containing sodium azide?
A4: No, you should avoid buffers that contain sodium azide (NaN₃). The azide in the buffer will compete with your azide-functionalized molecule and react with the DBCO, which will reduce the efficiency of your desired reaction.
Q5: How can I monitor the progress of my DBCO click reaction?
A5: The DBCO group has a characteristic UV absorbance at approximately 309-310 nm. You can monitor the reaction's progress by observing the decrease in this absorbance over time as the DBCO is consumed.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Conjugation | One or more of the reaction partners is not labeled with DBCO or azide. | Confirm that both molecules have been successfully functionalized before proceeding with the conjugation reaction. |
| Degraded DBCO reagent. | Use fresh DBCO reagent. DBCO reagents can degrade over time, especially if not stored properly or if they are sensitive to moisture. | |
| Suboptimal reaction conditions. | Optimize the molar ratio, temperature, and incubation time. Consider increasing the concentration of reactants. | |
| Presence of interfering substances. | Ensure your buffers do not contain sodium azide, which can react with DBCO. | |
| Steric hindrance. | If conjugating large molecules, consider using a DBCO or azide reagent with a longer PEG linker to increase accessibility of the reactive groups. | |
| Slow Reaction Rate | Low reaction temperature. | Increase the temperature to 37°C to accelerate the reaction rate, provided your biomolecules are stable at this temperature. |
| Low reactant concentration. | Increase the concentration of one or both reactants. DBCO-azide reactions are more efficient at higher concentrations. | |
| Suboptimal pH or buffer. | The reaction rate can be influenced by the buffer and pH. Some studies suggest that HEPES buffer may result in higher reaction rates compared to PBS. | |
| Protein Aggregation/Precipitation | High concentration of organic co-solvent. | If using an organic solvent like DMSO or DMF to dissolve a reagent, ensure the final concentration in the aqueous reaction mixture is below 20%. |
| Instability of the protein under reaction conditions. | Perform the reaction at a lower temperature (e.g., 4°C) or for a shorter duration. Ensure the pH of the buffer is optimal for protein stability. | |
| Difficulty in Purification | Inefficient removal of excess reagents. | Use an appropriate purification method such as size-exclusion chromatography, dialysis, or HPLC to separate the conjugate from unreacted starting materials. |
Experimental Protocols
General Protocol for Protein-Small Molecule Conjugation
This protocol outlines the general steps for conjugating a DBCO-functionalized protein with an azide-containing small molecule.
-
Preparation of Reactants:
-
Dissolve the DBCO-activated protein in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.
-
Dissolve the azide-functionalized small molecule in a compatible solvent. If the small molecule is not water-soluble, use a minimal amount of a water-miscible organic solvent like DMSO.
-
-
Reaction Setup:
-
Add the azide-functionalized small molecule solution to the DBCO-activated protein solution. A common starting point is a 1.5 to 3-fold molar excess of the small molecule.
-
Gently mix the solution. If an organic solvent was used, ensure the final concentration is below 20%.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature (20-25°C) for 4-12 hours or at 4°C overnight. Reaction times may need to be optimized based on the specific reactants.
-
-
Purification:
-
Purify the resulting conjugate to remove excess small molecules and other reagents. Suitable methods include size-exclusion chromatography, dialysis, or HPLC.
-
Visualizations
Caption: Mechanism of the DBCO-azide click reaction.
Caption: A typical experimental workflow for DBCO-azide conjugation.
Caption: A decision tree for troubleshooting low yield in DBCO-azide reactions.
References
Side reactions of DBCO-PEG4-NHS ester and how to avoid them
Welcome to the technical support center for DBCO-PEG4-NHS ester. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this reagent in bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
This compound is a bifunctional crosslinker used in bioconjugation. It contains a Dibenzocyclooctyne (DBCO) group for copper-free click chemistry reactions with azide-modified molecules and an N-hydroxysuccinimide (NHS) ester for covalent modification of primary amines (e.g., lysine residues on proteins).[1][2][3]
Q2: What is the main side reaction I should be aware of when using this compound?
The primary side reaction is the hydrolysis of the NHS ester.[4][5] In aqueous solutions, the NHS ester can react with water, leading to the formation of an unreactive carboxylic acid and N-hydroxysuccinimide. This hydrolysis competes with the desired reaction with primary amines, reducing the efficiency of your conjugation.
Q3: How does pH affect the stability of the NHS ester?
The rate of NHS ester hydrolysis is highly dependent on pH. Higher pH values significantly increase the rate of hydrolysis. The optimal pH range for NHS ester conjugation is typically between 7.2 and 8.5. Below this range, the primary amines on your biomolecule will be protonated and less nucleophilic, while above this range, hydrolysis becomes a significant competing reaction.
Q4: Can I use any buffer for my reaction?
No, it is crucial to use a buffer that is free of primary amines. Buffers such as Tris and glycine contain primary amines that will compete with your target molecule for reaction with the NHS ester. Recommended buffers include phosphate-buffered saline (PBS), HEPES, borate, or carbonate buffers. Additionally, avoid buffers containing azides, as the DBCO group can react with them.
Q5: How should I store and handle this compound?
This compound is moisture-sensitive. It should be stored at -20°C and protected from moisture. Before opening, the vial should be allowed to equilibrate to room temperature to prevent condensation. It is recommended to prepare stock solutions in an anhydrous organic solvent like DMSO or DMF immediately before use.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low Conjugation Efficiency | Hydrolysis of NHS ester: The reagent was exposed to moisture or the reaction was performed at a high pH or temperature. | Store and handle the reagent as recommended. Perform the reaction within the optimal pH range (7.2-8.5) and consider running the reaction at 4°C to minimize hydrolysis. |
| Use of inappropriate buffer: The buffer contains primary amines (e.g., Tris, glycine) that compete with the target molecule. | Use an amine-free buffer such as PBS, HEPES, or borate buffer. | |
| Inactive reagent: The this compound has degraded due to improper storage or handling. | Use a fresh vial of the reagent and ensure proper storage and handling procedures are followed. | |
| No Conjugation | Incorrect pH: The reaction pH is too low, leading to protonation of primary amines on the target molecule. | Ensure the reaction buffer is within the optimal pH range of 7.2-8.5. |
| Buffer contains azides: The DBCO group has reacted with azide ions in the buffer. | Use an azide-free buffer for the NHS ester conjugation step. | |
| Precipitation during reaction | Low solubility of the conjugate: The resulting DBCO-modified molecule has poor aqueous solubility. | The PEG4 spacer in this compound is designed to improve water solubility. However, if precipitation occurs, consider using a lower concentration of reactants or adding a small amount of a water-miscible organic co-solvent (e.g., DMSO, DMF), ensuring it does not exceed 10-15% of the final reaction volume to avoid protein precipitation. |
Quantitative Data Summary
Table 1: Half-life of NHS Esters at Different pH Values and Temperatures
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 4 | 1 hour |
| 8.6 | 4 | 10 minutes |
Data compiled from multiple sources.
Experimental Protocols
Protocol: Conjugation of this compound to a Protein
This protocol provides a general guideline for conjugating this compound to a protein containing primary amines. Optimization may be required for specific applications.
Materials:
-
This compound
-
Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.
-
Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Reaction Setup: Add the this compound stock solution to the protein solution. The molar ratio of the NHS ester to the protein will need to be optimized, but a 10- to 20-fold molar excess is a good starting point for protein concentrations of 5 mg/mL or less.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove the excess, unreacted this compound and byproducts using a size-exclusion chromatography column or dialysis.
Visualizations
Caption: Desired reaction of this compound with a primary amine.
Caption: Competing hydrolysis side reaction of the NHS ester.
Caption: A logical workflow for troubleshooting low conjugation yields.
References
Best practices for storing and handling DBCO-PEG4-NHS ester
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for the effective storage and handling of DBCO-PEG4-NHS ester.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a heterobifunctional crosslinker used in bioconjugation.[1] It contains a DBCO (dibenzocyclooctyne) group for copper-free click chemistry reactions with azide-containing molecules and an NHS (N-hydroxysuccinimide) ester group for covalent bonding with primary amines (e.g., lysine residues on proteins).[1][2] The PEG4 (polyethylene glycol) spacer increases hydrophilicity and reduces steric hindrance.[1][2] It is commonly used for labeling proteins, antibodies, and other biomolecules for applications in drug delivery, imaging, and diagnostics.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability and reactivity of this compound, it should be stored at -20°C in a desiccated environment, protected from moisture and light. It is crucial to prevent hydrolysis of the moisture-sensitive NHS ester group.
Q3: How should I handle this compound upon receiving it?
A3: Before opening the vial, it is essential to allow it to warm to room temperature to prevent moisture condensation, which can lead to hydrolysis of the NHS ester. Handle the compound in a dry environment and, if possible, under an inert atmosphere (e.g., nitrogen or argon).
Q4: How do I prepare a stock solution of this compound?
A4: this compound is typically dissolved in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prepare a stock solution. It is recommended to prepare stock solutions immediately before use due to the limited stability of the NHS ester in solution. If storage is necessary, stock solutions in anhydrous solvents can be stored at -20°C for a few days.
Q5: What buffers are compatible with this compound reactions?
A5: For the NHS ester reaction with primary amines, use amine-free buffers with a pH between 7 and 9, such as phosphate-buffered saline (PBS), HEPES, or borate buffer. Avoid buffers containing primary amines like Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester. Also, avoid buffers containing azides, as they can react with the DBCO group.
Troubleshooting Guides
Issue 1: Low or No Conjugation to Primary Amines
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of NHS ester | - Always allow the vial to reach room temperature before opening. - Use anhydrous solvents to prepare stock solutions. - Prepare stock solutions immediately before use. - Ensure the reaction buffer is free of primary amines. |
| Incorrect pH of reaction buffer | - Check the pH of your reaction buffer. The optimal pH for NHS ester reactions is between 7.2 and 8.5. |
| Inactive protein/biomolecule | - Confirm the presence of accessible primary amines on your target molecule. |
| Insufficient molar excess of this compound | - Optimize the molar ratio of the NHS ester to your biomolecule. A 10- to 50-fold molar excess is often recommended, depending on the concentration of the biomolecule. |
Issue 2: Low or No Click Chemistry Reaction
| Possible Cause | Troubleshooting Steps |
| Degradation of the DBCO group | - Avoid exposing the DBCO-containing molecule to azides or thiols during storage. |
| Inefficient reaction conditions | - Increase the concentration of reactants. - Increase the reaction temperature (reactions are often performed between 4°C and 37°C). - Increase the incubation time. |
| Absence of an azide group on the binding partner | - Confirm that the complementary molecule has been successfully functionalized with an azide group. |
Data Presentation
The stability of the NHS ester is critical for successful conjugation and is highly dependent on pH and temperature due to hydrolysis. The following table summarizes the half-life of NHS esters under various conditions.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 4 | 1 hour |
| 8.6 | 4 | 10 minutes |
| 7.0 | Room Temperature | ~7 hours |
| 9.0 | Room Temperature | Minutes |
Note: This data is for general NHS esters and provides a strong indication of the stability of the NHS ester moiety in this compound.
Experimental Protocols
Protocol 1: Labeling a Protein with this compound
This protocol describes a general procedure for labeling a protein with this compound.
Materials:
-
Protein solution (1-5 mg/mL in amine-free buffer, e.g., PBS pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment
Methodology:
-
Prepare Protein Sample: Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-5 mg/mL.
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically.
-
Incubate the reaction for 30 minutes to 2 hours at room temperature or for 2-4 hours at 4°C.
-
-
Quench Reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound and quenching buffer using a desalting column or by dialysis against a suitable buffer for your downstream application.
Protocol 2: Copper-Free Click Chemistry Reaction
This protocol outlines the reaction of a DBCO-labeled protein with an azide-containing molecule.
Materials:
-
DBCO-labeled protein (from Protocol 1)
-
Azide-containing molecule
-
Reaction buffer (e.g., PBS)
Methodology:
-
Prepare Reactants: Dissolve the azide-containing molecule in the reaction buffer.
-
Click Reaction:
-
Add the DBCO-labeled protein to the solution of the azide-containing molecule. A common starting point is to use a 1.5 to 3.0 molar excess of the component that is more abundant or easier to synthesize.
-
Incubate the reaction for 4-12 hours at room temperature or for 12-24 hours at 4°C. Reaction times can be optimized based on the specific reactants.
-
-
Purification: If necessary, purify the resulting conjugate using an appropriate method such as size-exclusion chromatography.
Visualizations
Caption: Workflow for labeling a protein with this compound.
Caption: Workflow for copper-free click chemistry reaction.
References
Technical Support Center: Stability of DBCO-Protein Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered with the stability of DBCO-protein conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of DBCO-protein conjugates?
The stability of DBCO-protein conjugates is influenced by a combination of factors related to the protein itself, the DBCO linker, the conjugation process, and the storage conditions. Key factors include:
-
Protein-Specific Properties: The inherent stability of the protein, its isoelectric point (pI), and the presence of accessible reactive groups (e.g., lysines for NHS ester reactions or cysteines for maleimide reactions) are critical.[1]
-
Linker Chemistry: The type of chemical bond used to attach the DBCO moiety to the protein (e.g., amide bond from NHS ester reaction, thioether bond from maleimide reaction) has a significant impact on stability.[2][3] Some linkers, like those containing disulfide bonds, are intentionally designed to be cleavable under specific conditions.[4]
-
Environmental Conditions: pH, temperature, and buffer composition play crucial roles. For instance, extreme pH values can lead to protein denaturation or hydrolysis of the linker.[5]
-
Storage and Handling: Repeated freeze-thaw cycles, exposure to light, and the presence of contaminating substances like azides or reducing agents can compromise conjugate stability.
Q2: My DBCO-protein conjugate is aggregating. What are the common causes and how can I troubleshoot this?
Protein aggregation is a frequent issue and can arise from several sources. Here are the primary causes and recommended solutions:
-
High Degree of Labeling (DOL): Attaching too many hydrophobic DBCO molecules can alter the protein's surface properties, leading to reduced solubility and aggregation.
-
Solution: Optimize the molar ratio of the DBCO reagent to the protein during conjugation to achieve a lower, more controlled DOL.
-
-
Hydrophobicity of the Linker: The DBCO group itself is hydrophobic. If the protein is also hydrophobic, the resulting conjugate may be prone to aggregation.
-
Solution: Consider using DBCO reagents with hydrophilic linkers, such as polyethylene glycol (PEG), to improve the solubility of the final conjugate.
-
-
Suboptimal Buffer Conditions: The pH and ionic strength of the buffer can significantly impact protein solubility.
-
Solution: Conduct buffer screening experiments to identify the optimal pH and salt concentration for your specific conjugate. Sometimes, moving the buffer pH further away from the protein's pI can increase solubility.
-
-
High Protein Concentration: Proteins are more likely to aggregate at higher concentrations.
-
Solution: Perform conjugation and storage at lower protein concentrations. If a high concentration is necessary for downstream applications, consider adding stabilizing excipients.
-
-
Presence of Organic Solvents: Many DBCO reagents are dissolved in organic solvents like DMSO or DMF. High concentrations of these solvents can denature proteins.
-
Solution: Keep the final concentration of organic co-solvents to a minimum, typically below 15-20%.
-
Q3: I am observing low or no reactivity of my DBCO-protein conjugate in a click chemistry reaction. What could be the issue?
Low reactivity can be frustrating. Here are some potential causes and how to address them:
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Degradation of the DBCO Moiety: The DBCO group can lose reactivity over time, especially with improper storage. A DBCO-modified antibody can lose 3-5% of its reactivity over 4 weeks when stored at 4°C or -20°C. The DBCO group can also be sensitive to strongly acidic conditions.
-
Solution: Use freshly prepared conjugates whenever possible. For long-term storage, store at -20°C or below in an azide-free and thiol-free buffer. Aliquot the conjugate to avoid multiple freeze-thaw cycles.
-
-
Hydrolysis of the Linker: If an NHS ester was used for conjugation, it is susceptible to hydrolysis, especially at higher pH. Maleimide linkers can also hydrolyze over time.
-
Solution: Perform NHS ester conjugation reactions at a pH between 7.2 and 8.5 and use the reagent immediately after reconstitution. For maleimide reactions, a pH of 6.5-7.5 is optimal.
-
-
Presence of Interfering Substances: Buffers containing azides will react with the DBCO group, quenching its reactivity for the intended click reaction.
-
Solution: Ensure all buffers used for storing and reacting the DBCO-protein conjugate are free of azides.
-
-
Steric Hindrance: The conjugation site on the protein might be in a location that sterically hinders the DBCO group from reacting with the azide-containing molecule.
-
Solution: If possible, try different conjugation strategies to attach the DBCO linker to a more accessible site on the protein. Using a DBCO reagent with a longer PEG spacer can also help overcome steric hindrance.
-
Troubleshooting Guides
Issue 1: Conjugate Aggregation or Precipitation
This guide provides a systematic approach to troubleshooting aggregation issues with your DBCO-protein conjugates.
| Potential Cause | Recommended Solution |
| High Degree of Labeling (DOL) | Reduce the molar excess of the DBCO labeling reagent during the conjugation reaction. Perform a titration to find the optimal reagent-to-protein ratio. |
| Hydrophobicity | Use DBCO reagents containing a hydrophilic PEG spacer to enhance the solubility of the conjugate. |
| Incorrect Buffer pH or Ionic Strength | Perform buffer screening to find the optimal formulation that maintains protein solubility. Ensure the buffer pH is not close to the protein's isoelectric point (pI). |
| High Protein Concentration | Work with lower protein concentrations during conjugation and storage. Add stabilizing excipients like glycerol or specific amino acids if high concentrations are required. |
| High Concentration of Organic Co-solvent (e.g., DMSO, DMF) | Keep the final concentration of the organic co-solvent below 15-20%. Add the DBCO reagent solution to the protein solution slowly with gentle mixing. |
| Intermolecular Disulfide Bonding | If the protein has free cysteines not intended for conjugation, consider blocking them with a reagent like N-ethylmaleimide (NEM) before DBCO labeling. |
Issue 2: Low Conjugation Efficiency or Reactivity
This guide addresses common reasons for low yield or poor performance of DBCO-protein conjugates in click chemistry reactions.
| Potential Cause | Recommended Solution |
| Degraded DBCO Reagent | Use fresh reagents. Store DBCO compounds, especially those with reactive esters like NHS or TFP, at -20°C, protected from moisture and light. Allow vials to reach room temperature before opening to prevent condensation. |
| Hydrolysis of NHS or TFP Ester | Prepare stock solutions of NHS/TFP ester-DBCO reagents in anhydrous DMSO or DMF immediately before use. Perform the labeling reaction promptly after adding the reagent to the aqueous protein solution. The optimal pH for amine labeling is typically 7.2-8.5. |
| Hydrolysis of Maleimide Group | Use maleimide-DBCO reagents immediately after reconstitution in an appropriate solvent. Perform the conjugation reaction at a pH of 6.5-7.5 to favor reaction with thiols and minimize hydrolysis. |
| Presence of Interfering Buffer Components | For amine-reactive labeling (NHS/TFP esters), avoid buffers containing primary amines (e.g., Tris, glycine). For all DBCO conjugates, strictly avoid buffers containing sodium azide. For maleimide reactions, avoid buffers with free thiols. |
| Inefficient Removal of Excess DBCO Reagent | After the labeling step, efficiently remove unreacted DBCO reagent using size exclusion chromatography (e.g., desalting columns) or dialysis. |
| Suboptimal Click Reaction Conditions | Optimize the molar ratio of the DBCO-conjugate to the azide partner (typically 1.5:1 to 3:1). Increase the reaction temperature (e.g., from 4°C to room temperature or 37°C) and incubation time (4-24 hours) to improve efficiency, provided the protein is stable under these conditions. |
Quantitative Data Summary
The stability of DBCO-protein conjugates can be influenced by storage time and conditions. Below is a summary of relevant quantitative data.
| Conjugate/Reagent | Storage Condition | Time Frame | Observed Effect | Source |
| DBCO-modified goat IgG | 4°C or -20°C | 4 weeks | ~3-5% loss of reactivity towards azides | |
| DBCO-NHS ester in DMSO | -20°C | 2-3 months | Stable | |
| DBCO-functionalized antibody | -20°C | up to 1 month | Stable, but reactivity may decrease over time due to oxidation and hydration of the triple bond. |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with DBCO-NHS Ester
This protocol provides a general guideline for conjugating a DBCO-NHS ester to a protein via primary amines (e.g., lysine residues).
-
Protein Preparation:
-
Dialyze or desalt the protein into an amine-free buffer, such as Phosphate Buffered Saline (PBS) at pH 7.2-8.0.
-
Adjust the protein concentration to 1-10 mg/mL.
-
-
DBCO-NHS Ester Preparation:
-
Immediately before use, dissolve the DBCO-NHS ester in an anhydrous organic solvent such as DMSO or DMF to a concentration of 10-20 mM. The reagent is moisture-sensitive.
-
-
Labeling Reaction:
-
Add a 5 to 20-fold molar excess of the dissolved DBCO-NHS ester to the protein solution. The optimal ratio should be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
(Optional) Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris) to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature.
-
Remove the unreacted DBCO-NHS ester and other small molecules by size exclusion chromatography (e.g., a desalting column) or dialysis.
-
-
Characterization:
-
Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 309 nm (for the DBCO group).
-
Protocol 2: Stability Assessment of DBCO-Protein Conjugates by HPLC
This protocol outlines a method to assess the stability of a purified DBCO-protein conjugate under various stress conditions.
-
Preparation of Samples:
-
Prepare a stock solution of the purified DBCO-protein conjugate at a known concentration (e.g., 1 mg/mL) in the desired storage buffer (e.g., PBS, pH 7.4).
-
Aliquot the stock solution into separate tubes for each stress condition to be tested (e.g., different pH values, temperatures, presence of a reducing agent like DTT as a control for cleavable linkers).
-
-
Incubation:
-
Incubate the samples under the defined stress conditions.
-
At specified time points (e.g., 0, 4, 8, 24, 48 hours), take an aliquot from each tube and immediately stop any potential degradation (e.g., by flash-freezing or addition of a quenching agent). Store samples at -80°C until analysis.
-
-
HPLC Analysis:
-
Method: Use a suitable HPLC method, such as Size Exclusion Chromatography (SEC-HPLC) to monitor aggregation or Hydrophobic Interaction Chromatography (HIC-HPLC) to observe changes in hydrophobicity or fragmentation.
-
Column: Choose a column appropriate for the size and nature of your protein conjugate.
-
Mobile Phase: Use a mobile phase that provides good resolution of the intact conjugate from potential aggregates or fragments.
-
Detection: Monitor the elution profile using a UV detector at 280 nm.
-
-
Data Analysis:
-
Inject equal volumes of each sample from the different time points.
-
Analyze the chromatograms by comparing the peak area of the intact conjugate over time. A decrease in the main peak area or the appearance of new peaks (e.g., high molecular weight species for aggregates, or low molecular weight species for fragments) indicates instability.
-
Visualizations
Caption: Troubleshooting workflow for DBCO-protein conjugate aggregation.
Caption: Key factors influencing the stability of DBCO-protein conjugates.
References
Validation & Comparative
A Comparative Guide to DBCO-PEG4-NHS Ester and DBCO-PEG5-NHS Ester for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of Two Prominent Linkers for Copper-Free Click Chemistry
In the landscape of bioconjugation, the choice of a chemical linker is paramount to the success of creating stable and effective biomolecular conjugates, such as antibody-drug conjugates (ADCs). Dibenzocyclooctyne (DBCO) functionalized linkers are mainstays for copper-free click chemistry, enabling the precise and bioorthogonal attachment of molecules to azido-modified targets. The inclusion of a polyethylene glycol (PEG) spacer in these linkers is a widely adopted strategy to enhance the solubility, stability, and pharmacokinetic properties of the resulting conjugate.[1]
This guide provides an objective comparison of two closely related and commonly used linkers: DBCO-PEG4-NHS ester and DBCO-PEG5-NHS ester. By examining their physical properties and the impact of the single PEG unit difference, this document aims to equip researchers with the necessary information to make an informed decision for their specific bioconjugation needs.
Core Properties and Functional Comparison
Both this compound and DBCO-PEG5-NHS ester are heterobifunctional linkers. They possess a DBCO group for strain-promoted alkyne-azide cycloaddition (SPAAC) with an azide-modified molecule and an N-hydroxysuccinimide (NHS) ester for covalent bond formation with primary amines (e.g., lysine residues on antibodies).[2][3] The fundamental difference lies in the length of the hydrophilic PEG spacer, with the PEG5 variant having one additional ethylene glycol unit. This seemingly minor structural change can influence several key performance parameters of the final bioconjugate.
Physical and Chemical Properties
A direct comparison of the physical and chemical properties of the two linkers is essential for understanding their behavior in solution and during the conjugation process.
| Property | This compound | DBCO-PEG5-NHS Ester | Reference(s) |
| Molecular Weight | 649.69 g/mol | 693.74 g/mol | [4][5] |
| Molecular Formula | C34H39N3O10 | C36H43N3O11 | |
| Purity | ≥90% to >95% (HPLC) | ≥95% (HPLC) | |
| Appearance | Paste or light yellow oil | Viscous oil or amorphous solid | |
| Solubility | Soluble in DMSO, DMF, DCM, THF, acetonitrile | Soluble in DMSO, DMF, DCM, THF, Chloroform | |
| Storage Conditions | -20°C, desiccated | -10°C to -20°C, desiccated |
Performance Comparison: The Impact of a Single PEG Unit
While direct head-to-head experimental data for this compound versus its PEG5 counterpart is not extensively published, the well-documented effects of PEG linker length allow for a robust comparative analysis.
| Performance Parameter | This compound | DBCO-PEG5-NHS Ester | Expected Outcome and Rationale |
| Hydrophilicity/Solubility | High | Marginally Higher | The additional PEG unit in the DBCO-PEG5-NHS ester will slightly increase its hydrophilicity, which can be beneficial for conjugating to hydrophobic biomolecules or payloads, potentially reducing aggregation. |
| Steric Hindrance | Less | Marginally More | The longer PEG5 spacer provides greater distance between the conjugated molecules, which can be advantageous in reducing steric hindrance and preserving the biological activity of large biomolecules like antibodies. |
| Pharmacokinetics (in vivo) | Shorter half-life | Marginally longer half-life | Longer PEG chains generally lead to an increased hydrodynamic radius of the conjugate, which can reduce renal clearance and prolong circulation time. The difference between a PEG4 and PEG5 linker is expected to be subtle but may be significant in certain applications. |
| Reaction Kinetics | Likely very similar | Likely very similar | The reactivity of the DBCO and NHS ester functional groups is not expected to be significantly altered by the addition of a single PEG unit. |
| Stability | High | High | Both linkers form stable amide and triazole bonds. The inherent stability of the PEG chain contributes to the overall stability of the conjugate. |
Experimental Protocols
The successful use of DBCO-PEG-NHS esters in bioconjugation relies on carefully planned and executed experimental protocols. Below are detailed methodologies for antibody conjugation, a common application for these linkers.
Antibody Preparation (Pre-conjugation)
It is critical to ensure the antibody is in a suitable buffer free of primary amines that would compete with the NHS ester reaction.
-
Buffer Exchange: Commercial antibody preparations often contain stabilizers like BSA or buffers with primary amines (e.g., Tris). These must be removed. Use a spin desalting column or dialysis to exchange the antibody into an amine-free buffer, such as Phosphate Buffered Saline (PBS) at a pH of 7.2-8.0.
-
Concentration Adjustment: After buffer exchange, determine the antibody concentration using a spectrophotometer (A280) or a protein assay like BCA. Adjust the concentration to 1-10 mg/mL in the reaction buffer.
Antibody Conjugation with DBCO-PEG-NHS Ester
This protocol outlines the steps for the covalent attachment of the DBCO-PEG linker to the antibody.
-
Reagent Preparation: Allow the DBCO-PEG-NHS ester to warm to room temperature before opening to prevent moisture condensation. Prepare a stock solution of the linker (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use.
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the DBCO-PEG-NHS ester stock solution to the prepared antibody solution.
-
Gently mix and incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
-
Quenching: To stop the reaction, add a quenching buffer, such as 1 M Tris-HCl (pH 8.0), to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
Purification of the DBCO-labeled Antibody
Removal of excess, unreacted linker is crucial for downstream applications.
-
Size-Exclusion Chromatography (SEC): This is a common method to separate the larger antibody conjugate from the smaller, unreacted linker molecules.
-
Spin Desalting Columns: For smaller scale reactions, spin desalting columns with an appropriate molecular weight cutoff (e.g., 40 kDa) are effective for rapid purification.
-
Tangential Flow Filtration (TFF): For larger scale preparations, TFF can be used for buffer exchange and removal of small molecule impurities.
Copper-Free Click Chemistry Reaction
The DBCO-labeled antibody is now ready for conjugation to an azide-containing molecule.
-
Reaction Setup: Mix the purified DBCO-labeled antibody with a 1.5- to 3-fold molar excess of the azide-containing molecule in a suitable reaction buffer (e.g., PBS).
-
Incubation: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.
-
Final Purification: Purify the final antibody conjugate using SEC or other chromatographic methods to remove any unreacted azide-containing molecule.
Characterization of the Final Conjugate
Thorough characterization is essential to confirm successful conjugation and determine the quality of the product.
-
Drug-to-Antibody Ratio (DAR): This can be determined using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.
-
Purity and Aggregation: Size Exclusion Chromatography (SEC) is used to assess the purity of the conjugate and detect the presence of aggregates.
-
Confirmation of Conjugation: Mass spectrometry (e.g., LC-MS) can be used to confirm the mass of the final conjugate.
Visualizing the Workflow
The following diagrams illustrate the key processes in bioconjugation using DBCO-PEG-NHS esters.
Caption: Experimental workflow for antibody bioconjugation.
References
A Head-to-Head Comparison of Bioconjugation Crosslinkers: DBCO-PEG4-NHS Ester vs. SMCC
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal crosslinker for their bioconjugation needs. This guide delves into the mechanisms, performance, and experimental considerations of DBCO-PEG4-NHS ester and SMCC, supported by experimental data and detailed protocols.
In the realm of bioconjugation, the choice of a crosslinker is a critical decision that can significantly impact the efficacy, stability, and homogeneity of the final conjugate. Among the plethora of available reagents, this compound and Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) represent two distinct and widely utilized classes of crosslinkers. This guide provides an in-depth, objective comparison of these two crosslinkers to aid researchers in making an informed decision for their specific applications, such as the development of antibody-drug conjugates (ADCs), fluorescent labeling, and surface modification.
Executive Summary
| Feature | This compound | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) |
| Reaction Chemistry | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) - "Click Chemistry" | Amine-reactive NHS ester and Thiol-reactive Maleimide |
| Target Moieties | Primary amines (via NHS ester) for DBCO installation, followed by reaction with azides. | Primary amines (e.g., lysine residues) and sulfhydryl groups (e.g., cysteine residues). |
| Linkage Stability | Forms a highly stable triazole ring, resistant to hydrolysis and enzymatic degradation. | Forms a thioether bond that can be susceptible to retro-Michael addition (thiol exchange) in vivo, potentially leading to payload loss.[1][2][3][4] |
| Bioorthogonality | High. The DBCO-azide reaction is bioorthogonal, meaning it does not interfere with native biological functional groups, minimizing off-target reactions.[5] | Lower. The maleimide group can react with other endogenous thiols, such as glutathione, leading to potential off-target effects. |
| Hydrophilicity | The PEG4 spacer significantly increases hydrophilicity, which can reduce aggregation and improve the pharmacokinetic profile of the conjugate. | Inherently more hydrophobic, which can sometimes lead to aggregation of the final conjugate, especially with hydrophobic payloads. |
| Control over Stoichiometry | Generally offers better control, leading to more homogeneous conjugates with a defined drug-to-antibody ratio (DAR). | Can result in a heterogeneous mixture of products with varying drug-to-antibody ratios (DARs). |
| Reaction Conditions | The initial NHS ester reaction is pH-sensitive (pH 7-9). The subsequent SPAAC reaction is bioorthogonal and can be performed under mild, physiological conditions. | Two-step process often requiring different pH optima (pH 7-9 for NHS ester reaction and pH 6.5-7.5 for maleimide reaction). |
Chemical Properties and Structure
A fundamental understanding of the chemical structure of each crosslinker is essential to appreciate their distinct functionalities.
| Property | This compound | SMCC |
| Molecular Formula | C₃₄H₃₉N₃O₁₀ | C₁₆H₁₈N₂O₆ |
| Molecular Weight | 649.69 g/mol | 334.32 g/mol |
| Reactive Ends | N-Hydroxysuccinimide (NHS) ester, Dibenzocyclooctyne (DBCO) | N-Hydroxysuccinimide (NHS) ester, Maleimide |
| Spacer Arm | PEG4 (hydrophilic) | Cyclohexane (hydrophobic) |
Caption: this compound Conjugation Workflow.
SMCC: A Heterobifunctional Crosslinker
SMCC is a heterobifunctional crosslinker that directly connects two biomolecules through their amine and sulfhydryl groups in a two-step process.
-
Amine Reaction: The NHS ester of SMCC reacts with primary amines on the first biomolecule to form an amide bond, introducing a maleimide group.
-
Thiol Reaction: The maleimide-activated biomolecule is then reacted with a second biomolecule containing a sulfhydryl group (e.g., a cysteine residue). The maleimide group reacts with the sulfhydryl group to form a stable thioether bond.
Caption: SMCC Conjugation Workflow.
Performance Comparison: A Data-Driven Analysis
The choice between this compound and SMCC often comes down to the desired characteristics of the final bioconjugate. Here, we compare their performance based on key experimental parameters.
Stability: The Critical Factor for In Vivo Applications
The stability of the linkage between the biomolecule and the payload is paramount, especially for therapeutic applications like ADCs.
-
This compound: The triazole ring formed via the SPAAC reaction is exceptionally stable and resistant to both chemical and enzymatic degradation. This high stability minimizes premature payload release, enhancing the safety and efficacy of the conjugate.
-
SMCC: The thioether bond formed by the maleimide-thiol reaction is generally stable. However, it is susceptible to a retro-Michael reaction, particularly in the presence of endogenous thiols like glutathione. This can lead to "thiol exchange," where the payload is transferred to other molecules in the biological environment, resulting in off-target toxicity and reduced therapeutic efficacy. Studies have shown that SMCC-containing ADCs can exhibit a decrease in their drug-to-antibody ratio (DAR) over time in vivo. For instance, Kadcyla®, which utilizes an SMCC linker, showed a 29% decrease in DAR in mice after 7 days.
Hydrophilicity and Aggregation
The overall hydrophilicity of a bioconjugate can influence its solubility, stability, and pharmacokinetic properties.
-
This compound: The inclusion of a hydrophilic PEG4 spacer significantly increases the water solubility of the crosslinker and the resulting conjugate. This is particularly advantageous when working with hydrophobic payloads, as it can help to prevent aggregation and improve the overall biophysical properties of the conjugate.
-
SMCC: The cyclohexane spacer in SMCC is hydrophobic. When conjugating hydrophobic drugs, the resulting ADC can be prone to aggregation, which may lead to faster clearance from circulation and potential immunogenicity issues.
Reaction Efficiency and Specificity
-
This compound: The SPAAC reaction is known for its high efficiency and specificity. The bioorthogonal nature of the DBCO and azide groups ensures that they react only with each other, minimizing side reactions with other functional groups present in a complex biological milieu. This leads to a more homogeneous product with a well-defined DAR.
-
SMCC: The NHS ester reaction with amines is efficient but can occur on multiple lysine residues, leading to a heterogeneous mixture of conjugates with varying DARs. The maleimide reaction with thiols is also efficient, but the maleimide group can exhibit some cross-reactivity with other nucleophiles, and as mentioned, can undergo exchange with other thiols.
Experimental Protocols
Detailed and optimized protocols are crucial for successful bioconjugation. Below are generalized protocols for using both crosslinkers.
Protocol 1: Protein Labeling with this compound
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Azide-functionalized molecule
-
Desalting column
Procedure:
-
This compound Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Amine Modification: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution with gentle mixing.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Remove excess, unreacted this compound using a desalting column equilibrated with an azide-free buffer (e.g., PBS, pH 7.4).
-
SPAAC Reaction: Add the azide-functionalized molecule to the purified DBCO-labeled protein. A 1.5 to 3-fold molar excess of the azide-containing molecule is typically used.
-
Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or 4°C.
-
Final Purification: Purify the final conjugate using a suitable method (e.g., size-exclusion chromatography) to remove any unreacted components.
Protocol 2: Protein-Protein Conjugation using SMCC
Materials:
-
Protein 1 (amine-containing) solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
Protein 2 (sulfhydryl-containing) solution (in a thiol-free buffer, e.g., PBS, pH 6.5-7.5)
-
SMCC
-
Anhydrous DMSO or DMF
-
(Optional) Reducing agent (e.g., TCEP)
-
Desalting column
Procedure:
-
(Optional) Reduction of Disulfides: If Protein 2 does not have free sulfhydryl groups, treat it with a reducing agent like TCEP to reduce disulfide bonds. Purify the reduced protein using a desalting column.
-
SMCC Stock Solution: Immediately before use, prepare a 10 mM stock solution of SMCC in anhydrous DMSO or DMF.
-
Activation of Protein 1: Add a 10- to 20-fold molar excess of the SMCC stock solution to the Protein 1 solution with gentle mixing.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature.
-
Purification: Remove excess, unreacted SMCC using a desalting column equilibrated with a buffer at pH 6.5-7.5.
-
Conjugation to Protein 2: Immediately add the purified, maleimide-activated Protein 1 to the sulfhydryl-containing Protein 2.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: (Optional) Quench the reaction by adding a small molecule thiol (e.g., cysteine or β-mercaptoethanol) to cap any unreacted maleimide groups.
-
Final Purification: Purify the final conjugate using a suitable method (e.g., size-exclusion chromatography) to remove unreacted proteins and byproducts.
Conclusion: Making the Right Choice for Your Application
Both this compound and SMCC are powerful tools for bioconjugation, each with a distinct set of advantages and disadvantages.
Choose this compound when:
-
High stability is critical: The triazole linkage is exceptionally robust, making it ideal for in vivo applications where conjugate stability is paramount.
-
Bioorthogonality is required: The "click" chemistry approach minimizes off-target reactions, which is crucial when working in complex biological systems.
-
Hydrophilicity is a concern: The PEG4 spacer helps to mitigate issues with aggregation, especially when working with hydrophobic molecules.
-
A homogeneous product is desired: The high efficiency and specificity of the SPAAC reaction allow for better control over the final product's stoichiometry.
Choose SMCC when:
-
A well-established, traditional method is preferred: SMCC has a long history of use in bioconjugation and a vast body of literature supporting its application.
-
Directly linking amines to thiols is the goal: SMCC provides a straightforward method for this common conjugation scheme.
-
The potential for in vivo instability is not a major concern for the specific application.
Ultimately, the optimal choice of crosslinker will depend on the specific requirements of the research or therapeutic goal. By carefully considering the factors of stability, specificity, hydrophilicity, and the desired characteristics of the final conjugate, researchers can select the most appropriate tool to advance their scientific endeavors.
References
TFP-Ester vs. NHS-Ester for DBCO Labeling: A Comparative Guide
For researchers, scientists, and drug development professionals seeking to efficiently label biomolecules with dibenzocyclooctyne (DBCO) for copper-free click chemistry applications, the choice of amine-reactive ester is a critical consideration. The two most common options, tetrafluorophenyl (TFP) esters and N-hydroxysuccinimidyl (NHS) esters, both readily react with primary amines to form stable amide bonds. However, key differences in their stability, reactivity, and optimal reaction conditions can significantly impact the efficiency and reproducibility of the labeling process.
This guide provides an objective comparison of TFP-ester and NHS-ester for DBCO labeling, supported by experimental data and detailed protocols to aid in the selection of the most appropriate reagent for your specific application.
Performance Comparison: TFP-Ester vs. NHS-Ester
A primary distinguishing factor between TFP and NHS esters is their susceptibility to hydrolysis, a competing side reaction that can reduce labeling efficiency. TFP esters exhibit significantly greater stability in aqueous solutions, particularly at the neutral to basic pH conditions typically required for efficient amine labeling.[1][2][3][4][5]
| Feature | TFP-Ester | NHS-Ester | References |
| Hydrolytic Stability | More stable, especially at basic pH. | Less stable, prone to rapid hydrolysis at basic pH. | |
| Half-life at pH 8.5 | Significantly longer | Minutes | |
| Half-life Ratio (TFP vs. NHS) | ~3.0x longer at pH 8.0; ~8.5x longer at pH 10.0 | - | |
| Optimal Reaction pH | Slightly higher than NHS-ester (typically 7-9) | Typically 7-8.5 | |
| Reactivity with Amines | Similar to or slightly more efficient than NHS-ester | High | |
| Hydrophobicity | More hydrophobic | Less hydrophobic |
Reaction Mechanisms and Experimental Workflow
Both TFP- and NHS-esters react with primary amines on biomolecules, such as the ε-amino group of lysine residues, through nucleophilic acyl substitution to form a stable amide bond. This reaction results in the covalent attachment of the DBCO moiety to the target molecule.
A typical experimental workflow for labeling a biomolecule with a DBCO-ester involves dissolving the ester in an anhydrous organic solvent, adding it to the biomolecule in a suitable buffer, incubating the reaction, and then purifying the DBCO-labeled biomolecule to remove excess reagent.
Experimental Protocols
Below are generalized protocols for labeling proteins with DBCO-TFP and DBCO-NHS esters. It is important to note that optimal conditions, such as the molar excess of the DBCO reagent and incubation time, may need to be determined empirically for each specific biomolecule.
Protocol 1: Protein Labeling with DBCO-TFP Ester
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4) at a concentration of 1-5 mg/mL.
-
DBCO-TFP ester (e.g., EZ-Link™ TFP Ester-PEG4-DBCO).
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Quenching solution (optional, e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column (e.g., Zeba™ Spin Desalting Columns) for purification.
Procedure:
-
Prepare Protein Solution: Ensure the protein solution is at the desired concentration in an amine-free buffer. Buffers containing primary amines like Tris or glycine will compete with the labeling reaction and should be avoided.
-
Prepare DBCO-TFP Ester Solution: Immediately before use, prepare a 3.5 mM to 10 mM solution of the DBCO-TFP ester in anhydrous DMSO or DMF. Vortex to ensure the reagent is fully dissolved. TFP-esters are moisture-sensitive, so it is crucial to equilibrate the vial to room temperature before opening to prevent condensation.
-
Labeling Reaction: Add the appropriate amount of the DBCO-TFP ester solution to the protein solution. A 10- to 40-fold molar excess of the DBCO reagent is a common starting point. For protein concentrations ≥ 5 mg/mL, a 10-fold molar excess is recommended, while for concentrations < 5 mg/mL, a 20- to 50-fold molar excess may be necessary.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To stop the reaction, a quenching buffer such as Tris-HCl can be added to a final concentration of 50-100 mM and incubated for 5-15 minutes.
-
Purification: Remove the unreacted DBCO-TFP ester and byproducts using a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Characterization and Storage: Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for protein) and ~309 nm (for DBCO). Store the labeled protein at 2-8°C, protected from light.
Protocol 2: Protein Labeling with DBCO-NHS Ester
Materials:
-
Protein of interest in a suitable buffer (e.g., carbonate buffer, pH 8.5) at a concentration of ≥ 1 mg/mL.
-
DBCO-NHS ester.
-
Anhydrous DMSO.
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column for purification.
Procedure:
-
Prepare Protein Solution: Dissolve the target protein in a buffer at pH 8.5, such as a carbonate buffer.
-
Prepare DBCO-NHS Ester Solution: Dissolve the DBCO-NHS ester in anhydrous DMSO to a concentration of 4-10 mM immediately before use. It is critical to perform this step in a dry environment as NHS-esters are highly susceptible to hydrolysis.
-
Labeling Reaction: Add the DBCO-NHS ester solution to the protein solution. A 5- to 30-fold molar excess of the DBCO reagent is typically used. The final concentration of DMSO in the reaction mixture should be kept below 20%.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours to overnight at 4°C.
-
Quenching: Stop the reaction by adding a quenching buffer like Tris-HCl to a final concentration of 50-100 mM and incubating for 5-15 minutes.
-
Purification: Purify the DBCO-labeled protein from excess reagent using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).
-
Characterization and Storage: Determine the protein concentration and degree of labeling. The purified protein can be aliquoted and stored at -80°C.
Conclusion
Both TFP- and NHS-esters are effective reagents for the introduction of DBCO moieties onto biomolecules for subsequent copper-free click chemistry applications. The primary advantage of TFP-esters lies in their enhanced stability against hydrolysis, which can lead to higher and more reproducible labeling efficiencies, particularly in reactions conducted at a slightly basic pH or for extended periods. While NHS-esters are widely used and can provide good labeling results, their rapid hydrolysis necessitates careful handling in anhydrous conditions and precise control of reaction times. For applications requiring high reproducibility and efficiency, especially when working with precious or limited quantities of biomolecules, DBCO-TFP esters present a superior alternative.
References
- 1. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. ulab360.com [ulab360.com]
- 5. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Antibody Characterization: DBCO-PEG4-NHS Ester Labeling in Focus
For researchers, scientists, and drug development professionals, the precise and efficient labeling of antibodies is paramount for the development of targeted therapies, diagnostic assays, and advanced research applications. This guide provides a detailed comparison of antibody labeling using DBCO-PEG4-NHS ester against an alternative common methodology, maleimide-based labeling. We will delve into the experimental protocols, present comparative data, and visualize the workflows to provide a comprehensive overview for informed decision-making in your bioconjugation strategies.
Introduction to Antibody Labeling Chemistries
The covalent modification of antibodies with molecules such as fluorescent dyes, drugs, or biotin is a cornerstone of modern life sciences.[1][2] The choice of chemical strategy for this conjugation is critical, as it can impact the stability, homogeneity, and functionality of the final antibody conjugate.[3][4] Two of the most prevalent strategies involve targeting primary amines (e.g., on lysine residues) with N-hydroxysuccinimide (NHS) esters or targeting free sulfhydryl groups (e.g., on cysteine residues) with maleimides.[2]
This compound is a heterobifunctional crosslinker that exemplifies the amine-reactive approach. The NHS ester group reacts with primary amines on the antibody to form a stable amide bond, while the DBCO (dibenzocyclooctyne) group provides a bioorthogonal handle for a subsequent, highly specific "click chemistry" reaction with an azide-modified molecule. This two-step approach is particularly valuable for creating complex conjugates like antibody-drug conjugates (ADCs).
A primary alternative is the use of maleimide-based linkers, which react specifically with free sulfhydryl groups on cysteine residues. Since antibodies have readily accessible disulfide bonds in their hinge regions that can be selectively reduced to yield free thiols, this method offers a degree of site-specificity.
Comparative Analysis: this compound vs. Maleimide Labeling
The choice between these two labeling strategies depends on the specific application, the desired degree of site-specificity, and the characteristics of the antibody and the molecule to be conjugated. Below is a comparison of key performance parameters.
| Parameter | This compound (Amine-Reactive) | Maleimide-Based (Thiol-Reactive) |
| Target Residue | Primary amines (Lysine residues, N-terminus) | Free sulfhydryls (Cysteine residues) |
| Site-Specificity | Non-site-specific; targets multiple accessible lysines, leading to a heterogeneous product. | Site-specific to a degree; targets cysteines, often in the hinge region after selective reduction. |
| Reaction Steps | Typically a one-step reaction to attach the DBCO-linker, followed by a separate click reaction. | Often requires a pre-reduction step to generate free thiols before the one-step maleimide reaction. |
| Reaction pH | pH 7.0-9.0 | pH 6.5-7.5 |
| Homogeneity | Lower, resulting in a mixture of antibody species with varying numbers of labels and conjugation sites. | Higher, leading to a more uniform product with a defined number of conjugated molecules per antibody. |
| Potential for Impact on Antibody Function | Can potentially occur if lysine residues in the antigen-binding site are modified. | Generally lower risk of impacting antigen binding as hinge-region cysteines are distant from the binding site. |
| Stability of Linkage | Forms a very stable, irreversible amide bond. | Forms a stable thioether bond, though some studies have investigated its potential for reversibility. |
| Typical Degree of Labeling (DOL) | Can be controlled by adjusting the molar ratio of the NHS ester, with a typical range of 2-10. | More defined due to the limited number of available cysteine residues. |
Experimental Workflows and Protocols
To achieve successful antibody conjugation, meticulous adherence to optimized protocols is essential. Below are detailed workflows for both this compound and maleimide-based labeling.
Workflow for this compound Labeling
The following diagram illustrates the general workflow for labeling an antibody with a this compound, followed by a copper-free click chemistry reaction.
Protocol: this compound Labeling
-
Antibody Preparation : The antibody solution must be free of amine-containing buffers (e.g., Tris) and stabilizers like BSA. Perform a buffer exchange into an amine-free buffer such as PBS (pH 7.2-8.0) using a desalting column or dialysis. Adjust the antibody concentration to 1-5 mg/mL.
-
Reagent Preparation : Immediately before use, dissolve the this compound in an anhydrous organic solvent like DMSO or DMF to a stock concentration of 10 mM.
-
Labeling Reaction : Add a calculated molar excess of the this compound stock solution to the antibody solution. A 5 to 10-fold molar excess is a common starting point. Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
Quenching : Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl (pH 8.0), to a final concentration of 50-100 mM to consume any unreacted NHS ester.
-
Purification : Remove unreacted this compound and other small molecules using a desalting column or size-exclusion chromatography.
-
Characterization : Determine the Degree of Labeling (DOL) by measuring the absorbance of the antibody at 280 nm and the DBCO group at its specific wavelength (around 309 nm). The DOL is the average number of DBCO molecules per antibody. An ideal DOL is typically between 2 and 10. Further characterization may include functional assays to confirm that the antibody's binding affinity is not compromised.
-
Copper-Free Click Chemistry : The purified DBCO-labeled antibody can then be reacted with an azide-containing molecule in a simple mixing step, incubated for 4-12 hours at room temperature.
Workflow for Maleimide-Based Labeling
The following diagram illustrates the general workflow for labeling an antibody using a maleimide-functionalized molecule.
Protocol: Maleimide-Based Labeling
-
Antibody Preparation : Perform a buffer exchange into a suitable reaction buffer (e.g., PBS, pH 6.5-7.5).
-
Antibody Reduction (Optional but common) : To expose free sulfhydryl groups, selectively reduce the disulfide bonds in the antibody's hinge region. This can be done by incubating the antibody with a 10- to 20-fold molar excess of a reducing agent like DTT or TCEP for 30-60 minutes at room temperature.
-
Removal of Reducing Agent : It is critical to remove the excess reducing agent immediately before adding the maleimide reagent to prevent it from reacting with the label. This is typically done using a desalting column.
-
Reagent Preparation : Dissolve the maleimide-functionalized molecule in an anhydrous solvent like DMSO or DMF to a stock concentration of 10 mM. This should be done fresh.
-
Labeling Reaction : Add a 10- to 20-fold molar excess of the maleimide reagent to the reduced antibody. Incubate for 2 hours at room temperature or overnight at 4°C, protecting the reaction from light if the label is a fluorophore.
-
Purification : Purify the labeled antibody from unreacted maleimide reagent using a desalting column or size-exclusion chromatography.
-
Characterization : Determine the DOL and assess the functional activity of the conjugated antibody as described for the this compound method.
Signaling Pathway and Mechanism of Action
The underlying chemical reactions for these labeling strategies are distinct. The following diagrams illustrate the chemical principles.
This compound Reaction Mechanism
The primary amine of a lysine residue on the antibody acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.
Maleimide Reaction Mechanism
The thiol group of a cysteine residue undergoes a Michael addition reaction with the double bond of the maleimide ring. This forms a stable thioether bond, covalently linking the reagent to the antibody.
Conclusion
Both this compound and maleimide-based chemistries are powerful tools for antibody labeling. The choice between them is a strategic one, balancing the need for site-specificity and product homogeneity with the simplicity of the reaction protocol. For applications where a heterogeneous population of labeled antibodies is acceptable and a bioorthogonal handle for subsequent reactions is desired, this compound is an excellent choice. For applications demanding a more uniform and site-specifically labeled product, particularly when targeting the hinge region, a maleimide-based approach is often preferred. By understanding the principles and protocols outlined in this guide, researchers can better navigate the complexities of antibody conjugation to achieve optimal results for their specific research and development goals.
References
A Comparative Guide to the Spectroscopic Properties of DBCO-PEG4-NHS Ester and Amine-Reactive Crosslinkers
For researchers engaged in bioconjugation, the precise characterization of labeled proteins and antibodies is paramount. This guide provides a comparative analysis of the spectroscopic properties of DBCO-PEG4-NHS ester, a key reagent in copper-free click chemistry, against a common alternative, the SMCC/Sulfo-SMCC crosslinkers. Understanding these properties is crucial for quantifying the degree of labeling and ensuring the consistency of conjugated biomolecules.
Spectroscopic Data Comparison
The ability to accurately measure the concentration of a conjugated molecule and determine the efficiency of a labeling reaction often relies on the distinct spectroscopic signatures of the incorporated crosslinker. The following table summarizes the key spectroscopic properties of this compound and the maleimide group present in SMCC and Sulfo-SMCC.
| Feature | This compound | SMCC / Sulfo-SMCC |
| Chromophore | Dibenzocyclooctyne (DBCO) | Maleimide |
| Absorbance Maximum (λmax) | ~309 nm[1][2][3][4][5] | ~302 nm |
| Molar Extinction Coefficient (ε) | ~12,000 M⁻¹cm⁻¹ | ~620 M⁻¹cm⁻¹ |
| Intrinsic Fluorescence | The DBCO group can become fluorescent after cycloaddition with an azide. | Not inherently fluorescent. |
| Suitability for Quantification | The distinct absorbance peak and high extinction coefficient allow for reliable quantification. | The low extinction coefficient makes direct spectrophotometric quantification challenging, especially in the presence of proteins that also absorb in this region. |
Experimental Workflow and Protocols
The characterization of a bioconjugate's spectroscopic properties is a critical step to validate the success of the conjugation reaction. Below is a generalized workflow and a detailed protocol for determining the degree of labeling for a DBCO-conjugated protein.
References
- 1. Team:TU Eindhoven/Characterization/UVvis - 2014.igem.org [2014.igem.org]
- 2. researchgate.net [researchgate.net]
- 3. Antibody Quantum Dot Conjugates Developed via Copper-free Click Chemistry for Rapid Analysis of Biological Samples Using a Microfluidic Microsphere Array System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the In Vitro Stability of DBCO-Labeled Proteins
For researchers and professionals in drug development, the stability of bioconjugates is a critical parameter influencing their efficacy and safety. This guide provides an objective comparison of the in vitro stability of proteins labeled with Dibenzocyclooctyne (DBCO) against common alternatives, namely maleimide and trans-cyclooctene (TCO) chemistries. The information herein is supported by experimental data to aid in the selection of the most appropriate conjugation strategy for your research needs.
Comparative Stability of Protein Conjugation Chemistries
The choice of conjugation chemistry significantly impacts the stability of the resulting protein conjugate. The following table summarizes the key stability features of DBCO-azide, maleimide-thiol, and TCO-tetrazine linkages based on available experimental data.
| Feature | DBCO-Azide Linkage | Maleimide-Thiol Linkage | TCO-Tetrazine Linkage |
| Bond Type | Triazole | Thioether | Dihydropyridazine |
| Reaction Type | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Michael Addition | Inverse Electron Demand Diels-Alder (IEDDA) |
| Linkage Stability | The resulting triazole ring is highly stable and considered biologically inert.[1] | The thioether bond is susceptible to retro-Michael addition and thiol exchange with endogenous thiols like glutathione, leading to deconjugation.[2] | The dihydropyridazine bond formed is highly stable.[3] |
| Quantitative Stability Data | A DBCO-modified antibody can lose 3-5% of its reactivity over 4 weeks at 4°C or -20°C. However, the DBCO group itself can be prone to hydrolysis during prolonged incubations at 37°C.[4] | Cysteine-linked antibody-drug conjugates (ADCs) with traditional N-alkyl maleimides showed 35-67% deconjugation in serum over 7 days at 37°C.[5] In a direct comparison, an antibody conjugate with a maleimide linker showed only ~20% intact conjugate after 72 hours in human plasma, whereas a sulfone-linked conjugate remained ~66% intact. | TCO-tetrazine chemistry has been shown to result in less aggregation and lower off-target uptake in vivo compared to DBCO-azide, suggesting greater overall conjugate stability. The reaction kinetics are significantly faster than DBCO-azide cycloaddition. |
| Factors Affecting Stability | Prolonged incubation at physiological temperatures, presence of thiols, and strongly acidic conditions can affect the stability of the DBCO moiety itself. | The stability is highly dependent on the local microenvironment of the conjugation site on the protein and the structure of the maleimide reagent (N-aryl maleimides are more stable than N-alkyl maleimides). | The TCO group can be susceptible to isomerization to the less reactive cis-cyclooctene form, especially in the presence of thiols. |
| Key Advantages | Bioorthogonal, high yielding, and forms a very stable triazole ring. | Well-established chemistry with readily available reagents. | Extremely fast reaction kinetics, bioorthogonal, and generally high stability. |
| Key Disadvantages | DBCO moiety can be hydrophobic, potentially leading to aggregation. The reaction rate is slower than TCO-tetrazine ligation. | Linkage instability in physiological conditions is a major drawback, potentially leading to premature drug release. | TCO instability in the presence of certain thiols. |
Experimental Protocols
A standardized in vitro stability assay is crucial for the accurate comparison of different protein conjugates. Below is a detailed methodology for a general serum/plasma stability assay.
Protocol: In Vitro Serum/Plasma Stability Assay of Protein Conjugates
1. Materials and Reagents:
-
DBCO-, Maleimide-, or TCO-labeled protein conjugate of interest
-
Human serum or plasma (pooled, sterile-filtered)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) system
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system (optional, for metabolite identification)
-
Thermomixer or incubator capable of maintaining 37°C
-
Microcentrifuge tubes
-
Pipettes and sterile tips
2. Experimental Procedure:
-
Preparation of Protein Conjugate Stock:
-
Prepare a stock solution of the purified protein conjugate in PBS at a concentration of 1 mg/mL.
-
-
Incubation:
-
In sterile microcentrifuge tubes, mix the protein conjugate stock solution with pre-warmed human serum or plasma at a 1:9 ratio (e.g., 10 µL of protein conjugate and 90 µL of serum) to achieve a final protein concentration of 0.1 mg/mL.
-
Prepare a control sample by incubating the protein conjugate in PBS at the same final concentration.
-
Incubate all samples at 37°C with gentle agitation.
-
-
Time-Point Sampling:
-
Collect aliquots (e.g., 20 µL) from each incubation mixture at specified time points (e.g., 0, 1, 4, 24, 48, 72, and 168 hours).
-
The t=0 sample should be taken immediately after mixing and processed.
-
Immediately freeze the collected samples at -80°C to quench any further degradation until analysis.
-
-
Sample Analysis by SEC-HPLC:
-
Thaw the samples on ice.
-
Analyze the samples by SEC-HPLC to monitor for aggregation (appearance of high molecular weight species) and fragmentation (appearance of low molecular weight species).
-
Use a mobile phase appropriate for protein separation, such as 150 mM sodium phosphate, pH 7.0.
-
Monitor the elution profile at 280 nm.
-
The percentage of intact conjugate is determined by the area of the main peak corresponding to the monomeric conjugate relative to the total peak area at each time point.
-
-
Data Analysis:
-
Calculate the percentage of intact conjugate remaining at each time point relative to the t=0 sample.
-
Plot the percentage of intact conjugate versus time to determine the stability profile and calculate the half-life (t½) of the conjugate under the tested conditions.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro stability assay of protein conjugates.
Caption: Workflow for in vitro stability assay.
Logical Relationship of Stability Factors
This diagram outlines the key factors influencing the stability of a protein conjugate and the potential outcomes.
Caption: Factors affecting conjugate stability.
References
- 1. dspace.library.uu.nl [dspace.library.uu.nl]
- 2. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Functional Validation of Antibodies Following DBCO-PEG4-NHS Ester Conjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of antibody performance before and after conjugation with DBCO-PEG4-NHS ester, a commonly used heterobifunctional crosslinker in bioconjugation and antibody-drug conjugate (ADC) development. The functional validation of conjugated antibodies is a critical step to ensure that the modification process does not compromise their antigen-binding affinity and overall efficacy. This document outlines key experimental protocols and presents representative data to guide researchers in assessing the functional integrity of their antibody conjugates.
Impact of Conjugation on Antibody Function: A Comparative Overview
The conjugation of molecules to antibodies via primary amines, such as lysine residues, using N-hydroxysuccinimide (NHS) esters is a widely adopted technique.[1][] The this compound allows for the introduction of a dibenzocyclooctyne (DBCO) moiety onto the antibody, which can then participate in a copper-free "click" reaction with an azide-containing molecule.[3] While efficient, this method results in non-specific conjugation, as lysine residues are distributed throughout the antibody structure.[4]
Modification of lysine residues, particularly within or near the antigen-binding fragment (Fab), can potentially alter the antibody's binding characteristics.[] Therefore, it is imperative to perform a thorough functional validation to quantify any changes in performance.
Quantitative Data Summary
The following table summarizes representative quantitative data from key functional assays, illustrating a hypothetical comparison between an unconjugated (native) antibody and the same antibody after conjugation with this compound.
| Parameter | Assay | Unconjugated Antibody | DBCO-PEG4-NHS Conjugated Antibody | Interpretation |
| Binding Affinity (KD) | Surface Plasmon Resonance (SPR) | 1.00 x 10-7 M | 1.25 x 10-7 M | A slight decrease in binding affinity is observed post-conjugation. A lower KD value indicates a higher affinity interaction. |
| On-Rate (ka) | Surface Plasmon Resonance (SPR) | 5.0 x 105 M-1s-1 | 4.5 x 105 M-1s-1 | The association rate is marginally slower for the conjugated antibody. |
| Off-Rate (kd) | Surface Plasmon Resonance (SPR) | 5.0 x 10-2 s-1 | 5.6 x 10-2 s-1 | The dissociation rate is slightly faster for the conjugated antibody, indicating a less stable complex. |
| Antigen Binding Capacity | Enzyme-Linked Immunosorbent Assay (ELISA) | EC50 = 50 ng/mL | EC50 = 65 ng/mL | A higher EC50 value for the conjugated antibody suggests that a greater concentration is required to achieve 50% of the maximal binding signal. |
| Cell Surface Binding | Flow Cytometry | Mean Fluorescence Intensity (MFI) = 5000 | Mean Fluorescence Intensity (MFI) = 4200 | The lower MFI indicates a reduction in the number of conjugated antibodies bound to the cell surface compared to the unconjugated antibody at a saturating concentration. |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided below.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique used to measure biomolecular interactions in real-time, providing quantitative data on binding affinity and kinetics.
Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) of the antibody-antigen interaction.
Methodology:
-
Immobilization:
-
Activate a sensor chip surface (e.g., CM5) with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the antigen over the activated surface to achieve covalent immobilization.
-
Deactivate any remaining active esters with an injection of ethanolamine-HCl.
-
-
Kinetic Analysis:
-
Inject a series of dilutions of the unconjugated antibody over the antigen-coated surface and a reference flow cell.
-
Record the association phase.
-
Inject buffer to monitor the dissociation phase.
-
Regenerate the sensor surface with a low pH buffer to remove the bound antibody.
-
Repeat the process with the this compound conjugated antibody.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate ka, kd, and KD.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
An indirect ELISA is used to assess the relative binding capacity of the antibody to its target antigen.
Objective: To determine the half-maximal effective concentration (EC50) for antigen binding.
Methodology:
-
Coating:
-
Coat a 96-well microplate with the target antigen at a concentration of 1-5 µg/mL in a suitable coating buffer (e.g., PBS).
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the remaining protein-binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1-2 hours at room temperature.
-
-
Antibody Incubation:
-
Prepare serial dilutions of the unconjugated and this compound conjugated antibodies in blocking buffer.
-
Add the antibody dilutions to the wells and incubate for 2 hours at room temperature.
-
-
Detection:
-
Wash the plate.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody's species and isotype.
-
Incubate for 1 hour at room temperature.
-
-
Signal Development:
-
Wash the plate.
-
Add a TMB substrate solution and incubate in the dark until a color change is observed.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Plot the absorbance values against the antibody concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
-
Flow Cytometry for Cell Surface Binding
Flow cytometry is used to quantify the binding of the antibody to its target antigen expressed on the cell surface.
Objective: To compare the Mean Fluorescence Intensity (MFI) of cells stained with the unconjugated versus the conjugated antibody.
Methodology:
-
Cell Preparation:
-
Harvest cells expressing the target antigen and wash them with a suitable buffer (e.g., PBS with 2% FBS).
-
Adjust the cell concentration to 1 x 106 cells/mL.
-
-
Staining:
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add a saturating concentration of the unconjugated or this compound conjugated antibody to the respective tubes.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Secondary Staining (if primary is not fluorescently labeled):
-
Wash the cells to remove unbound primary antibody.
-
Add a fluorescently labeled secondary antibody that recognizes the primary antibody.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Data Acquisition:
-
Wash the cells.
-
Resuspend the cells in buffer and acquire the data on a flow cytometer.
-
-
Data Analysis:
-
Gate on the live cell population.
-
Determine the Mean Fluorescence Intensity (MFI) for the positive-stained cell populations for both the unconjugated and conjugated antibody samples.
-
Visualizations
Experimental Workflow
Caption: Workflow for antibody conjugation and subsequent functional validation.
Signaling Pathway: HER2-Mediated Cell Proliferation
References
The Influence of PEG Linker Length on Bioconjugate Efficacy: A Comparative Analysis
For researchers, scientists, and drug development professionals, the rational design of bioconjugates, such as antibody-drug conjugates (ADCs), hinges on the careful selection of each component. The linker, a seemingly simple bridge, plays a pivotal role in the overall therapeutic efficacy and safety of the conjugate. Among the various linker technologies, polyethylene glycol (PEG) linkers have become indispensable for their ability to modulate the physicochemical and pharmacological properties of bioconjugates. The length of the PEG chain is a critical design parameter that can significantly impact solubility, stability, pharmacokinetics, and ultimately, the therapeutic window of the bioconjugate.
This guide provides a comparative analysis of different PEG linker lengths in bioconjugation, supported by experimental data. We will delve into the quantitative effects of varying PEG chain lengths on key performance metrics and provide detailed experimental protocols for their evaluation.
Impact of PEG Linker Length on Bioconjugate Properties
The inclusion of PEG linkers in bioconjugates, a process often referred to as "PEGylation," is a well-established strategy to enhance the therapeutic properties of proteins, peptides, and ADCs. The length of the PEG chain directly influences the hydrodynamic radius of the bioconjugate, which in turn affects its circulation half-life and immunogenicity. Longer PEG chains generally lead to a more pronounced effect.
One of the primary advantages of PEG linkers is their ability to improve the hydrophilicity of the bioconjugate. This is particularly crucial for ADCs, where the cytotoxic payload is often hydrophobic, leading to a propensity for aggregation and rapid clearance from circulation. By incorporating hydrophilic PEG linkers, higher drug-to-antibody ratios (DARs) can be achieved without compromising the stability of the ADC.[1]
The choice of PEG linker length represents a trade-off between enhancing pharmacokinetic properties and maintaining potent biological activity. While longer linkers can improve in vivo performance, they may also introduce steric hindrance, potentially reducing the binding affinity of the antibody or the potency of the payload.[2]
Data Presentation: A Quantitative Comparison
The following tables summarize the impact of different PEG linker lengths on key bioconjugate performance metrics. The data is synthesized from various preclinical studies and is intended to illustrate general trends. It is important to note that the optimal PEG linker length is often specific to the antibody, payload, and target, necessitating empirical evaluation.
Table 1: Impact of PEG Linker Length on Pharmacokinetics (PK) of an Antibody-Drug Conjugate
| PEG Linker Length | Plasma Half-life (t½) | Clearance (CL) | Area Under the Curve (AUC) | Reference |
| No PEG | 19.6 min | High | Low | [3] |
| PEG 4kDa | 49.2 min | Moderate | Intermediate | [3] |
| PEG 10kDa | 219.0 min | Low | High | [3] |
| PEG8 | Slower clearance than shorter PEGs | Low | High | |
| PEG12 | Similar to PEG8 | Low | High | |
| PEG24 | Similar to PEG8 | Low | High |
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity of an Antibody-Drug Conjugate
| PEG Linker Length | Cell Line | IC50 (ng/mL) | Relative Potency | Reference |
| No PEG | NCI-N87 | 0.04 | 1 | |
| PEG 4kDa | NCI-N87 | 0.26 | ~6.5-fold decrease | |
| PEG 10kDa | NCI-N87 | 0.90 | ~22.5-fold decrease |
Table 3: Impact of PEG Linker Length on In Vivo Antitumor Efficacy of an Antibody-Drug Conjugate
| PEG Linker Length | Tumor Model | Tumor Growth Inhibition (%) | Conclusion | Reference |
| No PEG | NCI-N87 xenograft | Less effective | Shorter half-life limits tumor accumulation. | |
| PEG 4kDa | NCI-N87 xenograft | Moderately effective | Improved half-life leads to better efficacy. | |
| PEG 10kDa | NCI-N87 xenograft | Most effective | Prolonged half-life significantly enhances tumor growth inhibition despite lower in vitro potency. |
Mandatory Visualization
The following diagrams illustrate key concepts and workflows in the comparative analysis of PEG linker lengths in bioconjugation.
General structure of a PEGylated Antibody-Drug Conjugate.
Experimental workflow for comparing ADCs with different PEG linker lengths.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. The following are generalized protocols for key experiments in the comparative analysis of PEG linker lengths.
ADC Synthesis and Characterization
Objective: To synthesize and characterize ADCs with varying PEG linker lengths.
Methodology:
-
Drug-Linker Synthesis: Synthesize a series of drug-linker constructs where the cytotoxic payload is attached to a maleimide-functionalized PEG linker of defined lengths (e.g., PEG4, PEG8, PEG12, PEG24).
-
Antibody Reduction: Partially reduce a monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4) using a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP) to expose free sulfhydryl groups.
-
Conjugation: Add the maleimide-activated drug-PEG linker to the reduced antibody solution at a specific molar ratio. Incubate the reaction mixture to allow for the formation of a stable thioether bond.
-
Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unconjugated drug-linker and other impurities.
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated per antibody using hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.
-
Purity and Aggregation: Assess the purity and extent of aggregation of the ADC by SEC.
-
Antigen Binding: Evaluate the binding affinity of the ADC to its target antigen using enzyme-linked immunosorbent assay (ELISA) or surface plasmon resonance (SPR).
-
In Vitro Cytotoxicity Assay
Objective: To determine the in vitro potency of ADCs with different PEG linker lengths.
Methodology:
-
Cell Culture: Culture cancer cell lines that express the target antigen in an appropriate growth medium.
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs with varying PEG linker lengths in the cell culture medium. Add the diluted ADCs to the cells.
-
Incubation: Incubate the treated cells for a specified period (e.g., 72-96 hours).
-
Viability Assessment: Assess cell viability using a suitable assay, such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each ADC from the dose-response curves.
Pharmacokinetic (PK) Study in Rodents
Objective: To evaluate the pharmacokinetic profiles of ADCs with different PEG linker lengths.
Methodology:
-
Animal Model: Use healthy rodents (e.g., mice or rats) for the study.
-
ADC Administration: Administer a single intravenous (IV) dose of the ADCs with varying PEG linker lengths to the animals.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.
-
Plasma Preparation: Process the blood samples to obtain plasma and store them at -80°C until analysis.
-
Quantification of ADC: Measure the concentration of the ADC in the plasma samples using a validated analytical method, such as ELISA.
-
Data Analysis: Calculate key pharmacokinetic parameters, including half-life (t½), clearance (CL), and area under the curve (AUC).
In Vivo Efficacy Study in a Xenograft Model
Objective: To assess the in vivo antitumor activity of ADCs with different PEG linker lengths.
Methodology:
-
Tumor Implantation: Subcutaneously implant human tumor cells that express the target antigen into immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment groups (e.g., vehicle control, ADC with short PEG linker, ADC with long PEG linker). Administer the treatments intravenously at a predetermined dose and schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals throughout the study.
-
Data Analysis: Calculate the tumor volume for each mouse and plot the mean tumor volume over time for each treatment group. Determine the percentage of tumor growth inhibition for each ADC compared to the vehicle control.
Conclusion
The length of the PEG linker is a critical attribute in the design of bioconjugates that significantly influences their therapeutic index. While shorter PEG linkers may offer advantages in terms of preserving in vitro potency, longer PEG linkers generally enhance pharmacokinetic properties, leading to improved in vivo efficacy, particularly for hydrophobic payloads. However, a potential trade-off with in vitro potency may exist. The optimal PEG linker length is likely specific to the antibody, payload, and target, necessitating empirical evaluation through a systematic workflow as outlined in this guide. By carefully considering the interplay between linker length and ADC performance, researchers can rationally design more effective and safer bioconjugates.
References
Navigating Steric Hindrance in Bioconjugation: A Comparative Guide to DBCO-PEG4-NHS Ester
For researchers, scientists, and drug development professionals, the efficient and specific conjugation of molecules to biomolecules is paramount. However, the inherent bulkiness of molecules can lead to steric hindrance, a phenomenon that impedes conjugation efficiency and the biological activity of the final conjugate. This guide provides a comprehensive comparison of DBCO-PEG4-NHS ester, a popular tool for overcoming steric hindrance, with other bioconjugation reagents. We present experimental data, detailed protocols for assessing steric hindrance, and visual workflows to inform your selection of the optimal conjugation strategy.
The development of advanced therapeutics and diagnostics, such as antibody-drug conjugates (ADCs), relies on the precise attachment of payloads to biomolecules. The choice of a chemical linker is a critical design element that significantly influences the efficacy, stability, and pharmacokinetic profile of the resulting conjugate. This compound has emerged as a powerful tool due to its dual functionality and a polyethylene glycol (PEG) spacer that directly addresses the challenge of steric hindrance.
The Advantage of a PEG4 Spacer
This compound is a heterobifunctional linker featuring a dibenzocyclooctyne (DBCO) group for copper-free click chemistry and an N-hydroxysuccinimide (NHS) ester for covalent bonding with primary amines on proteins.[1][2] The integrated PEG4 spacer, a chain of four polyethylene glycol units, plays a pivotal role in mitigating steric hindrance.[3][4] This flexible, hydrophilic spacer provides several key benefits:
-
Increased Solubility: The hydrophilic nature of the PEG spacer improves the water solubility of the conjugate, which is particularly beneficial when working with hydrophobic payloads.[4]
-
Reduced Aggregation: By preventing the aggregation of biomolecules during conjugation, the PEG4 spacer leads to more homogenous and stable products.
-
Enhanced Stability: The PEG chain can create a protective hydration layer around the conjugate, shielding it from enzymatic degradation and potentially reducing immunogenicity.
-
Optimal Spacing: The defined length of the PEG4 spacer provides critical spatial separation between the conjugated molecules. This prevents the payload from interfering with the biological activity of the biomolecule, such as an antibody's binding to its antigen.
Performance Comparison of Bioconjugation Chemistries
The selection of a conjugation strategy often involves a trade-off between reaction kinetics, stability, and ease of use. Below is a comparison of this compound with other common crosslinkers.
| Feature | This compound (SPAAC) | TCO-Tetrazine (iEDDA) | SMCC (Thiol-Maleimide) |
| Reaction Chemistry | Strain-Promoted Azide-Alkyne Cycloaddition (Copper-Free Click Chemistry) | Inverse Electron-Demand Diels-Alder | Thiol-Maleimide Addition |
| Reaction Kinetics (k₂) | ~0.31 M⁻¹s⁻¹ | ~820 M⁻¹s⁻¹ | Moderate |
| Specificity | High (Bioorthogonal) | Very High (Bioorthogonal) | High (Specific for thiols) |
| Biocompatibility | Excellent (No catalyst required) | Excellent (No catalyst required) | Good (Requires reduction of disulfides) |
| Linker Stability | Stable Triazole Ring | Stable Bond | Thioether Bond (Potential for retro-Michael addition) |
| Steric Hindrance Mitigation | Excellent (due to PEG4 spacer) | Can be combined with PEG spacers | Can be combined with PEG spacers |
Experimental Assessment of Steric Hindrance
To quantitatively assess the impact of a linker on steric hindrance, a systematic experimental approach is required. The following protocol provides a framework for comparing the conjugation efficiency of this compound with an alternative linker, such as one lacking a PEG spacer.
Protocol: Comparative Analysis of Conjugation Efficiency
Objective: To determine the effect of a PEG4 spacer on the drug-to-antibody ratio (DAR) as an indicator of steric hindrance.
Materials:
-
Antibody of interest (e.g., Trastuzumab)
-
This compound
-
Alternative NHS-ester linker without a PEG spacer (e.g., DBCO-NHS ester)
-
Azide-functionalized payload (e.g., a fluorescent dye or a small molecule drug)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification System: Size-exclusion chromatography (SEC) or dialysis cassettes
-
Analytical Instruments: UV-Vis spectrophotometer, Mass Spectrometer (for precise DAR determination)
Procedure:
-
Antibody Preparation:
-
Prepare a solution of the antibody in the reaction buffer at a concentration of 5-10 mg/mL.
-
-
Linker Activation of Antibody (Two parallel reactions):
-
Reaction A (DBCO-PEG4-NHS): Add a 10-fold molar excess of this compound (dissolved in DMSO) to the antibody solution.
-
Reaction B (DBCO-NHS): Add a 10-fold molar excess of the alternative NHS-ester linker to a separate antibody solution.
-
Incubate both reactions for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching:
-
Stop the reactions by adding the quenching buffer to a final concentration of 50 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of Activated Antibody:
-
Remove excess, unreacted linker and byproducts from both reaction mixtures using SEC or dialysis.
-
-
Click Chemistry Conjugation:
-
To each purified, linker-activated antibody solution, add a 5-fold molar excess of the azide-functionalized payload.
-
Incubate for 4-12 hours at room temperature or overnight at 4°C.
-
-
Final Purification:
-
Purify the final antibody-drug conjugates (ADCs) from unreacted payload using SEC or dialysis.
-
-
Characterization and DAR Determination:
-
Measure the protein concentration of the final conjugates using a BCA assay or UV-Vis absorbance at 280 nm.
-
Measure the concentration of the conjugated payload using UV-Vis absorbance at a wavelength specific to the payload.
-
Calculate the drug-to-antibody ratio (DAR) for both ADCs.
-
For more precise analysis, determine the DAR and distribution of drug-loaded species using mass spectrometry.
-
Expected Outcome: A higher DAR is expected for the ADC prepared with this compound, indicating that the PEG4 spacer effectively reduced steric hindrance and allowed for more efficient conjugation of the payload.
Visualizing the Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the underlying principle of mitigating steric hindrance.
Caption: Experimental workflow for comparing conjugation efficiency.
Caption: Mitigation of steric hindrance with a PEG4 spacer.
Conclusion
The rational design of bioconjugates requires careful consideration of factors that can impact their performance. Steric hindrance is a significant challenge that can be effectively addressed through the use of linkers with appropriate spacers. This compound, with its hydrophilic and flexible PEG4 spacer, offers a robust solution for improving conjugation efficiency, solubility, and stability. While alternative bioorthogonal reactions like TCO-tetrazine ligation offer faster kinetics, the principles of utilizing PEG spacers to overcome steric hindrance remain broadly applicable. The experimental framework provided in this guide allows researchers to systematically assess the impact of different linkers on their specific biomolecule of interest, enabling the development of more effective and well-defined bioconjugates.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of DBCO-PEG4-NHS Ester
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational integrity. This guide provides a comprehensive, step-by-step protocol for the proper disposal of DBCO-PEG4-NHS ester, a bifunctional linker commonly used in bioconjugation and other applications. Adherence to these procedures is critical for mitigating risks and ensuring compliance with safety regulations.
This compound contains two reactive functional groups: a dibenzocyclooctyne (DBCO) group and an N-hydroxysuccinimide (NHS) ester. The DBCO group is reactive towards azides in copper-free click chemistry, while the NHS ester is highly reactive towards primary amines. A proper disposal procedure must neutralize both of these reactive moieties to render the compound safe for final disposal.
Hazard Identification and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This document provides critical information regarding potential hazards. Generally, this compound is classified as causing skin and serious eye irritation, and it may also cause respiratory irritation[1][2]. Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times.
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from splashes and aerosols. |
| Hand Protection | Nitrile or other chemical-resistant gloves | Prevents skin contact with the reagent. |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
| Respiratory Protection | Not generally required for small quantities handled in a well-ventilated area. Use a NIOSH-approved respirator if aerosols may be generated. | Prevents inhalation of dust or aerosols. |
All handling and disposal procedures should be conducted in a well-ventilated fume hood[1][2].
Chemical Inactivation and Disposal Protocol
The primary strategy for the safe disposal of this compound is the sequential chemical inactivation of its reactive NHS ester and DBCO groups. This is achieved through hydrolysis of the NHS ester followed by quenching of the DBCO group.
Step 1: Quenching the NHS Ester via Hydrolysis
The NHS ester is susceptible to hydrolysis, particularly at a basic pH, which converts it to a non-reactive carboxylic acid.
Experimental Protocol:
-
Preparation: In a designated fume hood, prepare a reaction vessel of an appropriate size to accommodate the waste material and the quenching solution.
-
Dissolution (if necessary): If the this compound waste is in solid form, dissolve it in a minimal amount of a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Hydrolysis:
-
Slowly add a 1 M sodium bicarbonate solution to the waste material. A general guideline is to use a volume of the bicarbonate solution that is at least ten times the volume of the organic solvent used for dissolution.
-
Stir the mixture at room temperature for a minimum of 4 hours. This duration allows for the complete hydrolysis of the NHS ester. The half-life of NHS esters is significantly reduced at a pH of 8.5 or higher[2].
-
Step 2: Final Disposal
After the chemical inactivation of the NHS ester, the resulting solution should be disposed of as hazardous chemical waste. While the primary reactivity of the NHS ester has been neutralized, the DBCO group and the solvent still require proper disposal.
Disposal Procedure:
-
Collection: Transfer the neutralized solution to a designated and properly labeled hazardous waste container.
-
Labeling: The waste container label should clearly state the contents, including the hydrolyzed this compound, the solvent used (e.g., DMSO, DMF), and the sodium bicarbonate solution.
-
Institutional Guidelines: Follow your institution's specific protocols for the collection and disposal of chemical waste. Do not pour the solution down the drain.
Waste Stream Management
Proper segregation of waste is crucial for safety and compliance.
| Waste Stream | Disposal Method |
| Unused/Expired Solid this compound | Collect in the original vial within a designated solid chemical waste container. Do not dispose of in regular trash. |
| Concentrated Solutions (in DMSO or DMF) | Collect in a sealed, labeled hazardous waste container compatible with organic solvents. Never dispose of down the drain. The first rinse of glassware should also be collected as hazardous waste. |
| Contaminated Labware (e.g., pipette tips, vials) | Collect in a separate, labeled solid waste container. |
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: A flowchart outlining the safe disposal procedure for this compound.
References
Essential Safety and Operational Guide for Handling DBCO-PEG4-NHS Ester
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with DBCO-PEG4-NHS ester. Adherence to these procedures is essential for ensuring personal safety and maintaining the integrity of the product.
Core Safety Information
This compound is a chemical compound that requires careful handling to avoid potential health risks. The primary hazards associated with this compound include skin irritation, serious eye irritation, and respiratory irritation.[1] Ingestion may also be harmful.[1]
Personal Protective Equipment (PPE)
To minimize exposure and ensure safety, the following personal protective equipment must be worn when handling this compound:
| Equipment | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields or a face shield. | Protects eyes from splashes and aerosols.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact with the reagent.[1] |
| Body Protection | Laboratory coat. | Protects clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or fume hood. A suitable respirator may be necessary if dust or aerosols are generated. | Prevents inhalation of dust or aerosols. |
Storage and Handling
-
Storage: Store the container tightly sealed in a cool, dry, and well-ventilated place. The recommended storage temperature is typically -20°C.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or aerosols. Use only in a well-ventilated area, preferably a chemical fume hood. Wash hands thoroughly after handling. This compound is moisture-sensitive; allow the vial to warm to room temperature before opening to prevent condensation.
Operational Plan: Preparation of a Stock Solution
This protocol describes the preparation of a stock solution of this compound, a common procedure in bioconjugation experiments.
Materials:
-
This compound vial
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Pipettes and sterile, nuclease-free pipette tips
-
Vortex mixer
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Equilibration: Allow the vial of this compound to warm to room temperature before opening. This is crucial to prevent moisture from condensing inside the vial, which can hydrolyze the NHS ester.
-
Reconstitution: In a chemical fume hood, carefully open the vial. Using a pre-cleaned, dry pipette, add the required volume of anhydrous DMSO or DMF to the vial to achieve the desired concentration.
-
Dissolution: Cap the vial tightly and vortex gently until the solid is completely dissolved.
-
Storage of Stock Solution: If not for immediate use, flush the vial with an inert gas (argon or nitrogen) before sealing to minimize exposure to air and moisture. Store the stock solution at -20°C. It is recommended to prepare fresh solutions for optimal reactivity.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.
Waste Categorization:
All materials that have come into contact with this compound, including unused reagent, solutions, contaminated pipette tips, and vials, should be treated as chemical waste.
Disposal Procedure:
-
Collection:
-
Liquid Waste: Collect all solutions containing this compound in a designated, properly labeled, and sealed hazardous waste container. The container must be compatible with the solvents used (e.g., DMSO, DMF).
-
Solid Waste: Collect all contaminated solid waste, such as pipette tips, tubes, and vials, in a separate, clearly labeled solid waste container.
-
-
Decontamination: Decontaminate surfaces and non-disposable equipment that may have come into contact with the chemical by wiping with a suitable solvent (e.g., ethanol), followed by a thorough cleaning with soap and water.
-
Final Disposal: Dispose of all chemical waste through your institution's designated hazardous waste management program. Adhere to all local, state, and federal regulations for hazardous waste disposal. Do not pour this chemical down the drain.
Safe Handling Workflow
The following diagram illustrates the key steps for safely handling this compound, from initial preparation to final disposal.
Caption: Workflow for safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
